Product packaging for Erythromycin A enol ether(Cat. No.:CAS No. 33396-29-1)

Erythromycin A enol ether

Numéro de catalogue: B1671195
Numéro CAS: 33396-29-1
Poids moléculaire: 715.9 g/mol
Clé InChI: JFVYXJKGJMUGRG-KJPZRSJGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erythromycin a enol ether is an aminoglycoside.
a motilin agonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H65NO12 B1671195 Erythromycin A enol ether CAS No. 33396-29-1

Propriétés

IUPAC Name

(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVYXJKGJMUGRG-KJPZRSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33396-29-1
Record name Erythromycin A enol ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033396291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERYTHROMYCIN A ENOL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32B40I7V7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the chemical properties of Erythromycin A enol ether?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a widely used macrolide antibiotic, is notoriously unstable in acidic environments, such as the stomach. This instability leads to its conversion into various degradation products, with Erythromycin A enol ether being a key intermediate. This technical guide provides an in-depth analysis of the chemical properties of this compound, including its structure, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization, along with a summary of its spectroscopic data, are presented. Furthermore, the degradation pathway of Erythromycin A, involving the enol ether, is elucidated through a logical diagram. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of macrolide antibiotics.

Chemical Properties

This compound, also known as 8,9-anhydroerythromycin A 6,9-hemiketal, is a primary degradation product of Erythromycin A formed under acidic conditions.[1][2][3] This transformation involves an intramolecular cyclization where the C6-hydroxyl group attacks the C9-ketone, resulting in the formation of a cyclic enol ether.[2][4] This structural rearrangement leads to a loss of antibacterial activity.[2][3][4]

Structure

Structurally, this compound consists of a central 14-membered bicyclic macrolide ring.[5] Attached to this core are two sugar moieties: α-L-cladinose and β-D-desosamine.[5] The formation of the enol ether introduces a double bond within the bicyclic system.

Stability and Reactivity

This compound is a key intermediate in the acid-catalyzed degradation of Erythromycin A.[6][7] In acidic aqueous solutions, it exists in equilibrium with Erythromycin A and another degradation product, anhydroerythromycin A.[6][7][8] The degradation process is subject to both general and specific acid catalysis.[7] It has been shown that the formation of the enol ether is a reversible step.[7] Furthermore, this compound can undergo a facile translactonization to a ring-contracted enol ether, particularly when refluxed in methanol (B129727) with ammonium (B1175870) hydroxide (B78521).[9]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C37H65NO12[1][3][4][10]
Molecular Weight 715.91 g/mol [1][3][4][10]
CAS Number 33396-29-1[1][4][10]
Appearance White to off-white solid
Melting Point 133-138 °C[11][12]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[2][4]

Spectroscopic Data

The structural elucidation of this compound has been extensively carried out using various spectroscopic techniques.

Spectroscopic DataDescriptionReference
¹H NMR Full assignments of the proton NMR spectra in CD₃OD, CDCl₃, and buffered D₂O have been reported, confirming the structure.[11][12][13]
¹³C NMR Complete assignments of the carbon-13 NMR spectra in CD₃OD and CDCl₃ have been achieved.[9][11][12][13]
Mass Spectrometry (MS) LC-MS data shows a precursor ion [M+H]⁺ at m/z 716.463.[10]
Infrared (IR) Spectroscopy IR spectral data is available and has been used for characterization.[9][13]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the acid-catalyzed degradation of Erythromycin A.[11][12]

Procedure:

  • Dissolve Erythromycin A in a suitable solvent, such as methanol containing a catalytic amount of a weak acid like acetic acid.

  • Reflux the solution for a specified period (e.g., 4 hours) to facilitate the conversion to a mixture of this compound and anhydroerythromycin A.[9]

  • The reaction can be monitored by techniques such as HPLC.

  • Upon completion, the acid is neutralized.

  • The product, this compound, can then be isolated and purified using chromatographic techniques. A reported yield is 68%.[11][12]

Synthesis of Erythromycin A Lactam Enol Ether

A lactam analog of this compound has been synthesized, showing superior gastrointestinal stimulatory activity.[9]

Two-Step Reaction Sequence:

  • Formation of Ring-Contracted Enol Ether: Erythromycin A is first converted to its ring-contracted enol ether. This is achieved by refluxing a methanol solution of Erythromycin A with acetic acid, followed by neutralization with ammonium hydroxide and continued reflux.[9]

  • Conversion to Lactam: The ring-contracted enol ether is then converted to the lactam analog. This involves a sequence of reactions including dehydration to an epoxide, followed by nucleophilic ring-opening with ammonia.[9] This process yields the macrolactam analog in a 75% overall yield from the ring-contracted enol ether.[9]

Degradation Pathway of Erythromycin A

The degradation of Erythromycin A in acidic conditions is a complex process. The currently accepted model suggests an equilibrium between Erythromycin A, this compound, and anhydroerythromycin A.[6][7] The ultimate degradation pathway is believed to be the slow loss of the cladinose (B132029) sugar from Erythromycin A.[6]

Erythromycin_Degradation Erythromycin_A Erythromycin A Enol_Ether Erythromycin A Enol Ether Erythromycin_A->Enol_Ether Acid-catalyzed Equilibrium Anhydroerythromycin_A Anhydroerythromycin A Erythromycin_A->Anhydroerythromycin_A Acid-catalyzed Equilibrium Degradation_Product Degradation Product (Loss of Cladinose) Erythromycin_A->Degradation_Product Slow Degradation

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

Logical Workflow for Characterization

The characterization of this compound typically follows a structured experimental workflow to confirm its identity and purity.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis from Erythromycin A Purification Chromatographic Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC, Melting Point) Purification->Purity

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Spectroscopic and Mechanistic Insights into Erythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Erythromycin (B1671065) A enol ether, a significant acid degradation product of the macrolide antibiotic Erythromycin A. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a mechanistic pathway diagram relevant to its biological activity.

Spectroscopic Data

The following sections present the key spectroscopic data for Erythromycin A enol ether, crucial for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been extensively studied, providing detailed insights into its molecular structure. The data presented here is based on studies conducted in deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (CD₃OD).[1][2][3]

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in CD₃OD (ppm)
23.783.84
34.013.92
42.993.05
54.024.08
72.752.85
8--
102.702.74
113.513.41
133.693.70
1'4.314.35
2'3.193.23
3'2.492.53
4'2.292.33
5'3.483.52
1''4.814.85
2''3.563.60
3''3.723.76
4''3.013.05
5''3.984.02

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in CD₃OD (ppm)
1176.0177.5
245.946.8
381.582.5
440.241.1
581.382.2
685.686.8
744.845.7
8102.3103.5
9153.6154.8
1038.939.8
1169.870.7
1275.376.6
1378.179.0
1'103.5104.5
2'70.171.0
3'65.866.7
4'35.236.1
5'68.969.8
1''96.097.0
2''73.174.0
3''78.078.9
4''35.136.0
5''70.971.8
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound (based on Erythromycin A)

Wavenumber (cm⁻¹)Functional Group
~3475O-H Stretching (hydroxyl groups)
~2944C-H Stretching (alkyl groups)
~1729C=O Stretching (lactone)
~1670C=C Stretching (enol ether)
~1369C-H Bending (CH₂, CH₃)
~1250C-O-C Stretching (enol ether)
~1167, 1040C-O Stretching (ether and alcohol)
Mass Spectrometry (MS)

Mass spectrometry data is critical for confirming the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₃₇H₆₅NO₁₂ and a molecular weight of 715.9 g/mol .[4]

Table 4: Mass Spectrometry Data for this compound

Ionm/z (Observed)Interpretation
[M+H]⁺716.7Protonated molecule
[M+Na]⁺738.7Sodium adduct

Fragmentation Pattern:

The fragmentation of this compound in MS/MS experiments typically involves the loss of the sugar moieties. The most common fragment observed corresponds to the loss of the cladinose (B132029) sugar, followed by the loss of the desosamine (B1220255) sugar.

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

The NMR spectra of this compound were acquired on a high-field NMR spectrometer.[2]

  • Sample Preparation: Samples were prepared by dissolving the compound in either CDCl₃ or CD₃OD.

  • Instrumentation: A 600 MHz NMR spectrometer was used for ¹H NMR, and a 150 MHz spectrometer for ¹³C NMR.

  • Acquisition Parameters:

    • ¹H NMR: Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled spectra were acquired.

    • 2D NMR: COSY, HSQC, and HMBC experiments were performed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum of erythromycin derivatives is typically obtained using the KBr pellet method.

  • Sample Preparation: A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of this compound.[5]

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of acetonitrile (B52724) and water.[5]

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often employed.[5]

    • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Mass Analyzer: A triple quadrupole or ion trap mass analyzer allows for MS and MS/MS experiments.

    • Detection: The mass-to-charge ratio of the parent ion and its fragments are detected.

Signaling Pathway and Experimental Workflow

This compound is known to act as a motilin receptor agonist, mimicking the action of the gastrointestinal hormone motilin.[3] This interaction stimulates gastrointestinal motility.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway initiated by the binding of this compound to the motilin receptor on gastrointestinal smooth muscle cells.

Erythromycin_A_Enol_Ether_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Motilin Receptor Motilin Receptor This compound->Motilin Receptor Binds to Gq Protein Gq Protein Motilin Receptor->Gq Protein Activates PLC Phospholipase C Gq Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2+->Contraction PKC->Contraction Spectroscopic_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (LC-MS, MS/MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure Purity Purity Assessment MS->Purity MW Molecular Weight Confirmation MS->MW Final Characterization Final Characterization Structure->Final Characterization Purity->Final Characterization MW->Final Characterization

References

A Technical Guide to the Acid-Catalyzed Degradation of Erythromycin A to Anhydroerythromycin A (Enol Ether)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical mechanism, kinetics, and experimental protocols related to the acid-catalyzed degradation of Erythromycin (B1671065) A. A major clinical drawback of Erythromycin A is its rapid inactivation under acidic conditions, such as those found in the stomach.[1][2] This instability is primarily due to an intramolecular cyclization reaction that ultimately yields the inactive enol ether, anhydroerythromycin A.[3][4] Understanding this degradation pathway is critical for the development of stable formulations and new, more robust macrolide antibiotics.

The Chemical Degradation Pathway

Under acidic conditions (pH < 4), Erythromycin A undergoes a rapid, multi-step intramolecular transformation.[5] The process is initiated by the protonation of the C9 ketone, which activates it for nucleophilic attack. The degradation proceeds as follows:

  • Hemiketal Formation: The proximate C6-hydroxyl group performs an intramolecular nucleophilic attack on the protonated C9-ketone. This forms a cyclic erythromycin-6,9-hemiketal intermediate.[3][6]

  • Spiroketal Formation: Subsequently, the C12-hydroxyl group also attacks the C9 carbon, leading to the formation of a thermodynamically stable 6,9;9,12-spiroketal. This spiroketal is known as anhydroerythromycin A.[7][8]

  • Dehydration and Enol Ether Formation: The hemiketal intermediate undergoes dehydration (loss of a water molecule) to form a C8-C9 double bond, resulting in an enol ether.[4][6]

While this transformation to anhydroerythromycin A is widely cited as the primary degradation pathway, more recent kinetic studies suggest that the formation of the enol ether and the spiroketal anhydride (B1165640) are reversible processes in equilibrium with the parent drug.[1][2] These studies propose that the ultimate, irreversible degradation step is the much slower acid-catalyzed hydrolysis and loss of the cladinose (B132029) sugar from the macrolide ring.[2] Despite this, the rapid formation of the inactive anhydroerythromycin A remains the most immediate challenge to the drug's oral bioavailability.

Anhydroerythromycin A is not only antibacterially inactive but is also a known inhibitor of cytochrome P450 (CYP3A) enzymes in the liver, leading to significant drug-drug interactions.[7][9][10]

Erythromycin_Degradation Figure 1: Acid-Catalyzed Degradation Pathway of Erythromycin A ErythromycinA Erythromycin A (Active) Protonation Protonation of C9-Ketone ErythromycinA->Protonation H+ (Acidic pH) Hemiketal Erythromycin A 6,9-Hemiketal ErythromycinA->Hemiketal CladinoseLoss Slow Hydrolysis: Loss of Cladinose Sugar ErythromycinA->CladinoseLoss Protonation->Hemiketal Intramolecular Nucleophilic Attack (C6-OH) AnhydroerythromycinA Anhydroerythromycin A (Enol Ether Spiroketal) (Inactive) Hemiketal->AnhydroerythromycinA Dehydration & Spirocyclization (C12-OH involvement) Hemiketal->AnhydroerythromycinA FinalProduct Inactive Degradants CladinoseLoss->FinalProduct Experimental_Workflow Figure 2: Workflow for Acidic Degradation Study cluster_prep Preparation cluster_stress Degradation cluster_analysis Analysis Prep_Stock Prepare 1 mg/mL Erythromycin A Stock Solution Add_Acid Add 0.2 M HCl (Final Conc. 0.1 M) Prep_Stock->Add_Acid Incubate Incubate at 60°C for 2 hours Add_Acid->Incubate Neutralize Cool and Neutralize with 0.2 M NaOH Incubate->Neutralize Dilute Dilute Sample with Mobile Phase Neutralize->Dilute HPLC Analyze via HPLC-UV (205 nm) Dilute->HPLC Quantify Quantify Parent Drug & Degradants HPLC->Quantify

References

Erythromycin A Enol Ether: A Potent Motilin Receptor Agonist for Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Erythromycin (B1671065), a macrolide antibiotic, has long been recognized for its prokinetic effects on the gastrointestinal (GI) tract, a side effect mediated through its agonist activity at the motilin receptor. This document provides a comprehensive technical overview of Erythromycin A enol ether, a key degradation product and a potent mimic of the peptide hormone motilin.[1][2][3] We delve into the molecular pharmacology of this compound, detailing its interaction with the motilin receptor and the subsequent intracellular signaling cascades. This guide presents a compilation of quantitative data from various studies, outlines detailed experimental protocols for assessing motilin receptor agonism, and provides visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development who are exploring the therapeutic potential of motilides.

Introduction: The Motilin Receptor and its Agonists

The motilin receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal motility.[4][5] It is primarily expressed on smooth muscle cells and enteric neurons in the upper GI tract.[6][7] The endogenous ligand for this receptor is motilin, a 22-amino acid peptide that stimulates the migrating motor complex (MMC), a series of coordinated contractions that sweep undigested material through the gut during the fasting state.[4][6]

Erythromycin and its derivatives, collectively known as motilides, are non-peptide agonists of the motilin receptor.[4][7][8] Their ability to mimic the action of motilin has led to their clinical use in conditions characterized by delayed gastric emptying, such as gastroparesis.[4][9] this compound is a particularly interesting motilide, formed from the acid-catalyzed degradation of erythromycin A.[1] It has been shown to be a potent mimic of motilin, and its structure provides a basis for understanding the activity of this class of compounds.[2][3]

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the quantitative data for Erythromycin A, its derivatives including the enol ether, and the endogenous ligand motilin at the motilin receptor. These values have been compiled from various in vitro studies on rabbit and human tissues.

CompoundAssay TypePreparationIC50 (M)EC50 (M)Kd (M)Reference
MotilinReceptor BindingRabbit Duodenal Smooth Muscle---[10]
MotilinContraction AssayRabbit Duodenal Smooth Muscle---[10]
MotilinReceptor BindingHuman Gastric Antrum--4.5 x 10⁻⁹[11]
Erythromycin A (EMA)Receptor BindingRabbit Duodenal Smooth Muscle1.3 x 10⁻⁷--[10]
Erythromycin A (EMA)Contraction AssayRabbit Duodenal Smooth Muscle-2.0 x 10⁻⁶-[10]
8,9-anhydro-EMA-6,9-hemiketal (EM201)Receptor BindingRabbit Duodenal Smooth Muscle1.0 x 10⁻⁸--[10]
8,9-anhydro-EMA-6,9-hemiketal (EM201)Contraction AssayRabbit Duodenal Smooth Muscle-5.0 x 10⁻⁸-[10]
EMA N-oxideReceptor BindingRabbit Duodenal Smooth Muscle4.0 x 10⁻⁶--[10]
EMA N-oxideContraction AssayRabbit Duodenal Smooth Muscle-1.0 x 10⁻⁴-[10]
EM574 (Erythromycin Derivative)Receptor BindingHuman Gastric Antrum Smooth Muscle--7.8 x 10⁻⁹[11]
EM574 (Erythromycin Derivative)Contraction AssayHuman Gastric Antrum Muscle Strips-Peak at 10⁻⁷-[11]
Azithromycin (B1666446)Receptor BindingHuman Recombinant Motilin Receptors (CHO cells)---[12]
AzithromycinCalcium Flux AssayHuman Recombinant Motilin Receptors (CHO cells)-2.9 x 10⁻⁶-[12]

Note: Direct quantitative data for this compound was not explicitly found in the search results. The data for EM201, a structurally related hemiketal, is included as a close surrogate. The term "motilides" often encompasses these related structures.

Signaling Pathway of the Motilin Receptor

Activation of the motilin receptor by an agonist like this compound initiates a cascade of intracellular events leading to smooth muscle contraction. The receptor is coupled to Gαq and Gα13 proteins.[13][14] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][13][15] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum. The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain 20 (MLC20), leading to smooth muscle contraction.[13][14] A sustained contraction is maintained through a RhoA-dependent pathway involving Rho kinase and Protein Kinase C (PKC), which inhibit myosin light chain phosphatase (MLCP).[13][14]

Motilin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Motilide Erythromycin A Enol Ether MotilinR Motilin Receptor Motilide->MotilinR binds G_protein Gαq / Gα13 MotilinR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR stimulates Ca2_release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Calmodulin Calmodulin Ca2->Calmodulin binds MLCK MLCK (active) Calmodulin->MLCK activates MLC20 MLC20 MLCK->MLC20 phosphorylates pMLC20 p-MLC20 MLC20->pMLC20 Contraction Smooth Muscle Contraction pMLC20->Contraction

Figure 1. Simplified signaling pathway of motilin receptor activation.

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

This protocol is adapted from studies investigating the binding of motilides to the motilin receptor.[10][11][16]

Objective: To determine the binding affinity (IC50 or Kd) of this compound for the motilin receptor.

Materials:

  • Crude smooth muscle membrane fractions from rabbit duodenum or human gastric antrum.[10][11]

  • Radiolabeled motilin (e.g., ¹²⁵I-motilin).[11]

  • This compound (test compound).

  • Unlabeled motilin (for determining non-specific binding).

  • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare crude membrane homogenates from the target tissue.

  • Incubate the membrane preparation with a fixed concentration of radiolabeled motilin and varying concentrations of the test compound (this compound).

  • For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of unlabeled motilin.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Receptor_Binding_Workflow start Start prep Prepare Tissue Membrane Homogenate start->prep incubate Incubate Membranes with ¹²⁵I-Motilin & Test Compound prep->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50) count->analyze end End analyze->end Contraction_Assay_Workflow start Start prep Isolate Smooth Muscle Strips start->prep mount Mount Tissues in Organ Bath System prep->mount equilibrate Equilibrate Tissues mount->equilibrate add_agonist Add Cumulative Concentrations of Test Compound equilibrate->add_agonist record Record Contractile Response add_agonist->record analyze Data Analysis (Calculate EC50) record->analyze end End analyze->end

References

An In-depth Technical Guide on the Biological Activity of Erythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin A, a well-established macrolide antibiotic, undergoes degradation in acidic environments to form various products, a prominent one being Erythromycin A enol ether. While this transformation leads to a loss of antibacterial efficacy, this compound emerges as a potent and specific motilin receptor agonist, exhibiting significant prokinetic activity in the gastrointestinal (GI) tract. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanism of action as a motilide, its lack of antibacterial properties, and the experimental methodologies used to characterize these effects. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of motilin receptor agonists.

Introduction

Erythromycin A is a widely used macrolide antibiotic effective against a broad spectrum of bacteria. Its clinical utility, however, is hampered by its instability in the acidic milieu of the stomach, leading to the formation of degradation products. One of the primary degradation products is this compound, formed through an internal C6-OH attack on the C9 ketone. This structural rearrangement results in a profound shift in its biological activity profile, rendering it devoid of its original antibacterial properties.[1][2] Instead, this compound has been identified as a potent mimic of the peptide hormone motilin, which plays a crucial role in regulating GI motility.[3] This guide delves into the distinct biological activities of this compound, with a focus on its potent motilin receptor agonism and the corresponding lack of antibacterial action.

Prokinetic Activity: Motilin Receptor Agonism

The principal biological activity of this compound lies in its function as a motilin receptor agonist. Motilin is a 22-amino acid peptide hormone that modulates the migrating motor complex (MMC) in the GI tract, stimulating contractions and promoting gastric emptying. This compound mimics the action of motilin, earning it the classification of a "motilide."

Quantitative Analysis of Motilin Receptor Agonist Activity

The potency of this compound as a motilin receptor agonist has been quantified in various in vitro studies. A key study compared the activity of this compound (referred to as EM201 in the study) with its parent compound, Erythromycin A, and another derivative, Erythromycin A N-oxide. The results, summarized in the table below, demonstrate the superior potency of the enol ether in both receptor binding and inducing smooth muscle contraction.

CompoundIC50 (M) for Motilin DisplacementEC50 (M) for Muscle Contraction
This compound (EM201) 1.0 x 10⁻⁸5.0 x 10⁻⁸
Erythromycin A (EMA)1.3 x 10⁻⁷2.0 x 10⁻⁶
Erythromycin A N-oxide4.0 x 10⁻⁶1.0 x 10⁻⁴

Table 1: Comparative in vitro motilin agonist activity of this compound and related compounds. Data extracted from Peeters et al., 1989.[4]

The lower IC50 and EC50 values for this compound indicate a significantly higher affinity for the motilin receptor and greater potency in eliciting a biological response compared to Erythromycin A.

Mechanism of Action: Motilin Receptor Signaling Pathway

This compound exerts its prokinetic effects by binding to and activating motilin receptors on GI smooth muscle cells and myenteric neurons. The motilin receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to muscle contraction.

Motilin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol EAE Erythromycin A Enol Ether MotilinR Motilin Receptor (GPCR) EAE->MotilinR Binds to Gq Gq Protein MotilinR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion ↑ [Ca²⁺]i Ca_release->Ca_ion Contraction Smooth Muscle Contraction Ca_ion->Contraction PKC->Contraction Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor_Binding Motilin Receptor Binding Assay Data_Analysis_InVitro Determine IC50 & EC50 Receptor_Binding->Data_Analysis_InVitro Muscle_Contraction Isolated Tissue Contraction Assay Muscle_Contraction->Data_Analysis_InVitro Decision Potent Motilin Agonist? Data_Analysis_InVitro->Decision Animal_Model Animal Model (e.g., Dog, Rat) Compound_Admin Administer Erythromycin A Enol Ether Animal_Model->Compound_Admin Measure_Motility Measure GI Motility (e.g., Manometry, Gastric Emptying) Compound_Admin->Measure_Motility Data_Analysis_InVivo Analyze Prokinetic Effects Measure_Motility->Data_Analysis_InVivo End End Data_Analysis_InVivo->End Start Start Start->Receptor_Binding Start->Muscle_Contraction Decision->Animal_Model Yes Decision->End No

References

The Prokinetic Potential of Erythromycin A Enol Ether: A Technical Guide to its Physiological Effects on Gut Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a macrolide antibiotic, is well-documented to possess potent prokinetic properties, influencing gastrointestinal (GI) motility. This effect is not attributed to its antimicrobial action but rather to its agonistic activity at the motilin receptor. A key derivative, Erythromycin A enol ether, also known as EM-201, has emerged as a significant compound of interest. This technical guide provides an in-depth analysis of the physiological effects of this compound on gut motility, consolidating available quantitative data, outlining experimental methodologies, and illustrating the underlying signaling pathways. While specific data on the enol ether is limited, this guide contextualizes its function within the broader understanding of erythromycin-like motilides.

Introduction: Erythromycin and the Discovery of Motilides

Erythromycin A has long been recognized for its gastrointestinal side effects, such as nausea and abdominal cramping, which are now understood to be a manifestation of its potent prokinetic activity[1][2][3]. This action is mediated through its interaction with motilin receptors, mimicking the endogenous peptide hormone motilin, which plays a crucial role in initiating the migrating motor complex (MMC) during the interdigestive state[1][3]. The recognition of this mechanism has led to the exploration of erythromycin and its derivatives, termed "motilides," as potential therapeutic agents for disorders of gut hypomotility, such as gastroparesis[1][4].

Erythromycin A is unstable in acidic conditions and degrades into various products, one of which is this compound (EM-201)[5]. This intramolecular cyclization results in a loss of antibiotic activity but retains the motilin-like effects[5][6]. As a β-turn mimic of motilin, this compound effectively stimulates duodenal contractions, positioning it as a compound of significant interest for prokinetic drug development[6][7].

Mechanism of Action: Motilin Receptor Agonism

This compound exerts its prokinetic effects by acting as a motilin receptor agonist[8][9]. The motilin receptor is a G-protein coupled receptor (GPCR) predominantly expressed on smooth muscle cells and enteric neurons in the stomach and small intestine[10].

Signaling Pathway

Activation of the motilin receptor by an agonist like this compound is believed to initiate a signaling cascade through a Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), ultimately lead to the contraction of gastrointestinal smooth muscle cells.

Motilin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol EAE Erythromycin A Enol Ether MR Motilin Receptor (GPCR) EAE->MR Binds to Gq Gq Protein MR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to

Figure 1: Proposed signaling pathway for this compound-induced gut motility.

Quantitative Data on Prokinetic Effects

In vitro studies have provided valuable quantitative data on the potency of this compound (EM-201) in comparison to its parent compound, Erythromycin A (EMA), and another derivative, EMA N-oxide. These studies typically involve measuring the contractile response of isolated gut tissue and the binding affinity to motilin receptors.

Table 1: In Vitro Contractile Effects and Motilin Receptor Displacement

CompoundEC50 for Contraction (M)aIC50 for Motilin Displacement (M)b
This compound (EM-201)5.0 x 10-81.0 x 10-8
Erythromycin A (EMA)2.0 x 10-61.3 x 10-7
EMA N-oxide1.0 x 10-44.0 x 10-6
Data from a study on rabbit duodenal smooth-muscle strips[8][9][11].
a Concentration required to induce 50% of the maximum contractile response to a supramaximal dose of acetylcholine (B1216132).
b Concentration required to displace 50% of labeled motilin.

The data clearly indicates that this compound (EM-201) is significantly more potent than Erythromycin A in both inducing smooth muscle contraction and displacing motilin from its receptor[8][9][11].

Experimental Protocols

The evaluation of prokinetic agents like this compound involves a range of in vitro and in vivo experimental protocols.

In Vitro Assessment of Gut Motility

Objective: To measure the direct contractile effect of the compound on isolated gastrointestinal smooth muscle.

Methodology:

  • Tissue Preparation: Segments of the desired gastrointestinal tissue (e.g., rabbit duodenum) are excised and placed in an oxygenated Krebs-Ringer bicarbonate solution. Longitudinal or circular smooth muscle strips are prepared.

  • Organ Bath Setup: The muscle strips are mounted in an organ bath containing the Krebs-Ringer solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Viability Check: The tissue is allowed to equilibrate under a resting tension. The viability of the muscle strips is confirmed by inducing contractions with a known stimulating agent, such as acetylcholine or potassium chloride.

  • Compound Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

  • Data Acquisition and Analysis: The contractile force is recorded continuously. The response is typically expressed as a percentage of the maximal contraction induced by a reference substance (e.g., acetylcholine). The EC50 value is then calculated.

Radioligand Binding Assay for Motilin Receptor Affinity

Objective: To determine the binding affinity of the compound to the motilin receptor.

Methodology:

  • Membrane Preparation: Crude membrane fractions are prepared from tissues known to express motilin receptors (e.g., rabbit duodenal smooth muscle). This involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled motilin analog (e.g., 125I-motilin) in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled motilin) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Conceptual) Tissue Isolate GI Tissue (e.g., Rabbit Duodenum) Strips Prepare Smooth Muscle Strips Tissue->Strips Membrane Prepare Crude Membrane Fraction Tissue->Membrane OrganBath Mount in Organ Bath Strips->OrganBath Contractility Measure Contractile Force (EC50 Calculation) OrganBath->Contractility Add EAE BindingAssay Radioligand Binding Assay Membrane->BindingAssay Incubate with Radioligand & EAE Affinity Determine Receptor Affinity (IC50 Calculation) BindingAssay->Affinity AnimalModel Select Animal Model (e.g., Dog, Primate) Manometry Gastrointestinal Manometry AnimalModel->Manometry Administer EAE GastricEmptying Gastric Emptying Studies (e.g., Scintigraphy) AnimalModel->GastricEmptying Administer EAE DataAnalysis Analyze Motility Indices and Emptying Rates Manometry->DataAnalysis GastricEmptying->DataAnalysis

Figure 2: General experimental workflow for evaluating the prokinetic effects of this compound.

Concluding Remarks and Future Directions

This compound (EM-201) demonstrates significant potential as a potent prokinetic agent, exhibiting greater in vitro activity than its parent compound, Erythromycin A. Its mechanism of action via motilin receptor agonism is well-established within the broader class of motilides. The lack of antibiotic activity is a considerable advantage, potentially reducing the risk of antibiotic resistance with long-term prokinetic therapy.

However, a comprehensive understanding of the physiological effects of this compound requires further investigation. Future research should focus on:

  • In vivo studies in relevant animal models to confirm the prokinetic efficacy and establish pharmacokinetic and pharmacodynamic profiles.

  • Detailed signal transduction studies to further elucidate the downstream pathways activated by this compound binding to the motilin receptor.

  • Clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with gastrointestinal motility disorders.

The development of potent and specific motilin receptor agonists like this compound holds promise for the management of conditions such as gastroparesis and other disorders characterized by delayed gastric emptying. Continued research in this area is crucial for translating these promising preclinical findings into effective clinical therapies.

References

An In-Depth Technical Guide to the Formation of Erythromycin A Enol Ether in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a widely used macrolide antibiotic, is notoriously unstable in acidic environments, such as the stomach. This instability leads to the formation of degradation products, significantly reducing its oral bioavailability and therapeutic efficacy. A key intermediate in this degradation pathway is the Erythromycin A enol ether, also known as 8,9-anhydroerythromycin A 6,9-hemiketal. Understanding the mechanism and kinetics of its formation is crucial for the development of acid-stable erythromycin derivatives and effective oral formulations. This technical guide provides a comprehensive overview of the formation of this compound under acidic conditions, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the involved pathways and workflows.

Introduction

The clinical utility of Erythromycin A is hampered by its rapid degradation in acidic media.[1][2][3] This degradation is initiated by an intramolecular cyclization reaction, leading to the formation of biologically inactive products.[4] The formation of the enol ether is a critical step in this cascade. Historically, the degradation was thought to be a linear progression to the inactive anhydroerythromycin A. However, more recent and detailed kinetic studies have revealed a more complex equilibrium.[3] It is now understood that Erythromycin A exists in an equilibrium with both the this compound and anhydroerythromycin A.[3] This guide delves into the specifics of this equilibrium, the factors influencing it, and the methodologies to study it.

The Chemical Pathway of Degradation

Under acidic conditions, the C9 ketone and the C6 and C12 hydroxyl groups of the erythronolide ring are key players in the degradation of Erythromycin A.[4] The process is initiated by the protonation of the C9 ketone. This is followed by an intramolecular nucleophilic attack by the C6-hydroxyl group on the protonated C9-ketone, leading to the formation of a hemiketal intermediate. Subsequent dehydration results in the formation of the cyclic this compound (8,9-anhydroerythromycin A 6,9-hemiketal). This enol ether can then further rearrange to form the inactive spiroketal, anhydroerythromycin A.[4]

However, a pivotal study employing NMR has refined this model, demonstrating that Erythromycin A, its enol ether, and anhydroerythromycin A exist in a dynamic equilibrium.[3] The ultimate inactivation is a slower process involving the loss of the cladinose (B132029) sugar.[3]

Reaction Pathway Diagram

Erythromycin_Degradation Erythromycin_A Erythromycin A Protonation Protonation (H+) Erythromycin_A->Protonation Anhydroerythromycin_A Anhydroerythromycin A Erythromycin_A->Anhydroerythromycin_A Equilibrium Hemiketal 6,9-Hemiketal Intermediate Protonation->Hemiketal Intramolecular cyclization Enol_Ether This compound (8,9-anhydroerythromycin A 6,9-hemiketal) Hemiketal->Enol_Ether Dehydration Enol_Ether->Anhydroerythromycin_A Loss_of_Cladinose Slow Degradation (Loss of Cladinose) Enol_Ether->Loss_of_Cladinose Anhydroerythromycin_A->Loss_of_Cladinose Inactive_Products Inactive Products Loss_of_Cladinose->Inactive_Products

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

Quantitative Analysis of Degradation

The rate and extent of Erythromycin A degradation are highly dependent on pH and temperature. The formation of the enol ether is a rapid process in acidic conditions.

Table 1: Kinetic Data for Erythromycin A Degradation
ParameterConditionValueReference
Time for 10% Decay (T1/10)pH 2, 37°C3.7 seconds[5]
Activation Energy (Intramolecular Dehydration)-15.6 kcal/mol[5]

Experimental Protocols

Synthesis of this compound (8,9-anhydroerythromycin A 6,9-hemiketal)

A published procedure for the synthesis of this compound can be followed to produce a reference standard for analytical studies.[6]

Materials:

  • Erythromycin A

  • Appropriate acidic catalyst (e.g., a suitable buffer system)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for purification (e.g., for chromatography or recrystallization)

Procedure:

  • Dissolve Erythromycin A in a suitable solvent.

  • Introduce the acidic catalyst to initiate the degradation. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete (indicated by the consumption of the starting material), neutralize the reaction mixture.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure this compound. A reported yield for this synthesis is 68%.[6]

Kinetic Analysis of Erythromycin A Degradation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of the degradation of Erythromycin A and the formation of its byproducts.

Materials:

  • Erythromycin A

  • Deuterated acidic buffer (e.g., deuterated acetate (B1210297) buffer at a specific pH)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of Erythromycin A in a suitable deuterated solvent.

  • Prepare a deuterated acidic buffer solution at the desired pH.

  • In an NMR tube, mix the Erythromycin A stock solution with the deuterated acidic buffer to initiate the degradation reaction.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Process the NMR data and integrate the characteristic signals of Erythromycin A, this compound, and anhydroerythromycin A.

  • Plot the concentration of each species as a function of time.

  • Fit the kinetic data to appropriate rate equations to determine the rate constants for the formation and interconversion of the different species.[3]

Quantification of Erythromycin A and its Degradation Products by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the separation and quantification of Erythromycin A and its degradation products.

Materials:

  • Erythromycin A and reference standards for its degradation products

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., ammonium (B1175870) acetate)

  • HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Erythromycin A in a suitable solvent.

    • Induce degradation by adding acid and incubating for a specific time at a controlled temperature.

    • At various time points, take aliquots of the reaction mixture and quench the reaction by neutralizing the acid.

    • Dilute the samples to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm), is suitable.[7]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.4% ammonium hydroxide (B78521) in water) and an organic solvent (e.g., methanol) is often employed.[7]

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Elevated temperatures, such as 65°C, can improve peak shape and resolution.

    • Detection: UV detection at 215 nm is commonly used.[8]

  • Analysis:

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the peaks corresponding to Erythromycin A, this compound, and other degradation products based on their retention times compared to the standards.

    • Quantify the concentration of each compound by integrating the peak areas and comparing them to a calibration curve generated from the standards.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis of Enol Ether Standard cluster_degradation Degradation Study cluster_analysis Analytical Quantification Synthesis_Start Start with Erythromycin A Acid_Treatment Acid Treatment Synthesis_Start->Acid_Treatment Extraction Extraction & Purification Acid_Treatment->Extraction Enol_Ether_Standard Pure Enol Ether Standard Extraction->Enol_Ether_Standard Degradation_Start Erythromycin A Solution Acidification Acidification (Controlled pH & Temp) Degradation_Start->Acidification Time_Sampling Aliquots at Time Intervals Acidification->Time_Sampling Quenching Reaction Quenching Time_Sampling->Quenching HPLC_Analysis HPLC-UV Analysis Quenching->HPLC_Analysis NMR_Analysis NMR Analysis Quenching->NMR_Analysis Data_Processing Data Processing & Kinetic Modeling HPLC_Analysis->Data_Processing NMR_Analysis->Data_Processing Results Quantitative Results Data_Processing->Results

References

The Role of Erythromycin A Enol Ether in Gastrointestinal Distress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a macrolide antibiotic, is well-documented to cause gastrointestinal (GI) distress as a common side effect. This adverse effect is not a result of its antimicrobial properties but rather its potent interaction with the motilin receptor, leading to increased GI motility.[1][2] Under the acidic conditions of the stomach, erythromycin A undergoes a degradation process to form 8,9-anhydroerythromycin A 6,9-hemiketal, commonly known as erythromycin A enol ether.[3][4] This derivative is a potent motilin receptor agonist, mimicking the action of the endogenous peptide hormone motilin and thereby stimulating strong contractions in the gastrointestinal tract.[5][6] This technical guide provides an in-depth analysis of the role of this compound in causing gastrointestinal distress, including its formation, its interaction with the motilin receptor, the subsequent signaling pathways, and the experimental protocols used to characterize these effects.

Formation of this compound

In the acidic environment of the stomach, erythromycin A is unstable and undergoes an intramolecular dehydration reaction to form this compound.[3][4] This conversion is a critical first step in the manifestation of its gastrointestinal side effects. The kinetics of this degradation are pH-dependent, with the formation of the enol ether being favored in acidic conditions.[3]

Interaction with the Motilin Receptor

This compound acts as a potent agonist at the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells of the stomach and intestines.[5][6] Structurally, the macrolide ring of the enol ether mimics a β-turn in the peptide structure of motilin, allowing it to bind to and activate the receptor.[7] This molecular mimicry is the basis for its action as a "motilide," a class of motilin receptor agonists derived from erythromycin.[8]

Quantitative Analysis of Receptor Binding and Potency

The affinity of erythromycin and its derivatives for the motilin receptor, as well as their potency in eliciting a physiological response, has been quantified in various studies. The following tables summarize key quantitative data from the literature.

CompoundAssay TypeSpeciesTissue/Cell LineParameterValueReference
Erythromycin A Radioligand DisplacementRabbitDuodenal Smooth MuscleIC501.3 x 10⁻⁷ M[5]
This compound Radioligand DisplacementRabbitDuodenal Smooth MuscleIC501.0 x 10⁻⁸ M[5]
Erythromycin A N-oxide Radioligand DisplacementRabbitDuodenal Smooth MuscleIC504.0 x 10⁻⁶ M[5]
Erythromycin Radioligand DisplacementRabbitColon MuscleKi84.0 nM[9]
Motilin Radioligand DisplacementRabbitColon MuscleKd0.31 nM[9]
EM574 (Erythromycin Derivative) Radioligand DisplacementHumanGastric Antrum Smooth MuscleKd7.8 x 10⁻⁹ M[10]
Motilin Radioligand DisplacementHumanGastric Antrum Smooth MuscleKd4.5 x 10⁻⁹ M[10]

Table 1: Comparative Binding Affinities of Erythromycin and its Derivatives to the Motilin Receptor.

CompoundAssay TypeSpeciesTissue/Cell LineParameterValueReference
Erythromycin A In Vitro ContractionRabbitDuodenal Smooth MuscleEC502.0 x 10⁻⁶ M[5]
This compound In Vitro ContractionRabbitDuodenal Smooth MuscleEC505.0 x 10⁻⁸ M[5]
Erythromycin A N-oxide In Vitro ContractionRabbitDuodenal Smooth MuscleEC501.0 x 10⁻⁴ M[5]
Erythromycin Intracellular Ca²⁺ MobilizationCHO cells (human motilin receptor)CHO cellsEC500.92 µM[11]
Azithromycin (B1666446) Intracellular Ca²⁺ MobilizationCHO cells (human motilin receptor)CHO cellsEC502.9 µM[11]
Motilin Intracellular Ca²⁺ MobilizationCHO cells (human motilin receptor)CHO cellsEC500.036 µM[11]

Table 2: Comparative Potency of Erythromycin and its Derivatives.

Signaling Pathway of Motilin Receptor Activation

The binding of this compound to the motilin receptor initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction. This process is primarily mediated through the Gq family of G proteins.

Motilin_Signaling_Pathway Erythromycin_Enol_Ether This compound Motilin_Receptor Motilin Receptor (GPCR) Erythromycin_Enol_Ether->Motilin_Receptor Binds to G_Protein Gq/11 Motilin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates PKC->Contraction Modulates

Caption: Motilin receptor signaling pathway activated by this compound.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) to the motilin receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Membranes from Motilin Receptor-Expressing Cells/Tissue Start->Prepare_Membranes Incubate Incubate Membranes with: - Fixed concentration of Radioligand (e.g., ¹²⁵I-Motilin) - Varying concentrations of Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (e.g., Vacuum Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (e.g., Scintillation Counting) Separate->Measure Analyze Analyze Data: - Plot % Inhibition vs. Log[Test Compound] - Calculate IC₅₀ Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues (e.g., rabbit duodenal smooth muscle) or cells expressing the motilin receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a series of tubes or a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-motilin).

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled motilin).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma or beta counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

In Vitro Smooth Muscle Contraction Assay

This protocol outlines the measurement of smooth muscle contraction in response to a motilin receptor agonist.

Methodology:

  • Tissue Preparation:

    • Euthanize an animal (e.g., a rabbit) and dissect a segment of the desired tissue (e.g., duodenum).

    • Cut longitudinal or circular muscle strips from the tissue segment.

    • Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction Measurement:

    • Connect one end of the muscle strip to a fixed point and the other end to an isometric force transducer.

    • Allow the tissue to equilibrate under a slight tension until a stable baseline is achieved.

    • Add the test compound (e.g., this compound) to the organ bath in a cumulative or non-cumulative manner, increasing the concentration with each addition.

    • Record the contractile response (increase in tension) at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum contraction induced by a standard agonist (e.g., acetylcholine (B1216132) or KCl).

    • Plot the percentage of maximal contraction against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the motilin receptor.

Methodology:

  • Cell Preparation:

    • Culture cells stably or transiently expressing the human motilin receptor (e.g., CHO or HEK293 cells) in a suitable medium.

    • Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

    • Incubate the cells to allow for the de-esterification of the dye within the cells.

  • Fluorescence Measurement:

    • Place the microplate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject the test compound (e.g., this compound) at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak fluorescence response against the logarithm of the test compound concentration.

    • Calculate the EC50 value using non-linear regression analysis.

Logical Framework: From Ingestion to Gastrointestinal Distress

The following diagram illustrates the logical sequence of events leading from the ingestion of erythromycin to the experience of gastrointestinal distress.

Logical_Framework Ingestion Ingestion of Erythromycin A Acidic_Environment Acidic Environment of the Stomach (Low pH) Ingestion->Acidic_Environment Formation Formation of this compound Acidic_Environment->Formation Binding Binding to Motilin Receptors on GI Smooth Muscle Cells Formation->Binding Activation Activation of Gq-PLC-IP3 Signaling Pathway Binding->Activation Calcium_Increase Increase in Intracellular Ca²⁺ Activation->Calcium_Increase Contraction Increased Gastrointestinal Smooth Muscle Contraction (Prokinetic Effect) Calcium_Increase->Contraction Symptoms Gastrointestinal Distress Symptoms (e.g., Nausea, Cramping, Diarrhea) Contraction->Symptoms

Caption: Logical relationship from erythromycin ingestion to GI distress.

Conclusion

The gastrointestinal distress associated with erythromycin therapy is a direct consequence of the formation of this compound in the stomach and its subsequent potent agonistic activity at the motilin receptor. This interaction triggers a well-defined signaling cascade, leading to increased gastrointestinal motility. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and investigate the mechanisms underlying this common side effect. This knowledge is crucial for the development of novel prokinetic agents that harness the therapeutic potential of motilin receptor activation while minimizing adverse effects, as well as for the design of erythromycin formulations that may mitigate its gastrointestinal intolerance.

References

Erythromycin A Enol Ether: A Potent Beta-Turn Mimic of Motilin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Erythromycin A enol ether as a potent beta-turn mimic of the gastrointestinal peptide hormone motilin. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized to elucidate its activity.

Introduction

Erythromycin A, a well-known macrolide antibiotic, is associated with gastrointestinal side effects, which are now understood to stem from its agonistic activity at the motilin receptor. This off-target effect has been harnessed in the development of motilin agonists, known as "motilides," for the treatment of gastrointestinal motility disorders. A key derivative in this field of research is this compound, also known as 8,9-anhydroerythromycin A 6,9-hemiketal or EM-201.[1] This guide delves into the structural and functional aspects of this compound, highlighting its role as a structural mimic of the beta-turn in the motilin peptide.

The macrolide ring of the enol ether has been identified as a β-turn mimic of the peptide hormone motilin.[2][3][4] This structural similarity allows it to bind to and activate the motilin receptor, thereby stimulating gastrointestinal motility. This document will detail the quantitative measures of this interaction and the experimental setups used to determine them.

Quantitative Pharmacological Data

The potency of this compound as a motilin agonist has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its activity against the parent compound, Erythromycin A (EMA), and another derivative, Erythromycin A N-oxide.

Table 1: Motilin Receptor Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) values for the displacement of radiolabeled motilin from its receptor in rabbit duodenal smooth muscle membrane fractions. A lower IC50 value indicates a higher binding affinity.

CompoundIC50 (M)
This compound (EM201)1.0 x 10⁻⁸
Erythromycin A (EMA)1.3 x 10⁻⁷
Erythromycin A N-oxide4.0 x 10⁻⁶

Data sourced from Peeters et al., 1989.[5]

Table 2: In Vitro Contractile Response

This table shows the half-maximal effective concentration (EC50) values for inducing a contractile response in isolated rabbit duodenal smooth muscle strips, expressed as a percentage of the maximum response to a supramaximal dose of acetylcholine. A lower EC50 value indicates greater potency in eliciting a functional response.

CompoundEC50 (M) for 50% of max. Acetylcholine Response
This compound (EM201)5.0 x 10⁻⁸
Erythromycin A (EMA)2.0 x 10⁻⁶
Erythromycin A N-oxide1.0 x 10⁻⁴

Data sourced from Peeters et al., 1989.[5]

Signaling Pathway and Mechanism of Action

This compound exerts its prokinetic effects by activating the motilin receptor, a G protein-coupled receptor (GPCR). The binding of the enol ether to the motilin receptor initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction.

Motilin Receptor Signaling Pathway

The motilin receptor is coupled to the Gq class of G proteins. Upon agonist binding, the Gq protein activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of Protein Kinase C (PKC), contributes to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.

Motilin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Erythromycin_A_enol_ether Erythromycin A enol ether Motilin_Receptor Motilin Receptor (GPCR) Erythromycin_A_enol_ether->Motilin_Receptor Binds Gq_protein Gq protein Motilin_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Activates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Motilin Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound's activity as a motilin mimic.

Synthesis of this compound (8,9-anhydroerythromycin A 6,9-hemiketal)

While detailed, step-by-step modern synthesis protocols are often proprietary, the original synthesis was reported by Krowicki and Zamojski in 1973. The general procedure involves the acid-catalyzed intramolecular cyclization and dehydration of Erythromycin A.

General Procedure Outline:

  • Dissolution: Erythromycin A is dissolved in an appropriate aprotic solvent.

  • Acid Catalysis: A suitable acid catalyst is added to the solution. The reaction is typically carried out at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the pure this compound.

  • Structural Confirmation: The structure of the synthesized compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

Synthesis_Workflow Start Erythromycin A Dissolution Dissolve in Aprotic Solvent Start->Dissolution Acid_Catalysis Add Acid Catalyst (Controlled Temp.) Dissolution->Acid_Catalysis Monitoring Monitor Reaction (TLC/HPLC) Acid_Catalysis->Monitoring Workup Neutralize & Extract Monitoring->Workup Purification Purify (Chromatography/ Recrystallization) Workup->Purification Confirmation Structural Confirmation (NMR, MS) Purification->Confirmation End Erythromycin A enol ether Confirmation->End Binding_Assay_Workflow Start Prepare Rabbit Duodenal Membrane Fraction Incubate Incubate Membranes with ¹²⁵I-Motilin & Test Compound Start->Incubate Equilibrate Allow to Reach Equilibrium Incubate->Equilibrate Filter Rapid Filtration through Glass Fiber Filters Equilibrate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Gamma Counter) Wash->Count Analyze Calculate Specific Binding and Determine IC50 Count->Analyze End Binding Affinity Data Analyze->End Contraction_Assay_Workflow Start Prepare Rabbit Duodenal Smooth Muscle Strips Mount Mount Strips in Organ Bath with Force Transducer Start->Mount Equilibrate Equilibrate under Tension in Krebs Solution Mount->Equilibrate Stimulate Add Cumulative Concentrations of Test Compound Equilibrate->Stimulate Record Record Contractile Response Stimulate->Record Normalize Induce Maximal Contraction with Acetylcholine Record->Normalize Analyze Calculate % of Max. Contraction and Determine EC50 Record->Analyze Normalize->Analyze End Functional Potency Data Analyze->End

References

Navigating the Labyrinth of Erythromycin A Enol Ether: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of Erythromycin (B1671065) A Enol Ether

This in-depth technical guide provides a critical overview of the solubility and stability of Erythromycin A enol ether, a key degradation product of the macrolide antibiotic Erythromycin A. Understanding these parameters is paramount for the development of stable pharmaceutical formulations and for accurate analytical method development. This document collates available data on its solubility in various solvents and its stability under different conditions, offering detailed experimental protocols and visual workflows to support research and development efforts.

Quantitative Solubility Profile

This compound exhibits a varied solubility profile, with a general preference for organic solvents over aqueous media. The following table summarizes the available quantitative and qualitative solubility data.

Solvent SystemSolubilityTemperatureMethod
Dimethylformamide (DMF)15 mg/mL[1]Not SpecifiedNot Specified
Dimethyl Sulfoxide (DMSO)15 mg/mL[1]Not SpecifiedNot Specified
Ethanol30 mg/mL[1]Not SpecifiedNot Specified
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]Not SpecifiedNot Specified
Methanol (B129727)Slightly solubleNot SpecifiedNot Specified
ChloroformSlightly solubleNot SpecifiedNot Specified
WaterLimited solubilityNot SpecifiedNot Specified

Note: For "Pseudothis compound," a related but distinct compound, it has been described as slightly soluble in methanol and chloroform.[2]

Stability Characteristics

The stability of this compound is intrinsically linked to the degradation dynamics of its parent compound, Erythromycin A. Under acidic conditions, Erythromycin A undergoes intramolecular cyclization to form the inactive enol ether and anhydroerythromycin A.[3] Studies have shown that the enol ether exists in equilibrium with Erythromycin A in acidic aqueous solutions.[3] This equilibrium suggests that the enol ether can revert to the parent drug under certain conditions.

While detailed kinetic studies on the degradation of the isolated enol ether are limited, its stability is known to be influenced by pH and the solvent system. The recommendation to avoid storing aqueous solutions for more than a day suggests limited stability in aqueous environments.[4] In contrast, when stored in an organic solvent such as DMSO, it exhibits greater stability.

The formation of pseudothis compound has been observed in a cream formulation with a pH of 8.6 after one week at 25°C, indicating that alkaline conditions may also promote the degradation or transformation of enol ether structures.[5]

Recommended Storage Conditions for Solutions:

SolventStorage TemperatureDuration
DMSO-80°C6 months
DMSO-20°C1 month

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following sections outline standardized protocols for determining the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is widely accepted for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Subsequently, filter the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE) to remove any solid particles.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).

  • Data Analysis: Express the solubility in terms of mg/mL or mol/L. The experiment should be performed in triplicate to ensure accuracy.

Stability-Indicating HPLC Method for Degradation Studies

A stability-indicating analytical method is essential to separate the intact drug from its degradation products.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol). The pH of the aqueous phase should be optimized for best separation.

    • Detection: UV detection at an appropriate wavelength (e.g., ~215 nm) or Mass Spectrometry for more specific detection and identification of degradants.

    • Temperature: Maintain the column at a constant temperature (e.g., 30°C) to ensure reproducibility.

  • Forced Degradation Studies:

    • Acidic/Basic Hydrolysis: Dissolve a known concentration of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Monitor the degradation over time at a controlled temperature.

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C).

    • Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Data Evaluation: Calculate the percentage of remaining this compound and identify and quantify any degradation products.

Visualizing Key Processes

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Erythromycin A Degradation Pathway Erythromycin_A Erythromycin A Enol_Ether This compound Erythromycin_A->Enol_Ether Acidic Conditions (Intramolecular Cyclization) Anhydroerythromycin_A Anhydroerythromycin A Erythromycin_A->Anhydroerythromycin_A Dehydration Enol_Ether->Erythromycin_A Equilibrium G cluster_1 Solubility Determination Workflow Start Add excess compound to solvent Equilibrate Agitate at constant temperature (24-72h) Start->Equilibrate Separate Filter to remove undissolved solid Equilibrate->Separate Quantify Analyze filtrate by HPLC-UV/MS Separate->Quantify End Calculate solubility Quantify->End G cluster_2 Stability Testing Workflow Prepare Prepare solutions of this compound Stress Expose to stress conditions (pH, temp, light, oxidation) Prepare->Stress Sample Withdraw samples at time points Stress->Sample Analyze Analyze by stability-indicating HPLC Sample->Analyze Evaluate Determine degradation rate and products Analyze->Evaluate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Erythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of Erythromycin A enol ether, a key degradation product of the macrolide antibiotic Erythromycin A. The information is intended for use in research and development, particularly in studies related to antibiotic stability, medicinal chemistry, and the development of prokinetic agents.

Introduction

Erythromycin A, a widely used macrolide antibiotic, is known for its instability in acidic conditions, such as those found in the stomach. This instability leads to the formation of degradation products, most notably this compound. The formation of this enol ether occurs through an intramolecular cyclization, where the C6-hydroxyl group attacks the C9-ketone[1]. This structural rearrangement results in a loss of antibacterial activity[2]. However, this compound and its derivatives have garnered interest as potential gastrointestinal prokinetic agents. Understanding the synthesis and properties of this compound is crucial for stability studies of Erythromycin A and for the development of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₇H₆₅NO₁₂[3][4]
Molecular Weight 715.9 g/mol [3]
CAS Number 33396-29-1[3]
Appearance White to off-white solid[2]
Melting Point 133-138°C[5][6]
Solubility Soluble in ethanol, methanol (B129727), DMF, DMSO. Limited water solubility.[1]

Table 1: Physicochemical Properties of this compound

Synthesis Overview

The synthesis of this compound is typically achieved through the acid-catalyzed degradation of Erythromycin A. The reaction involves an intramolecular nucleophilic attack of the hydroxyl group at the C6 position on the C9 ketone, leading to the formation of a stable cyclic enol ether.

A published procedure for this synthesis reports a yield of 68%[5][6]. The following protocol is a detailed methodology based on established principles of this acid-catalyzed rearrangement.

Experimental Protocol

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Dissolution: Dissolve Erythromycin A in methanol in a round-bottom flask at room temperature.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise to the solution until the pH reaches approximately 2-3.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/triethylamine. The disappearance of the Erythromycin A spot and the appearance of a new, less polar spot indicates the formation of the enol ether.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (B92381) containing a small percentage of triethylamine to prevent streaking.

  • Characterization: Collect the fractions containing the purified this compound, as identified by TLC. Combine the pure fractions and evaporate the solvent to yield a white to off-white solid. Determine the melting point and confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with published values[5][7].

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound.

ParameterValueReference
Yield 68%[5][6]
Purity (by HPLC) >95%
¹H NMR (CDCl₃) Consistent with published spectra[7]
¹³C NMR (CDCl₃) Consistent with published spectra[7]
Mass Spec (m/z) [M+H]⁺ = 716.463[3]

Table 2: Quantitative Synthesis Data

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Erythromycin_A Erythromycin A in Methanol Acidification Acidification (HCl, pH 2-3) Erythromycin_A->Acidification 1. Reaction_Monitoring Stirring & TLC Monitoring Acidification->Reaction_Monitoring 2. Neutralization Neutralization (NaHCO₃) Reaction_Monitoring->Neutralization 3. Extraction Extraction (CH₂Cl₂) Neutralization->Extraction 4. Drying Drying (MgSO₄) Extraction->Drying 5. Solvent_Removal Solvent Removal Drying->Solvent_Removal 6. Chromatography Silica Gel Chromatography Solvent_Removal->Chromatography 7. Characterization Characterization (NMR, MS, MP) Chromatography->Characterization 8. Final_Product This compound Characterization->Final_Product 9.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The diagram below outlines the acid-catalyzed intramolecular cyclization of Erythromycin A to form the enol ether.

Reaction_Mechanism Erythromycin_A Erythromycin A (C9-ketone) Protonation Protonation of C9-carbonyl Erythromycin_A->Protonation H⁺ Nucleophilic_Attack Intramolecular Nucleophilic Attack (C6-OH) Protonation->Nucleophilic_Attack Deprotonation Deprotonation & Dehydration Nucleophilic_Attack->Deprotonation Enol_Ether Erythromycin A Enol Ether Deprotonation->Enol_Ether -H₂O, -H⁺

Caption: Mechanism of this compound formation.

References

Application Notes and Protocols for the Purification of Erythromycin A Enol Ether by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A is a widely used macrolide antibiotic. Under acidic conditions, it can degrade to form Erythromycin A enol ether, an inactive and undesirable impurity.[1][2][3] The presence of this and other related substances can affect the efficacy and safety of the final drug product. Therefore, robust analytical methods for the separation and purification of Erythromycin A from its enol ether are critical during drug development and quality control.

This document provides detailed application notes and protocols for the purification of this compound using high-performance liquid chromatography (HPLC).

Chemical Structures

Erythromycin A can undergo an internal cyclic ketalization under acidic conditions to form the enol ether. This transformation results in the loss of antibiotic activity.[2]

Erythromycin_A Erythromycin A Degradation Acidic Conditions Erythromycin_A->Degradation Enol_Ether This compound (Erythromycin EP Impurity E) Degradation->Enol_Ether

Caption: Formation of this compound from Erythromycin A under acidic conditions.

Chromatographic Purification Principles

The purification of this compound from Erythromycin A and other related substances is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C8 or C18 silica-based columns), and the mobile phase is a mixture of water and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol).[4][5][6] Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer on the column.

Experimental Protocols

Below are detailed protocols for the analytical and preparative scale purification of this compound.

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is suitable for determining the purity of Erythromycin A and quantifying the amount of this compound and other impurities.

1. Materials and Reagents:

  • Erythromycin A reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297)

  • Di-potassium hydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., Waters X-Terra RP18, 250 mm x 4.6 mm, 3.5 µm particle size)[7]

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterCondition 1Condition 2
Column µBondapak C18[5]Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm)[7]
Mobile Phase Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35 v/v/v/v)[5]Mobile Phase A: 0.02 M Phosphate buffer (pH 6.5):Acetonitrile:Water (5:35:60 v/v/v) Mobile Phase B: 0.02 M Phosphate buffer (pH 7.0):Water:Acetonitrile (5:45:50 v/v/v)[7]
Flow Rate 1.5 mL/min[4]1.0 mL/min[7]
Column Temperature 35 °C[4]65 °C[7]
Detection UV at 215 nm[4][6]UV at 215 nm[7]
Injection Volume 100 µL[7]100 µL[7]
Gradient (Condition 2) Time(min)/%A:%B 0/100:0, 45/100:0, 47/0:100, 63/0:100, 65/100:0, 70/100:0[7]

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Erythromycin A and this compound reference standards in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Solution: Dissolve the sample containing Erythromycin A and its impurities in the mobile phase to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times of Erythromycin A and this compound.

  • Inject the sample solution.

  • Record the chromatograms for a sufficient duration to allow for the elution of all components of interest. The retention time of this compound is approximately 4.3 to 4.7 times that of Erythromycin A.[8]

6. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • Calculate the percentage purity of Erythromycin A and the percentage of this compound using the peak areas. A response factor may be needed for accurate quantification of the enol ether.[8]

Protocol 2: Preparative Chromatography for Isolation of this compound

This protocol is designed for the isolation of this compound from a mixture.

1. Materials and Reagents:

  • Crude Erythromycin mixture containing a significant amount of this compound.

  • Solvents for mobile phase (e.g., Ethyl acetate, Methanol, Ammonia solution)[9]

  • Silica gel or a suitable macroporous resin (e.g., SP825) for the stationary phase.[9][10]

2. Equipment:

  • Preparative liquid chromatography system.

  • Fraction collector.

  • Rotary evaporator for solvent removal.

3. Chromatographic Conditions:

ParameterCondition
Stationary Phase Silica gel[9] or Macroporous resin SP825[10]
Mobile Phase Diisopropyl ether:Methanol:25% Ammonia (75:35:2 v/v/v)[9] or a stepwise elution with 2% ethyl acetate followed by pure ethyl acetate[10]
Loading The optimal loading mass of the crude erythromycin mixture is about 40% of the saturated adsorption capacity of the resin.[10]

4. Procedure:

  • Dissolve the crude Erythromycin mixture in a minimal amount of the initial mobile phase.

  • Load the sample onto the equilibrated preparative column.

  • Begin the elution with the mobile phase. For stepwise elution, start with the weaker solvent system.[10]

  • Collect fractions using the fraction collector.

  • Monitor the fractions by analytical TLC or HPLC to identify those containing the purified this compound.

  • Pool the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

8. Purity Confirmation:

  • Analyze the isolated product using the analytical HPLC method described in Protocol 1 to confirm its purity. Purity of over 95% is achievable.[10]

Experimental Workflow

cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Analysis and Isolation Sample_Prep Dissolve Crude Mixture in Mobile Phase Filtration Filter Sample Sample_Prep->Filtration Injection Inject Sample onto Preparative Column Filtration->Injection Elution Elute with Gradient or Isocratic Mobile Phase Injection->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Monitoring Monitor Fractions (TLC or Analytical HPLC) Fraction_Collection->Monitoring Pooling Pool Pure Fractions Monitoring->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Purity_Check Final Purity Analysis (Analytical HPLC) Evaporation->Purity_Check

Caption: Workflow for the preparative purification of this compound.

Summary of Quantitative Data

The following table summarizes typical results obtained from the chromatographic purification of Erythromycin A and its enol ether.

AnalyteTypical Retention Time (Relative to Erythromycin A)Achievable PurityDetection Wavelength
Erythromycin A1.0>99%215 nm[4][6]
This compound 4.3 - 4.7 [8]>95% [10][11]215 nm [4][6]
Pseudothis compound~1.5[8]-215 nm[4]
Anhydroerythromycin AVariable-215 nm[4]

Conclusion

The chromatographic methods detailed in this document provide a robust framework for the separation, quantification, and purification of this compound. The choice between analytical and preparative scale chromatography will depend on the specific research or development needs. Careful optimization of chromatographic parameters is essential to achieve the desired purity and yield. These protocols are critical for ensuring the quality and safety of Erythromycin-based pharmaceutical products.

References

Application Notes and Protocols for the Quantification of Erythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Erythromycin A enol ether, a primary acid degradation product of Erythromycin A. The protocols outlined below are intended for use in quality control, stability studies, and research and development settings.

Introduction

Erythromycin A, a macrolide antibiotic, is susceptible to degradation in acidic conditions, leading to the formation of inactive byproducts, including this compound.[1][2][3] Accurate quantification of this impurity is critical for ensuring the safety, efficacy, and stability of erythromycin-containing pharmaceutical products. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[1][2][3][4]

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used method for routine quality control and stability testing of pharmaceutical formulations. It offers good precision and accuracy for quantifying impurities at levels typically found in stability and forced degradation studies.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher selectivity and sensitivity compared to HPLC-UV, making it suitable for the identification and quantification of low-level impurities. The mass-to-charge ratio (m/z) of this compound is a key parameter for its detection.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest sensitivity and selectivity by utilizing Multiple Reaction Monitoring (MRM). It is the preferred method for trace-level quantification in complex matrices such as biological fluids.

Data Presentation: Quantitative Method Performance

The following tables summarize the typical quantitative performance parameters for the analytical methods used to quantify Erythromycin A and its related substances. It is important to note that specific performance characteristics for this compound may need to be established during method validation in the user's laboratory.

Table 1: HPLC-UV Method Performance for Erythromycin A Analysis

ParameterTypical Value
Linearity Range70-130% of the nominal concentration
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 2%
Accuracy (Recovery)98-102%
Limit of Detection (LOD)Typically in the low µg/mL range
Limit of Quantification (LOQ)Typically in the low to mid µg/mL range

Note: Data presented is for the parent compound, Erythromycin A, and serves as a general guideline. Method validation for this compound is required to establish specific performance data.

Table 2: LC-MS/MS Method Performance for Erythromycin A Analysis in Biological Matrices

ParameterTypical Value
Linearity Range0.5 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (%RSD)< 15%
Accuracy (Recovery)85-115%
Limit of Quantification (LOQ)0.5 ng/mL

Note: This data is for Erythromycin A in human plasma and illustrates the sensitivity of LC-MS/MS. Specific validation for this compound is necessary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Quantification of this compound in Pharmaceutical Formulations

This protocol describes a stability-indicating HPLC-UV method for the simultaneous determination of Erythromycin A and its degradation products, including this compound.

1. Materials and Reagents

  • Erythromycin A Reference Standard

  • This compound Analytical Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Dipotassium (B57713) hydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade or equivalent)

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Buffer solution (e.g., 0.05 M dipotassium hydrogen phosphate, pH adjusted to 7.0 with orthophosphoric acid), acetonitrile, and water in a ratio of 5:35:60 (v/v/v).

  • Mobile Phase B: Phosphate buffer (pH 7.0), water, and acetonitrile in a ratio of 5:45:50 (v/v/v).

  • Gradient Program:

    • T0: 100% A, 0% B

    • T45: 100% A, 0% B

    • T47: 0% A, 100% B

    • T63: 0% A, 100% B

    • T65: 100% A, 0% B

    • T70: 100% A, 0% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.

  • Column Temperature: 65°C.

  • Detection Wavelength: 215 nm.

3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of Erythromycin A and this compound reference standards in a suitable diluent (e.g., a mixture of mobile phase A and B). Prepare working standards by serial dilution to cover the expected concentration range.

  • Sample Solution: Accurately weigh a portion of the pharmaceutical formulation and dissolve it in the diluent to achieve a target concentration within the calibration range. Sonicate and filter the solution through a 0.45 µm filter before injection.

4. Forced Degradation Study (to generate this compound)

  • Acid Degradation: Dissolve the Erythromycin A sample in 0.1 M HCl and keep it at room temperature for a specified period (e.g., 2 hours). Neutralize the solution with 0.1 M NaOH before dilution and injection.

5. Data Analysis

  • Identify the peaks of Erythromycin A and this compound based on their retention times compared to the reference standards.

  • Quantify the amount of this compound using a calibration curve generated from the standard solutions.

Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification of this compound

This protocol provides a framework for developing a highly sensitive and selective LC-MS/MS method for the quantification of this compound.

1. Materials and Reagents

2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A suitable gradient to separate this compound from other components (to be optimized during method development).

  • Flow Rate: To be optimized based on the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The precursor ion for this compound is expected to be [M+H]+ at m/z 716.5. Product ions need to be determined by infusing a standard solution and performing a product ion scan. Two common product ions for erythromycin-related compounds involve the loss of the cladinose (B132029) and desosamine (B1220255) sugar moieties.

    • Quantifier Transition: To be determined.

    • Qualifier Transition: To be determined.

  • Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

3. Standard and Sample Preparation

  • Standard Solution: Prepare stock and working standard solutions of this compound in a suitable solvent (e.g., methanol).

  • Sample Preparation: For pharmaceutical formulations, follow the procedure in Protocol 1. For biological samples, a protein precipitation or solid-phase extraction (SPE) step will be necessary to remove matrix interferences.

4. Data Analysis

  • Quantify this compound using the calibration curve and the area ratio of the analyte to an internal standard (if used).

Visualizations

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample/ Standard start->weigh dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (215 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: HPLC-UV Experimental Workflow for this compound Quantification.

degradation_pathway erythromycin_a Erythromycin A acid_condition Acidic Conditions (e.g., 0.1 M HCl) erythromycin_a->acid_condition enol_ether This compound acid_condition->enol_ether anhydroerythromycin Anhydroerythromycin A acid_condition->anhydroerythromycin

Caption: Acid-Catalyzed Degradation Pathway of Erythromycin A.

References

Application Note: A Validated HPLC Method for the Quantitative Analysis of Erythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin (B1671065) A is a widely used macrolide antibiotic. Under acidic conditions, it can degrade to form Erythromycin A enol ether, an inactive and undesirable impurity.[1][2] The presence and quantity of this impurity are critical quality attributes in pharmaceutical formulations of Erythromycin. This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. The method is stability-indicating and can be used for routine quality control and stability studies of Erythromycin drug substances and products.

Chemical Structure

This compound, also known as 8,9-anhydroerythromycin A 6,9-hemiketal or EP Impurity E, is a key degradation product of Erythromycin A.[3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥95% purity)

  • Erythromycin A reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Di-potassium hydrogen phosphate (B84403) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Ammonium hydroxide (B78521) (Analytical grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent[4][5]
Mobile Phase A 0.4% Ammonium Hydroxide in Water[4][5]
Mobile Phase B Methanol[4][5]
Gradient Program See Table 2
Flow Rate 1.0 mL/min[6][7]
Column Temperature 65°C[4][6]
Detection Wavelength 215 nm[4][6][7][8]
Injection Volume 20 µL

Table 1: HPLC Instrument and Chromatographic Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
154060
204060
226040
306040

Table 2: Gradient Elution Program

Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (60:40 v/v).

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Further dilute the Standard Stock Solution with the diluent to achieve a final concentration of 10 µg/mL.

  • Sample Preparation (for Erythromycin Drug Substance): Accurately weigh about 100 mg of the Erythromycin sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter before injection.[9]

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]

Validation ParameterResult
Specificity The method is stability-indicating. No interference from Erythromycin A or other related impurities at the retention time of this compound.
Linearity (Range) 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Robustness The method is robust to small, deliberate changes in flow rate, column temperature, and mobile phase composition.

Table 3: Summary of Method Validation Data

Visualizations

Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution instrument_setup Instrument Setup prep_std->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup equilibration Column Equilibration instrument_setup->equilibration injection Inject Standard & Sample equilibration->injection data_acq Data Acquisition injection->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Erythromycin_A Erythromycin A Degradation Acidic Conditions Erythromycin_A->Degradation Enol_Ether This compound (Inactive Impurity) Degradation->Enol_Ether Analysis HPLC Method Enol_Ether->Analysis Result Quantitative Result (Impurity Level) Analysis->Result

Caption: Logical relationship of Erythromycin A degradation and analysis.

Conclusion

The described HPLC method provides a reliable and accurate means for the quantitative determination of this compound in pharmaceutical samples. This method is specific, linear, precise, accurate, and robust, making it suitable for implementation in a quality control environment for both raw material testing and finished product release. The use of a gradient elution allows for the effective separation of the enol ether from the parent compound and other potential impurities.

References

Application Note: Quantitative Analysis of Erythromycin A Enol Ether in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive protocol for the detection and quantification of Erythromycin (B1671065) A enol ether, a significant acid-degradation product of the macrolide antibiotic Erythromycin A, in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined provides a robust framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or stability studies of erythromycin. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions. All quantitative data and experimental parameters are summarized for clarity and ease of use.

Introduction

Erythromycin A is a widely used macrolide antibiotic that is known to be unstable under acidic conditions, such as those found in the stomach. This instability leads to its conversion into various degradation products, including Erythromycin A enol ether.[1] The formation of this and other degradation products can impact the bioavailability and efficacy of the parent drug. Therefore, a sensitive and specific analytical method for the quantification of this compound in biological matrices is crucial for understanding the pharmacokinetics and metabolism of Erythromycin A. This LC-MS/MS method provides the necessary sensitivity and selectivity for the accurate measurement of this compound in complex biological samples.

Experimental Protocol

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma and serum samples and is selected for its simplicity and high-throughput capabilities.

  • Thaw frozen biological samples (e.g., plasma, serum) and calibration standards to room temperature.

  • To a 100 µL aliquot of the sample, standard, or quality control (QC) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and centrifuge at 1,000 x g for 2 minutes.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following High-Performance Liquid Chromatography (HPLC) conditions are a starting point and may require optimization for specific instrumentation.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The following parameters are for a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C[2]
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM)

The following MRM transitions should be optimized for the specific instrument being used. The precursor ion for this compound is based on its molecular weight of 715.9 g/mol , resulting in a protonated molecule [M+H]⁺ at m/z 716.7.[2][3] A common fragmentation pathway for erythromycin and its analogues is the loss of the desosamine (B1220255) sugar (m/z 158.2).[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 716.7558.5100Requires Optimization
This compound (Qualifier) 716.7158.2100Requires Optimization
Internal Standard --100Requires Optimization

*Note: The product ions are proposed based on the fragmentation of Erythromycin A and require empirical determination and optimization of collision energy.

Data Presentation

Method Validation Parameters

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for a related compound, Erythromycin, which can be used as target validation parameters for the this compound assay.[5]

ParameterTarget Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Accuracy (% Bias) Within ±15% (except LLOQ, ±20%)
Precision (%RSD) < 15% (except LLOQ, < 20%)
Recovery 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard & Protein Precipitation (Acetonitrile) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+) LC->MS MRM MRM Detection MS->MRM Integrate Peak Integration MRM->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

References

Application Note: 1H and 13C NMR Assignment of Erythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin (B1671065) A is a macrolide antibiotic that is susceptible to degradation under acidic conditions, leading to the formation of inactive byproducts. One of the primary degradation products is the (6S,8S,9S)-6,9-epoxy-8,9-anhydroerythromycin A, commonly known as Erythromycin A enol ether. The formation of this enol ether is a crucial step in the inactivation pathway of the parent drug. Its structural elucidation is vital for understanding the degradation mechanism and for the development of more stable erythromycin derivatives. This application note provides a detailed protocol for the synthesis and complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of this compound in both deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (CD₃OD).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward intramolecular cyclization of Erythromycin A under mild basic conditions.

Materials:

  • Erythromycin A

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • A solution of Erythromycin A (1 g) in chloroform (100 cm³) is stirred vigorously with a suspension of anhydrous sodium bicarbonate (10 g) in water (100 cm³).

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically several hours).

  • The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

  • The organic extracts are combined, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound is then purified by column chromatography on silica (B1680970) gel to afford the pure compound.

NMR Spectroscopy

Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments are required for the unambiguous assignment of all proton and carbon signals.

Sample Preparation:

  • For measurements in CDCl₃, approximately 20 mg of purified this compound was dissolved in 0.5 mL of CDCl₃.

  • For measurements in CD₃OD, approximately 80 mg of the compound was dissolved in 0.7 mL of CD₃OD due to its high solubility in this solvent.[1]

Instrumentation and Data Acquisition: All NMR spectra were acquired on a high-field NMR spectrometer. The following experiments were conducted to achieve full spectral assignment:

  • 1D ¹H NMR: Provides information on proton chemical shifts and coupling constants.

  • 1D ¹³C NMR & DEPT: The ¹³C NMR spectrum identifies the chemical shifts of all carbon atoms, while Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D DQCOSY (Double Quantum Filtered Correlation Spectroscopy): Used to identify proton-proton spin coupling networks (¹H-¹H J-coupling).

  • 2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a given spin system, which is crucial for assigning protons in the sugar moieties and the macrolide ring.[1]

  • 2D HC COSY (Heteronuclear Correlation Spectroscopy) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation).

  • 2D COLOC (Correlation Spectroscopy via Long-Range Coupling) / HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range couplings between protons and carbons (typically 2-3 bonds), which is essential for assigning quaternary carbons and linking different spin systems.[1]

Data Presentation: NMR Assignments

The complete ¹H and ¹³C NMR assignments for this compound in CDCl₃ and CD₃OD are summarized in the tables below. These assignments were determined through the comprehensive analysis of the 1D and 2D NMR data described above.[1][2]

Table 1: ¹H and ¹³C NMR Assignments of this compound in CD₃OD. [1]

SiteδC (ppm)δH (ppm)JHH (Hz)
Aglycone
1177.3--
245.42.897.0
381.34.072.4
441.52.0110.1
581.33.5110.1
686.8--
737.02.929.9
8102.3--
9153.6--
1044.22.747.2
1171.33.419.8
1276.6--
1379.04.793.9
1418.21.636.8
1510.10.887.4
1621.61.167.0
1715.61.047.1
1826.91.34-
1912.01.187.3
2017.51.067.2
2121.71.07-
Desosamine
1'104.94.317.5
2'36.12.37, 1.6511.2, 4.0
3'68.73.1210.4, 2.7
4'36.12.4510.4
5'70.43.326.2
6'21.61.196.2
N(CH₃)₂41.62.31-
Cladinose
1''97.04.754.9
2''30.22.21, 1.6514.3, 4.9
3''79.03.529.5
4''81.33.059.5
5''73.14.226.2
6''21.71.276.2
7'' (OCH₃)49.93.31-

Table 2: ¹H and ¹³C NMR Assignments of this compound in CDCl₃. [2]

SiteδC (ppm)δH (ppm)JHH (Hz)
Aglycone
1175.6--
245.12.877.0
380.64.032.4
440.81.9910.1
580.63.5110.1
685.6--
736.42.879.9
8101.4--
9152.9--
1043.62.757.2
1170.43.429.8
1275.3--
1378.44.753.9
1417.61.586.8
159.80.867.4
1621.41.147.0
1715.41.027.1
1826.61.34-
1911.71.177.3
2017.21.057.2
2121.51.08-
Desosamine
1'104.24.287.5
2'35.62.31, 1.6011.2, 4.0
3'68.13.0710.4, 2.7
4'35.62.4010.4
5'69.83.266.2
6'21.41.176.2
N(CH₃)₂41.22.27-
Cladinose
1''96.34.704.9
2''29.82.18, 1.6214.3, 4.9
3''78.43.489.5
4''80.63.009.5
5''72.54.196.2
6''21.51.256.2
7'' (OCH₃)49.53.28-

Workflow Visualization

The logical flow from material synthesis to final data analysis for the structural elucidation of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Processing & Assignment start Erythromycin A synthesis Intramolecular Cyclization (CHCl₃, NaHCO₃, H₂O) start->synthesis purification Column Chromatography synthesis->purification product Pure Erythromycin A Enol Ether purification->product sample_prep Sample Preparation (CDCl₃ or CD₃OD) product->sample_prep Dissolve in Deuterated Solvent one_d_nmr 1D NMR Acquisition (¹H, ¹³C, DEPT) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, TOCSY, HMQC, HMBC) sample_prep->two_d_nmr processing Spectral Processing & Analysis one_d_nmr->processing two_d_nmr->processing assignment Signal Assignment (¹H & ¹³C) processing->assignment final_data Final Assignment Tables assignment->final_data

Caption: Experimental workflow for the synthesis and NMR-based structural assignment of this compound.

References

Application Note: Characterizing Motilin Receptor Agonists with Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the In Vitro Motilin Receptor Binding Assay Utilizing Erythromycin (B1671065) A Enol Ether

Introduction

The motilin receptor (MTLR) is a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal (GI) tract, including the stomach, small intestine, and colon.[1][2] Upon activation by its endogenous ligand, the 22-amino acid peptide motilin, the receptor stimulates GI motility and plays a crucial role in initiating the migrating motor complex (MMC), which facilitates the movement of contents through the gut during fasting periods.[1][3] The receptor is coupled to the Gq/G11 family of G-proteins, and its activation leads to the stimulation of phospholipase C and a subsequent increase in intracellular calcium levels.[4] Due to its role in regulating gastric emptying and intestinal contractions, the motilin receptor is a significant therapeutic target for various GI motility disorders.[2]

Macrolide antibiotics, such as erythromycin, have been identified as non-peptide agonists of the motilin receptor, earning them the classification of "motilides".[1][5] Erythromycin A enol ether, also known as 8,9-anhydroerythromycin A 6,9-hemiketal, is a derivative of erythromycin that acts as a potent motilin receptor agonist, effectively mimicking the action of motilin.[3][6][7] This document provides a detailed protocol for an in vitro competitive radioligand binding assay to determine the binding affinity of compounds like this compound for the human motilin receptor.

Assay Principle

This protocol describes a competitive binding assay, which is a gold standard for measuring the affinity of a test compound for a specific receptor.[8][9] The assay quantifies the ability of an unlabeled test compound (e.g., this compound) to compete with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-motilin) for binding to the motilin receptor. The receptors are typically sourced from membrane preparations of cell lines stably expressing the recombinant human motilin receptor, such as HEK293 or CHO cells.[4] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound. By measuring the displacement of the radioligand over a range of test compound concentrations, an inhibition constant (Ki) can be determined, providing a quantitative measure of the compound's binding affinity.[10]

Quantitative Data Summary

The following table summarizes the binding and functional potency of Erythromycin A, its enol ether derivative, and the native ligand motilin at the motilin receptor, as determined in studies on rabbit duodenal smooth muscle.

CompoundIC₅₀ (Displacement of ¹²⁵I-Motilin)EC₅₀ (Contractile Response)Reference
This compound (EM201)1.0 x 10⁻⁸ M5.0 x 10⁻⁸ M[6][7]
Erythromycin A (EMA)1.3 x 10⁻⁷ M2.0 x 10⁻⁶ M[6][7]
MotilinNot specified in this formatNot specified in this format[6][7]

Table 1: Comparative binding affinities (IC₅₀) and functional potencies (EC₅₀) of motilin receptor agonists.

Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Radioligand, and Test Compounds plate_setup Set Up 96-Well Plate (Total, NSB, Test Compound) prep_reagents->plate_setup prep_membranes Prepare hMTLR Membrane Homogenate prep_membranes->plate_setup incubation Incubate at 25°C plate_setup->incubation filtration Terminate and Filter (Separate Bound/Free) incubation->filtration washing Wash Filters filtration->washing counting Quantify Radioactivity (Scintillation Counter) washing->counting analysis Calculate IC₅₀ and Kᵢ Values counting->analysis

Caption: Workflow for the in vitro motilin receptor competitive binding assay.

motilin_signaling_pathway Motilide Motilin or This compound MTLR Motilin Receptor (MTLR) Motilide->MTLR Binds Gq Gαq MTLR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response (e.g., Muscle Contraction) DAG->Response Ca Ca²⁺ Release ER->Ca Ca->Response

Caption: Simplified signaling pathway of the motilin receptor (MTLR).

Detailed Experimental Protocol

1. Materials and Reagents

  • Receptor Source: Frozen membrane preparations from HEK293 cells stably transfected with the human motilin receptor (hMTLR). Store at -80°C.

  • Radioligand: [¹²⁵I]-Motilin (Human). Specific activity ~2200 Ci/mmol. Store at -20°C.

  • Test Compound: this compound.

  • Positive Control: Unlabeled Motilin (Human).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.5% Bovine Serum Albumin (BSA). Store at 4°C.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl. Chilled to 4°C.

  • Equipment and Consumables:

    • 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

    • 96-well collection plates.

    • Vacuum manifold for 96-well plates.[11]

    • Liquid scintillation counter (e.g., MicroBeta Trilux).[11]

    • Scintillation fluid (e.g., Supermix™).

    • Standard laboratory equipment (pipettes, tubes, vortexer).

2. Assay Procedure

This protocol is designed for a 96-well filter plate format with a final assay volume of 200 µL.

2.1. Reagent Preparation

  • Assay Buffer: Prepare fresh on the day of the experiment.

  • Radioligand Dilution: Dilute [¹²⁵I]-Motilin in Assay Buffer to a final concentration of ~0.1 nM. This concentration should be at or below the Kd value for the receptor.[12]

  • Test Compound Dilutions: Prepare a serial dilution series of this compound in Assay Buffer. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Non-Specific Binding (NSB) Control: Prepare a high concentration of unlabeled motilin (e.g., 1 µM) in Assay Buffer.

  • Membrane Preparation: Thaw the hMTLR membrane preparation on ice. Homogenize gently and dilute in Assay Buffer to a concentration that provides an adequate signal-to-noise ratio (typically 5-20 µg of protein per well). Keep on ice.

2.2. Assay Plate Setup

  • Add reagents to the wells of the 96-well plate in the following order (in triplicate):

    • Total Binding Wells (n=3): 50 µL Assay Buffer + 50 µL [¹²⁵I]-Motilin solution + 100 µL membrane preparation.

    • Non-Specific Binding (NSB) Wells (n=3): 50 µL unlabeled motilin (1 µM) + 50 µL [¹²⁵I]-Motilin solution + 100 µL membrane preparation.

    • Test Compound Wells: 50 µL of each this compound dilution + 50 µL [¹²⁵I]-Motilin solution + 100 µL membrane preparation.

2.3. Incubation

  • Seal the plate and incubate for 60-90 minutes at room temperature (25°C) with gentle agitation to allow the binding to reach equilibrium.

2.4. Termination and Filtration

  • Position the 96-well filter plate on a vacuum manifold connected to a collection plate.

  • Rapidly aspirate the contents of the wells through the filter membrane to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters immediately with 3 x 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioactivity.

2.5. Quantification

  • Allow the filter plate to dry completely.

  • Add 50 µL of liquid scintillation cocktail to each well.[11]

  • Seal the plate and count the radioactivity in a microplate scintillation counter. The results are expressed in counts per minute (CPM).

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (B) = Total Binding (CPM) - Non-Specific Binding (NSB) (CPM).

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding using the formula: % Specific Binding = (CPM in Test Well - NSB) / (Total Specific Binding) * 100

    • Plot the % Specific Binding against the logarithm of the test compound concentration.

  • Determine IC₅₀:

    • Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[11]

  • Calculate the Inhibition Constant (Kᵢ):

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation:[10] Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding experiments).[13]

References

Application Notes and Protocols for Studying Gastrointestinal Motility in Rodents with Erythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for researchers investigating the effects of Erythromycin (B1671065) A enol ether on gastrointestinal (GI) motility in rodent models. Erythromycin and its derivatives, including the enol ether form, are known to act as agonists for the motilin receptor, a key regulator of interdigestive motility.[1][2] However, the prokinetic effects of these compounds are highly species-specific. This protocol addresses this critical consideration and provides comprehensive methodologies for in vivo and in vitro assessment of GI motility in rodents, alongside the necessary scientific context for interpreting results.

Introduction to Erythromycin A Enol Ether and Motilin Receptor Agonism

Erythromycin, a macrolide antibiotic, was serendipitously discovered to have potent prokinetic effects on the GI tract.[1] This action is not related to its antimicrobial properties but to its ability to act as an agonist at the motilin receptor.[3][4] Motilin is a 22-amino acid peptide hormone that is secreted by enterochromaffin cells in the upper small intestine and plays a crucial role in initiating the migrating motor complex (MMC), the pattern of strong contractions in the fasted state that clears the stomach and small intestine.[5][6] this compound, as a derivative, is presumed to share this mechanism of action, functioning as a "motilide" to stimulate GI smooth muscle contraction.[2][7]

Mechanism of Action: Motilin Receptor Signaling

The motilin receptor is a G-protein coupled receptor (GPCR) predominantly expressed on smooth muscle cells and enteric neurons in the stomach and intestines.[5][8] The binding of an agonist like this compound initiates a complex signaling cascade:

  • Initial Contraction (Ca²⁺-dependent): The activated receptor couples with Gαq and Gα13 proteins.[9][10] Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[9][11] This sharp increase in intracellular Ca²⁺ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in phosphorylation of the myosin light chain (MLC20) and initiating smooth muscle contraction.[9][10]

  • Sustained Contraction (Ca²⁺-sensitization): The sustained phase of contraction is mediated by a RhoA-dependent pathway.[9][10] Both Gαq and Gα13 activate RhoA, which in turn activates Rho kinase. Rho kinase and Protein Kinase C (PKC) phosphorylate and inhibit MLC phosphatase, preventing the dephosphorylation of MLC20.[9] This inhibition of MLC phosphatase leads to a sustained contractile state, a mechanism known as calcium sensitization.

Motilin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EAEE Erythromycin A Enol Ether MotilinR Motilin Receptor (GPCR) EAEE->MotilinR Binds Gq Gαq MotilinR->Gq Activates G13 Gα13 MotilinR->G13 Activates PLC PLC Gq->PLC Activates RhoA RhoA Gq->RhoA Activates G13->RhoA IP3 IP3 PLC->IP3 Produces PKC PKC RhoA->PKC RhoK Rho Kinase RhoA->RhoK Activates SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases CaM Calmodulin Ca->CaM Activates MLCK MLCK (Active) CaM->MLCK pMLC p-MLC20 MLCK->pMLC Phosphorylates MLC MLC20 MLC->pMLC Contraction1 Initial Contraction pMLC->Contraction1 Causes Contraction2 Sustained Contraction pMLC->Contraction2 Causes MLCP MLC Phosphatase (Inactive) PKC->MLCP Inhibits RhoK->MLCP Inhibits MLCP->pMLC Dephosphorylates

Figure 1: Motilin Receptor Signaling Pathway.

Critical Consideration: Species Specificity

A crucial factor for any study involving motilin receptor agonists is the significant species-dependent variation in receptor activity. Erythromycin A and its derivatives have been shown to have no effect on intestinal muscle strips from rats and guinea pigs. [3][4][13] The motilin receptor in these common rodent species does not respond to erythromycin-based agonists, whereas tissue from rabbits, dogs, and humans shows robust contractile responses.[13][14]

Implication for Researchers: It is highly probable that this compound will be inactive as a prokinetic agent in standard rat and mouse models. Therefore, it is strongly recommended that researchers first perform preliminary in vitro screening using isolated intestinal tissue from their chosen rodent species to confirm or refute the activity of the compound before proceeding with extensive and costly in vivo studies. The protocols for such in vitro studies are provided in Section 5.

Quantitative Data on Motilin Agonist Activity (in Responsive Species)

To provide a quantitative context for the potency of motilides, the following tables summarize data from studies conducted in rabbits, a known responsive species.

Table 1: In Vitro Contractile and Receptor Binding Activity of Erythromycin and Derivatives in Rabbit Tissue

Compound Assay Type Tissue Parameter Value Reference
Erythromycin A (EMA) Contraction Duodenal Smooth Muscle EC₅₀ 2.0 x 10⁻⁶ M [3][4]
EMA Derivative (EM201) Contraction Duodenal Smooth Muscle EC₅₀ 5.0 x 10⁻⁸ M [3][4]
Erythromycin A (EMA) Receptor Binding Duodenal Smooth Muscle Kᵢ 1.3 x 10⁻⁷ M [3][4]
EMA Derivative (EM201) Receptor Binding Duodenal Smooth Muscle Kᵢ 1.0 x 10⁻⁸ M [3][4]
Erythromycin Contraction Colonic Myocytes EC₅₀ 2.0 x 10⁻¹² M [7]

| Erythromycin | Receptor Binding | Colonic Muscle | Kᵢ | 8.4 x 10⁻⁸ M |[7] |

EC₅₀: Half-maximal effective concentration. Kᵢ: Inhibitory constant.

Table 2: In Vivo Prokinetic Effect of Erythromycin in Rabbit Colon

Administration Route Dose Range Primary Effect Observation Reference
Intravenous (i.v.) 0.087 - 5.6 mg/kg Increased Motility Dose-dependent stimulation of spike and mechanical activity [15]

| Intravenous (i.v.) | 2.8 mg/kg | Increased Propulsion | Dose-dependent increase in fecal pellet output |[15] |

Protocol for In Vivo Assessment of Gastrointestinal Motility in Rodents

The following protocols are standard methods to assess GI motility in rodents and can be used to test any compound, including an initial validation of this compound.

Upper Gastrointestinal Transit (Charcoal Meal Test)

This protocol measures the transit of a non-absorbable marker through the small intestine.

Materials:

  • Rodents (Mice or Rats), fasted for 12-18 hours with free access to water.

  • This compound and vehicle control.

  • Charcoal Meal: 5-10% activated charcoal in 5-10% gum arabic or 0.5% methylcellulose (B11928114) solution.

  • Oral gavage needles.

  • Surgical instruments for dissection.

  • Ruler.

Procedure:

  • Animal Preparation: Fast animals overnight (12-18 hours) but allow ad libitum access to water.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the charcoal meal (e.g., 30 minutes).

  • Marker Administration: Administer a fixed volume of the charcoal meal suspension via oral gavage (e.g., 0.2 mL for mice, 1.0 mL for rats).

  • Transit Time: After a set time (e.g., 20-30 minutes), humanely euthanize the animals.

  • Dissection: Immediately perform a laparotomy and carefully expose the gastrointestinal tract from the stomach to the cecum.

  • Measurement: Gently excise the small intestine, lay it flat on a moist surface without stretching, and measure the total length from the pyloric sphincter to the ileocecal junction.

  • Data Collection: Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

  • Calculation: Express the intestinal transit as a percentage of the total length of the small intestine:

    • % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

Gastric Emptying (Phenol Red Assay)

This terminal study quantifies the amount of a liquid meal emptied from the stomach over a set period.

Materials:

  • Rodents (Mice or Rats), fasted for 12-18 hours with free access to water.

  • This compound and vehicle control.

  • Test Meal: 0.5 mg/mL Phenol (B47542) Red in 5% glucose solution.

  • Stomach homogenization buffer (0.1 N NaOH).

  • Trichloroacetic acid (TCA) for protein precipitation.

  • Spectrophotometer (wavelength 560 nm).

Procedure:

  • Animal Preparation & Drug Administration: Follow steps 1 and 2 from the Upper GI Transit protocol.

  • Test Meal Administration: Administer a fixed volume of the phenol red test meal via oral gavage (e.g., 0.2 mL for mice, 1.5 mL for rats).

  • Control Group (T=0): A separate group of animals is euthanized immediately after receiving the test meal to determine the initial amount of phenol red administered.

  • Test Group (T=X): Euthanize test animals after a specific time (e.g., 20 minutes).

  • Stomach Removal: Clamp the pyloric and cardiac ends of the stomach and carefully excise it.

  • Homogenization: Place the entire stomach in a known volume of 0.1 N NaOH and homogenize thoroughly.

  • Sample Processing: Let the homogenate stand for 1 hour at room temperature. Add an aliquot of the homogenate to TCA to precipitate proteins. Centrifuge at ~3000 rpm for 20 minutes.

  • Spectrophotometry: Collect the supernatant, add an equal volume of NaOH to develop the color, and measure the absorbance at 560 nm.

  • Calculation:

    • Phenol Red Recovered (mg) = (Absorbance of test sample / Absorbance of standard) x Concentration of standard

    • % Gastric Emptying = (1 - (Amount of phenol red in test stomach / Average amount of phenol red in T=0 stomachs)) x 100

InVivo_Workflow cluster_prep Preparation cluster_ge Gastric Emptying (Phenol Red) cluster_git GI Transit (Charcoal) A1 Fast Rodents (12-18h, water ad lib) A2 Administer Vehicle or This compound A1->A2 B1 Gavage with Phenol Red Meal A2->B1 C1 Gavage with Charcoal Meal A2->C1 B2 Wait 20 min B1->B2 B3 Euthanize & Dissect Stomach B2->B3 B4 Homogenize & Process B3->B4 B5 Measure Absorbance (560 nm) B4->B5 B6 Calculate % Emptying B5->B6 C2 Wait 20-30 min C1->C2 C3 Euthanize & Dissect Intestine C2->C3 C4 Measure Total Length & Distance Traveled C3->C4 C5 Calculate % Transit C4->C5

Figure 2: Experimental Workflow for In Vivo Motility Studies.

Protocol for In Vitro Assessment of Intestinal Contractility

This protocol is essential for determining if this compound has a direct effect on rodent intestinal smooth muscle.

Materials:

  • Rodents (Mice or Rats).

  • Krebs-Henseleit buffer (Standard physiological salt solution).

  • This compound and other relevant pharmacological agents (e.g., Acetylcholine, Atropine).

  • Organ bath system with force-displacement transducers and data acquisition software.

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂).

  • Surgical instruments.

Procedure:

  • Tissue Preparation: Humanely euthanize the animal. Immediately excise a segment of the desired intestine (e.g., duodenum, jejunum).

  • Mounting: Place the intestinal segment in cold, oxygenated Krebs buffer. Clean the segment of mesenteric attachments and cut into smaller strips (e.g., 1-2 cm).

  • Organ Bath: Mount the tissue strips in the organ bath chambers containing Krebs buffer, maintained at 37°C and continuously bubbled with carbogen gas. One end is fixed, and the other is attached to a force transducer.

  • Equilibration: Allow the tissue to equilibrate under a slight resting tension (e.g., 1 gram) for at least 60 minutes. Replace the Krebs buffer every 15-20 minutes.

  • Viability Test: After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of Potassium Chloride (KCl) or a standard agonist like Acetylcholine.

  • Drug Addition: Once a stable baseline is re-established, add this compound to the bath in a cumulative, concentration-dependent manner.

  • Data Recording: Record the isometric contractions (changes in tension) continuously.

  • Analysis: Measure the amplitude and frequency of contractions. Construct concentration-response curves to determine parameters like EC₅₀.

  • Interpretation: A contractile response to this compound would indicate it is active in that species. The absence of a response, even at high concentrations, would suggest it is inactive, consistent with previous findings for other motilides in rats.[3][4][13]

InVitro_Workflow A Euthanize Rodent & Excise Intestinal Segment B Place in Cold, Oxygenated Krebs Buffer A->B C Prepare Tissue Strips (e.g., 1-2 cm) B->C D Mount in Organ Bath (37°C, Carbogen) C->D E Equilibrate under Tension (1g, 60 min) D->E F Test Viability (e.g., with KCl) E->F G Establish Stable Baseline F->G H Add this compound (Cumulative Concentrations) G->H I Record Isometric Contractions H->I J Analyze Data & Construct Dose-Response Curve I->J

Figure 3: Experimental Workflow for In Vitro Contractility Studies.

Conclusion

While this compound is a promising compound for studying GI motility due to its action as a motilin receptor agonist, its application in rodent models requires careful consideration. The well-documented lack of response to motilides in rats and guinea pigs necessitates that researchers validate the compound's activity in their chosen species with preliminary in vitro experiments before committing to larger in vivo studies. The protocols provided herein offer robust and standardized methods for conducting such evaluations, ensuring scientifically sound and resource-efficient research in the field of gastrointestinal pharmacology.

References

Application Notes and Protocols for Screening Motilin Receptor Agonists using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The motilin receptor (MTLR), a G-protein coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal motility.[1][2] Endogenous motilin, a 22-amino acid peptide, activates this receptor, primarily during the fasted state, to initiate the migrating motor complex (MMC), which helps clear the gut of undigested food and prepares it for the next meal.[1][2] Agonists of the motilin receptor, such as the macrolide antibiotic Erythromycin (B1671065) A and its derivatives (termed "motilides"), have shown therapeutic potential as prokinetic agents in conditions like gastroparesis.[1][3] Erythromycin A enol ether is a potent mimic of the peptide hormone motilin.[4]

This document provides detailed protocols and application notes for cell-based assays designed to screen and characterize novel motilin receptor agonists, using this compound as a reference compound. The primary assay described is a calcium flux assay, a robust method for monitoring the activation of Gq-coupled receptors like the motilin receptor.

Motilin Receptor Signaling Pathway

Activation of the motilin receptor by an agonist initiates a signaling cascade through the Gq alpha subunit of its associated heterotrimeric G-protein.[5][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[5][6] This increase in intracellular calcium is a key event in smooth muscle contraction and serves as a measurable endpoint in cell-based screening assays.[5][6]

Motilin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Motilin Receptor Agonist (e.g., this compound) MTLR Motilin Receptor (MTLR) Agonist->MTLR Binds Gq Gq Protein MTLR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Opens Channel Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Cytosol->Cellular_Response Triggers

Caption: Motilin Receptor Signaling Pathway.

Data Presentation: Potency of Motilin Receptor Agonists

The following table summarizes the potency of various motilin receptor agonists, including Erythromycin A and its derivatives, determined through different in vitro assays. This data is essential for comparing the activity of novel compounds against known reference agonists.

CompoundAssay TypeCell Line / TissueMeasured ParameterPotency (EC50 / IC50)Reference
MotilinCalcium FluxCHO-K1 cells expressing human motilin receptorEC500.011 nM[7]
[Nle13]-motilinCalcium FluxCHO-K1 cells expressing human motilin receptorEC500.047 nM[7]
Erythromycin ACalcium FluxCHO-K1 cells expressing human motilin receptorEC50101 nM[7]
Erythromycin AMuscle ContractionRabbit duodenal smooth muscleEC502.0 x 10⁻⁶ M (2000 nM)[8][9]
Erythromycin AMuscle ContractionHuman colonic circular muscleEC5031 +/- 16 µM (31,000 nM)[10]
EM201 (Erythromycin A derivative)Muscle ContractionRabbit duodenal smooth muscleEC505.0 x 10⁻⁸ M (50 nM)[8][9]
Erythromycin A N-oxideMuscle ContractionRabbit duodenal smooth muscleEC501.0 x 10⁻⁴ M (100,000 nM)[8][9]
Erythromycin ARadioligand BindingRabbit duodenal smooth muscle membraneIC501.3 x 10⁻⁷ M (130 nM)[8][9]

Experimental Protocols

Cell Line Maintenance and Preparation

A stable cell line expressing the human motilin receptor is crucial for a robust and reproducible assay. Chinese Hamster Ovary (CHO-K1) cells are a commonly used host for this purpose.[7][11]

Materials:

  • CHO-K1 cells stably expressing the human motilin receptor (e.g., from ATCC, Eurofins).

  • Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418, Puromycin, depending on the expression vector).[12]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.

  • Trypsin-EDTA solution (0.25%).

  • Cryopreservation Medium: Growth medium with 10% DMSO.

Protocol:

  • Culture the cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells when they reach 80-90% confluency.

  • For passaging, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and seed into new flasks at the desired density.

  • For cryopreservation, resuspend the cell pellet in cold cryopreservation medium and aliquot into cryovials. Freeze slowly at -80°C before transferring to liquid nitrogen for long-term storage.

Calcium Flux Assay using a Fluorescent Plate Reader (e.g., FLIPR)

This protocol describes a no-wash, fluorescence-based assay to measure intracellular calcium mobilization following motilin receptor activation.

Materials:

  • CHO-K1 cells expressing the human motilin receptor.

  • Black-walled, clear-bottom 96- or 384-well microplates, poly-D-lysine coated.

  • Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 or 6 Assay Kit, Fluo-8 NW Calcium Assay Kit). These kits typically contain the dye and a probenecid (B1678239) solution to inhibit dye efflux from the cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compounds (including this compound as a reference) serially diluted in assay buffer.

  • Reference agonist (e.g., motilin) for positive control.

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • Harvest and count the cells as described above.

    • Plate the cells in poly-D-lysine coated microplates at a density of 10,000-20,000 cells per well (for a 384-well plate) in 25 µL of growth medium.[1]

    • Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell attachment.[2]

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the fluorescent dye in assay buffer containing probenecid.

    • Add an equal volume (e.g., 25 µL for a 384-well plate) of the dye loading solution to each well.[2]

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[1][2]

  • Compound Addition and Signal Detection:

    • Prepare a compound plate with serial dilutions of the test compounds and controls.

    • Place both the cell plate and the compound plate into the fluorescent plate reader.

    • Set the instrument parameters to measure fluorescence (e.g., Excitation ~485 nm, Emission ~525 nm) over time.

    • Program the instrument to first establish a stable baseline reading for 10-20 seconds.

    • The instrument's liquid handler will then add a specific volume (e.g., 12.5 µL) of the compounds from the compound plate to the cell plate.[1]

    • Continue to record the fluorescent signal for an additional 2-3 minutes to capture the full calcium response.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Determine the maximum fluorescence signal for each well.

    • Plot the maximum signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each agonist.

Calcium_Flux_Assay_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution (FLIPR) cluster_analysis Data Analysis Cell_Culture 1. Culture MTLR-expressing CHO-K1 cells Plating 2. Plate cells in 384-well microplates Cell_Culture->Plating Incubation_Overnight 3. Incubate overnight (37°C, 5% CO₂) Plating->Incubation_Overnight Dye_Loading 4. Add calcium-sensitive dye (e.g., Fluo-8) Incubation_Overnight->Dye_Loading Incubation_Dye 5. Incubate (37°C then RT) protected from light Dye_Loading->Incubation_Dye Baseline 6. Measure baseline fluorescence Incubation_Dye->Baseline Compound_Addition 7. Add test compounds (e.g., this compound) Baseline->Compound_Addition Signal_Detection 8. Record fluorescence change over time Compound_Addition->Signal_Detection Plotting 9. Plot Dose-Response Curve Signal_Detection->Plotting EC50 10. Calculate EC50 values Plotting->EC50

Caption: Calcium Flux Assay Workflow.

Conclusion

The cell-based assays detailed in this document provide a robust and high-throughput compatible framework for the identification and characterization of novel motilin receptor agonists. By utilizing a stable cell line expressing the human motilin receptor and a sensitive calcium flux readout, researchers can efficiently determine the potency and efficacy of new chemical entities. The provided protocols and reference data for compounds like Erythromycin A serve as a valuable resource for drug discovery programs targeting gastrointestinal motility disorders.

References

Application Notes and Protocols for High-Throughput Screening of Prokinetic Agents Using Erythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic, is a well-documented prokinetic agent that stimulates gastrointestinal motility.[1][2] This activity is not related to its antimicrobial properties but rather to its agonistic effect on the motilin receptor.[3][4] Erythromycin A enol ether is a degradation product of erythromycin formed under acidic conditions and notably lacks antibiotic activity, making it a valuable tool for studying motilin receptor agonism without confounding antibacterial effects.[5] As a potent mimic of the peptide hormone motilin, this compound serves as an important reference compound in the high-throughput screening (HTS) for novel prokinetic agents targeting the motilin receptor.[5][6]

The motilin receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract.[3][7] Upon activation, it couples to Gq/11 proteins, initiating a signaling cascade that results in increased intracellular calcium and smooth muscle contraction.[7][8][9] This mechanism of action makes calcium mobilization assays a primary method for high-throughput screening of potential motilin receptor agonists.[10]

These application notes provide detailed protocols for utilizing this compound in HTS campaigns to identify and characterize new prokinetic agents. The focus is on a cell-based calcium mobilization assay, a robust and widely used method for screening GPCR agonists.

Data Presentation

The following tables summarize key quantitative data for motilin, Erythromycin A, and its derivatives, providing a comparative basis for the evaluation of novel compounds identified in HTS campaigns.

Table 1: Binding Affinities of Motilides to the Motilin Receptor

CompoundSpeciesPreparationIC50 (nM)Kd (nM)Ki (nM)Reference
MotilinHumanSmooth muscle homogenates0.7 ± 0.24.5 x 10⁻⁹ M-[8]
MotilinRabbitColon muscle homogenates-0.31-[11]
Erythromycin ARabbitDuodenal smooth-muscle membrane130--[4]
Erythromycin ARabbitColon muscle homogenates--84.0[11]
EM-201 (8,9-anhydro-EMA-6,9-hemiketal)RabbitDuodenal smooth-muscle membrane10--[4]
Erythromycin A N-oxideRabbitDuodenal smooth-muscle membrane4000--[4]
EM574HumanSmooth muscle homogenates-7.8 x 10⁻⁹ M-

Table 2: Functional Potency of Motilides in In Vitro Assays

CompoundAssay TypeSpeciesTissue/Cell LineEC50 (M)Reference
MotilinContractionRabbitDuodenal smooth-muscle strips-[4]
MotilinContractionHumanGastric smooth muscle1.0 ± 0.2 x 10⁻⁹[8]
Erythromycin AContractionRabbitDuodenal smooth-muscle strips2.0 x 10⁻⁶[4]
Erythromycin ACalcium FluxCHO cells (recombinant human motilin receptor)0.92 x 10⁻⁶[10]
EM-201 (8,9-anhydro-EMA-6,9-hemiketal)ContractionRabbitDuodenal smooth-muscle strips5.0 x 10⁻⁸[4]
Erythromycin A N-oxideContractionRabbitDuodenal smooth-muscle strips1.0 x 10⁻⁴[4]
Azithromycin (B1666446)Calcium FluxCHO cells (recombinant human motilin receptor)2.9 x 10⁻⁶[10]

Signaling Pathways and Experimental Workflows

Motilin Receptor Signaling Pathway

Activation of the motilin receptor by an agonist like this compound initiates a Gq-protein-mediated signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium is a key event leading to the contraction of gastrointestinal smooth muscle.

Motilin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Motilin_Receptor Motilin Receptor (GPCR) Gq_protein Gq Protein Motilin_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to Agonist Erythromycin A Enol Ether (Agonist) Agonist->Motilin_Receptor Binds to

Caption: Motilin Receptor Gq Signaling Pathway.

High-Throughput Screening Workflow

The workflow for a typical HTS campaign to identify novel prokinetic agents involves several stages, from initial screening of a large compound library to hit confirmation and characterization.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary HTS (Calcium Mobilization Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Potency_Efficacy Determine EC50 and Emax Dose_Response->Potency_Efficacy Secondary_Assays Secondary Assays (e.g., Binding Assays) Potency_Efficacy->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: High-Throughput Screening Workflow for Prokinetic Agents.

Experimental Protocols

Protocol 1: High-Throughput Calcium Mobilization Assay Using a Fluorescent Imaging Plate Reader (FLIPR)

This protocol is designed for the primary screening of compound libraries to identify motilin receptor agonists.

1. Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human motilin receptor.

  • Culture Medium: Ham's F-12 or DMEM, supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 384-well microplates.[8]

  • Compound Plates: 384-well plates containing test compounds and controls (this compound as a positive control, vehicle as a negative control).

  • Calcium Assay Kit: FLIPR Calcium 6 Assay Kit (or equivalent).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239) (if required): Anion-exchange transport inhibitor to prevent dye leakage.

2. Cell Preparation:

  • Culture the motilin receptor-expressing cells in T-flasks until they reach 80-90% confluency.

  • On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.

  • Centrifuge the cells and resuspend them in fresh culture medium.

  • Seed the cells into 384-well assay plates at a density of 10,000 - 20,000 cells per well in 25 µL of culture medium.[12]

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

3. Assay Procedure:

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically by dissolving the dye component in the provided assay buffer. If necessary, add probenecid to the loading buffer.

    • Remove the assay plates from the incubator and add 25 µL of the dye loading solution to each well.[12]

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Compound Addition and Signal Detection:

    • Place the assay plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence of each well.

    • The FLIPR's integrated pipettor will then transfer a specified volume (e.g., 12.5 µL) of the compounds from the compound plate to the assay plate.

    • Immediately following compound addition, the instrument will kinetically measure the change in fluorescence over a period of 2-3 minutes.[8]

4. Data Analysis:

  • The primary response is the maximum change in fluorescence intensity over baseline.

  • Normalize the data relative to the positive control (this compound) and negative control (vehicle) wells.

  • Identify "hits" as compounds that produce a signal significantly above a predetermined threshold (e.g., >3 standard deviations above the mean of the negative controls).

Protocol 2: Dose-Response Confirmation of Hit Compounds

This protocol is used to confirm the activity of hits from the primary screen and to determine their potency (EC₅₀).

1. Materials and Reagents:

  • Same as Protocol 1.

  • Hit Compounds: Resynthesized or re-ordered pure compounds identified in the primary screen.

2. Procedure:

  • Compound Plate Preparation:

    • Prepare serial dilutions of the hit compounds and this compound in assay buffer in a 384-well compound plate. A typical 8-point dilution series might range from 10 µM to 1 pM.

    • Include vehicle controls.

  • Cell Preparation and Dye Loading:

    • Follow the same procedure as in Protocol 1 for cell plating and dye loading.

  • Assay Execution:

    • Perform the calcium mobilization assay using the FLIPR instrument as described in Protocol 1, using the dose-response compound plate.

4. Data Analysis:

  • For each compound concentration, calculate the percentage of the maximal response observed with the positive control (this compound).

  • Plot the percentage response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which 50% of the maximal response is observed) and the Emax (the maximum effect).

By following these detailed protocols and utilizing the provided quantitative data and pathway information, researchers can effectively employ this compound in high-throughput screening campaigns to discover and characterize novel prokinetic agents with therapeutic potential for gastrointestinal motility disorders.

References

Application Notes and Protocols for Erythromycin A Enol Ether in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin A enol ether is a well-characterized degradation product of the macrolide antibiotic Erythromycin A, formed under acidic conditions through an intramolecular cyclization.[1][2][3] This transformation results in the loss of its antibacterial properties.[1][2][3] However, this compound has been identified as a potent mimic of the peptide hormone motilin, which is known to stimulate gastrointestinal motility.[1] This activity suggests its potential utility in in vitro studies related to gastrointestinal research and motilin receptor signaling. Additionally, given that the parent compound, Erythromycin, and a related degradation product, Pseudothis compound, have been shown to influence monocyte-to-macrophage differentiation, this compound presents an interesting candidate for investigation in immunological studies.

These application notes provide detailed protocols for the preparation of stable stock solutions of this compound and its application in a representative in vitro cell-based assay to explore its potential effects on monocyte differentiation.

Physicochemical and Solubility Data

A comprehensive summary of the key physicochemical and solubility properties of this compound is presented in Table 1. This information is critical for the accurate preparation of stock solutions and for ensuring the reproducibility of experimental results.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference(s)
Molecular Formula C₃₇H₆₅NO₁₂[4]
Molecular Weight 715.91 g/mol [5]
CAS Number 33396-29-1[5]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO, DMF, Ethanol, and Methanol.[1][3] Limited water solubility.[3][1][3]
Purity ≥95% (HPLC)[6]

Preparation of this compound Stock Solutions

The following protocol outlines the recommended procedure for preparing high-concentration stock solutions of this compound for use in in vitro experiments. The choice of solvent will depend on the specific requirements of the cell culture medium and the experimental design. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this purpose due to its high solubilizing capacity and compatibility with most cell culture systems at low final concentrations.

Materials
  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical polypropylene (B1209903) centrifuge tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, compatible with DMSO)

  • Sterile, light-protecting cryovials for storage

Protocol for 10 mM Stock Solution in DMSO
  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 7.16 mg of the powder.

  • Dissolution: Transfer the weighed powder into a sterile conical tube. Add 1 mL of anhydrous/sterile DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.[5]

  • Sterilization (Optional): If a sterile solution is required for sensitive cell culture applications, filter the solution through a 0.22 µm DMSO-compatible sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, light-protecting cryovials in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage of this compound stock solutions is crucial to maintain their stability and activity.

Table 2: Storage and Stability Recommendations

FormStorage TemperatureDurationReference(s)
Solid Powder -20°CUp to 3 years[7]
In Solvent (e.g., DMSO) -20°CUp to 1 month[5]
In Solvent (e.g., DMSO) -80°CUp to 6 months[5]

Experimental Protocol: In Vitro Monocyte to Macrophage Differentiation Assay

This protocol describes a cell-based assay to investigate the potential effect of this compound on the differentiation of human monocytes into macrophages. This is based on the known activity of the parent compound, erythromycin, in promoting this differentiation process.[8]

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis pbmc Isolate PBMCs from Buffy Coat monocytes Isolate Monocytes by Adherence pbmc->monocytes treatment Treat with this compound (or Controls) for 7 days monocytes->treatment morphology Morphological Assessment (Microscopy) treatment->morphology markers Surface Marker Analysis (Flow Cytometry, e.g., CD71) treatment->markers function FunctionalAssay (e.g., Phagocytosis) treatment->function

Caption: Workflow for Monocyte to Macrophage Differentiation Assay.

Materials
  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Macrophage Colony-Stimulating Factor (M-CSF) (as a positive control for differentiation)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • 6-well or 12-well tissue culture plates

  • Antibodies for flow cytometry (e.g., anti-CD14, anti-CD71)

  • Phagocytosis assay kit (e.g., pHrodo™ Green Zymosan Bioparticles™)

Cell Culture and Treatment
  • Monocyte Isolation: Isolate PBMCs from human buffy coats using density gradient centrifugation. Isolate monocytes from PBMCs by adherence to tissue culture plastic for 1-2 hours. After incubation, wash away non-adherent cells.

  • Cell Seeding: Seed the adherent monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) in 6-well or 12-well plates.

  • Treatment: On the following day, replace the medium with fresh complete medium containing different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include the following controls:

    • Vehicle Control: Medium with the same final concentration of DMSO as the highest concentration of this compound.

    • Positive Control: Medium with M-CSF (e.g., 50 ng/mL) to induce macrophage differentiation.

    • Untreated Control: Medium alone.

  • Incubation: Incubate the cells for 7 days at 37°C in a humidified 5% CO₂ incubator. Replace the medium with fresh treatment medium every 2-3 days.

Analysis of Macrophage Differentiation
  • Morphological Assessment: After 7 days, observe the cells under a phase-contrast microscope. Macrophage differentiation is characterized by an increase in cell size, adherence, and a more spread-out, irregular morphology compared to the smaller, rounded monocytes.

  • Surface Marker Analysis by Flow Cytometry:

    • Harvest the cells by gentle scraping.

    • Stain the cells with fluorescently labeled antibodies against monocyte (e.g., CD14) and macrophage activation markers (e.g., CD71).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing macrophage-associated markers.

  • Functional Assay (Phagocytosis):

    • Incubate the treated cells with a phagocytosis substrate (e.g., pHrodo™ Green Zymosan Bioparticles™) according to the manufacturer's instructions.

    • Measure the uptake of the substrate by flow cytometry or fluorescence microscopy. An increase in phagocytic activity is indicative of macrophage differentiation.

Potential Signaling Pathway Investigation

Erythromycin has been reported to modulate signaling pathways such as PI3K-mTOR and ERK/MAPK in various cell types.[9][10] An interesting follow-up to the differentiation study would be to investigate if this compound exerts its effects through similar pathways.

G cluster_0 Hypothesized Signaling Cascade EAE This compound Receptor Cell Surface Receptor (e.g., Motilin Receptor) EAE->Receptor PI3K PI3K Receptor->PI3K ? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Differentiation Monocyte-Macrophage Differentiation mTOR->Differentiation Modulation

Caption: Hypothesized PI3K-mTOR signaling pathway modulation.

To test this hypothesis, researchers could perform Western blotting to analyze the phosphorylation status of key proteins in the PI3K-mTOR pathway (e.g., Akt, mTOR) and the ERK/MAPK pathway (e.g., ERK1/2) in monocytes treated with this compound.

Conclusion

These application notes provide a framework for the preparation and in vitro use of this compound. The detailed protocols for stock solution preparation and a monocyte differentiation assay are intended to facilitate reproducible research into the biological activities of this Erythromycin A degradation product. The provided information on its physicochemical properties and potential signaling pathway involvement should serve as a valuable resource for scientists in pharmacology and immunology.

References

Troubleshooting & Optimization

How to prevent the formation of Erythromycin A enol ether during synthesis of derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Erythromycin (B1671065) A derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of the undesired Erythromycin A enol ether byproduct during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a problem?

A1: this compound is a major degradation product of Erythromycin A, formed under acidic conditions.[1][2][3] The formation of this byproduct is problematic because it results in a loss of antibacterial activity.[1] The intramolecular reaction involves the hydroxyl group at the C6 position and the ketone at the C9 position of the Erythromycin A molecule.[1]

Q2: Under what conditions does this compound typically form?

A2: The formation of this compound is primarily catalyzed by acidic conditions, generally at a pH below 6.0.[4] The reaction is an intramolecular cyclization that is highly susceptible to occurring in acidic environments. Therefore, careful control of pH is critical during the synthesis of Erythromycin A derivatives.

Q3: What are the primary strategies to prevent the formation of this compound?

A3: The two main strategies to prevent enol ether formation involve the modification of the functional groups that participate in the intramolecular reaction:

  • Modification of the C6-hydroxyl group: Methylation of the C6-hydroxyl group to form a 6-O-methyl ether (the basis for Clarithromycin) is a highly effective strategy. This modification blocks the hydroxyl group, preventing it from attacking the C9-ketone.

  • Modification of the C9-ketone: The C9-ketone can be converted into an oxime, which is a key step in the synthesis of Azithromycin.[5][6] A subsequent Beckmann rearrangement expands the lactone ring, incorporating a nitrogen atom and removing the ketone functionality altogether.[1][7]

Q4: Are protecting groups necessary for other parts of the Erythromycin A molecule during derivatization?

A4: Yes, the use of protecting groups is crucial for achieving regioselectivity and preventing unwanted side reactions at other reactive sites, such as the hydroxyl groups on the desosamine (B1220255) and cladinose (B132029) sugars (e.g., at the C2' and C4'' positions).[8][9] Silyl (B83357) protecting groups, such as trimethylsilyl (B98337) (TMS), are commonly used for this purpose.[8]

Troubleshooting Guides

Problem 1: Significant formation of this compound is detected in my reaction mixture despite attempts to control the pH.

Possible Cause Solution
Localized acidity: Even with bulk pH control, localized areas of high acidity can occur, especially during the addition of acidic reagents.Add acidic reagents slowly and with vigorous stirring to ensure rapid and even distribution throughout the reaction mixture.
Inadequate buffering: The buffering capacity of the reaction medium may be insufficient to neutralize acidic byproducts that can form during the reaction.Use a robust buffer system and monitor the pH of the reaction mixture throughout the process. An ideal pH for crystallization is typically in the range of 6.0 to 8.0.[10]
Acidic work-up conditions: The use of acidic solutions during the extraction or purification steps can lead to enol ether formation.Ensure that all aqueous solutions used during work-up are neutral or slightly basic. Wash the final product with a neutral solvent to remove any residual acidic components.[10]

Problem 2: Low yield of the desired 6-O-methylated product (Clarithromycin precursor) and presence of multiple byproducts.

Possible Cause Solution
Incomplete protection of hydroxyl groups: If the hydroxyl groups at the C2' and C4'' positions are not fully protected, they can compete with the C6-hydroxyl group for methylation, leading to a mixture of products.Ensure complete protection of the C2' and C4'' hydroxyls by using a sufficient excess of the protecting group reagent (e.g., a silylating agent) and allowing for adequate reaction time. Monitor the protection step by TLC or LC-MS to confirm complete conversion before proceeding with methylation.
Suboptimal methylation conditions: The choice of methylating agent, base, and solvent can significantly impact the regioselectivity and yield of the 6-O-methylation.A common procedure involves the use of methyl iodide and a strong base like potassium hydroxide (B78521) in a polar aprotic solvent system such as DMSO/THF.[8] Optimization of reaction time and temperature may be necessary.
Side reactions during deprotection: The conditions used to remove the protecting groups can sometimes affect other parts of the molecule.Use mild deprotection conditions. For example, acidic regeneration is used to remove silyl protecting groups in the synthesis of clarithromycin.[11]

Problem 3: The Beckmann rearrangement of Erythromycin A 9-oxime to the Azithromycin precursor is inefficient.

| Possible Cause | Solution | | Incorrect oxime isomer: The Beckmann rearrangement is stereospecific, and only the (E)-oxime isomer will undergo the desired rearrangement. | The synthesis of the 9-oxime can produce a mixture of (E) and (Z) isomers.[4] It is important to use reaction conditions that favor the formation of the (E)-oxime or to separate the isomers before the rearrangement step. | | Suboptimal rearrangement conditions: The choice of reagent to promote the rearrangement is critical. | Reagents such as p-toluenesulfonyl chloride (p-TsCl) in the presence of a base are commonly used to facilitate the Beckmann rearrangement of erythromycin A oxime.[12] The reaction conditions, including temperature and reaction time, should be carefully controlled for optimal yield. |

Data Presentation

The following table summarizes the impact of different synthetic strategies on the stability of Erythromycin A derivatives in acidic conditions.

Derivative Modification Stability in Acid Reference
Erythromycin A NoneUnstable, readily forms enol ether[1][4]
Clarithromycin Methylation of C6-OHMore stable than Erythromycin A[12][13]
Azithromycin Ring expansion, removal of C9-ketoneStable in acidic conditions[5][14]

Experimental Protocols

Protocol 1: Synthesis of Erythromycin A 9-Oxime

This protocol describes the formation of the oxime at the C9 position, a key intermediate in the synthesis of Azithromycin and a method to prevent enol ether formation by modifying the ketone.

Materials:

Procedure:

  • Dissolve Erythromycin A in methanol.

  • Add hydroxylamine hydrochloride and triethylamine to the solution.

  • Reflux the reaction mixture for 24 hours.

  • Cool the resulting solution to below 5°C and stir for 2 hours to allow for crystallization.

  • Filter the crystals, wash with cold methanol, and dry to obtain Erythromycin A 9-oxime.[15]

Protocol 2: 6-O-Methylation of Erythromycin A (Key step in Clarithromycin synthesis)

This protocol outlines the selective methylation of the C6-hydroxyl group after protection of other reactive hydroxyls.

Materials:

  • Protected Erythromycin A derivative (e.g., 2',4''-bis-O-trimethylsilyl-erythromycin A 9-oxime)

  • Methyl iodide (CH₃I)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the protected Erythromycin A derivative in a mixture of DMSO and THF (1:1).

  • Add methyl iodide to the solution.

  • Add powdered 85% potassium hydroxide and stir the mixture at room temperature for 3 hours.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., petroleum ether).

  • Isolate and purify the 6-O-methylated product.[8]

Visualizations

Enol_Ether_Formation Erythromycin_A Erythromycin A (C9-Ketone, C6-OH) Acidic_Conditions Acidic Conditions (pH < 6.0) Erythromycin_A->Acidic_Conditions Exposure to Enol_Ether This compound (Inactive Degradation Product) Acidic_Conditions->Enol_Ether Catalyzes Intramolecular Cyclization

Caption: Formation of this compound under acidic conditions.

Prevention_Strategies cluster_0 Strategy 1: C6-OH Modification cluster_1 Strategy 2: C9-Ketone Modification C6_Modification Methylate C6-OH (Clarithromycin Synthesis) No_Enol_Ether_1 Prevents Enol Ether Formation C6_Modification->No_Enol_Ether_1 C9_Modification Convert C9-Ketone to Oxime (Azithromycin Synthesis Precursor) No_Enol_Ether_2 Prevents Enol Ether Formation C9_Modification->No_Enol_Ether_2 Erythromycin_A Erythromycin A Erythromycin_A->C6_Modification Erythromycin_A->C9_Modification

Caption: Key strategies to prevent this compound formation.

Experimental_Workflow_Clarithromycin Start Erythromycin A Step1 Protect 2' and 4'' Hydroxyl Groups (e.g., Silylation) Start->Step1 Step2 Protect C9-Ketone (e.g., Oxime Formation) Step1->Step2 Step3 Methylate C6-Hydroxyl (e.g., CH3I, KOH) Step2->Step3 Step4 Deprotection of Hydroxyl and Ketone Groups Step3->Step4 End Clarithromycin Step4->End

Caption: Simplified workflow for the synthesis of Clarithromycin.

References

Common issues in the synthesis of Erythromycin A enol ether and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Erythromycin (B1671065) A enol ether.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Erythromycin A enol ether, focusing on reaction monitoring, product yield, and purity.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
EE-01 Low or No Yield of this compound Incorrect pH: The reaction is highly pH-dependent. Neutral or alkaline conditions will not favor the formation of the enol ether.[1][2]- Ensure the reaction medium is acidic. The use of glacial acetic acid is a documented method. - Monitor the pH of the reaction mixture and adjust as necessary with a suitable acid.
Insufficient Reaction Time: The conversion of Erythromycin A to its enol ether is a time-dependent equilibrium process.- Monitor the reaction progress using an appropriate analytical method such as HPLC. - Increase the reaction time and continue monitoring until the desired conversion is achieved or the reaction reaches equilibrium.
Low Reaction Temperature: While high temperatures can promote degradation, a certain level of thermal energy is required for the reaction to proceed at a reasonable rate.- If the reaction is proceeding too slowly at room temperature, consider a moderate increase in temperature (e.g., to 45°C) while carefully monitoring for the formation of degradation products.[2]
EE-02 Presence of Significant Amounts of Anhydroerythromycin A Excessively Acidic Conditions or Prolonged Reaction Time: Anhydroerythromycin A is a common degradation product formed from Erythromycin A under acidic conditions, and its formation can be favored by harsh acidic environments or extended reaction times.[3]- Optimize the acid concentration and reaction time. A milder acidic condition for a shorter duration may favor enol ether formation over the anhydride (B1165640). - Consider a kinetic study to determine the optimal time point for harvesting the enol ether before significant conversion to the anhydride occurs.
EE-03 Formation of Pseudothis compound Basic (Alkaline) Conditions: The presence of hydroxide (B78521) ions can catalyze the formation of pseudothis compound, a different isomer.[1][2]- Strictly maintain acidic conditions throughout the synthesis. - If a basic workup is used, perform it quickly and at a low temperature to minimize the formation of this byproduct.
EE-04 Difficulties in Product Purification Co-elution with Starting Material or Byproducts: Erythromycin A and its degradation products have similar polarities, which can make chromatographic separation challenging.- Utilize a validated HPLC or column chromatography method specifically designed to separate these compounds. A reversed-phase C18 column is often effective. - Adjust the mobile phase composition and gradient to improve resolution.
Product Instability During Workup: The enol ether can be sensitive to the conditions used for extraction and purification.- Use buffered solutions during aqueous extraction to maintain a stable pH. - Avoid excessive heat during solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of this compound?

A1: this compound is formed from Erythromycin A in acidic conditions through an intramolecular cyclization. The process involves the formation of a 6,9-hemiketal intermediate, which then dehydrates to yield the stable 6,9-enol ether.[4] This reaction is in equilibrium with the parent Erythromycin A.[3]

Q2: Why is it important to control the pH during the synthesis?

A2: pH is the most critical factor in the synthesis of this compound.[1][2] Acidic conditions are required to catalyze the formation of the enol ether. However, excessively low pH or prolonged exposure to acid can lead to the formation of other degradation products, primarily anhydroerythromycin A.[3] Conversely, under alkaline conditions, a different isomer, pseudothis compound, can be formed.[1][2]

Q3: What are the main side reactions to be aware of?

A3: The main side reaction under acidic conditions is the irreversible dehydration of Erythromycin A to form anhydroerythromycin A. Another potential degradation pathway is the acid-catalyzed hydrolysis of the cladinose (B132029) sugar from the macrolide ring.[3] Under alkaline conditions, the formation of pseudothis compound is a key concern.[1]

Q4: How can I monitor the progress of the reaction?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. An appropriate HPLC method can separate Erythromycin A, this compound, and other degradation products, allowing for the quantitative assessment of the reaction progress. LC-MS can also be used for definitive identification of the products.

Q5: What is a suitable method for the purification of this compound?

A5: Purification can be achieved through column chromatography using a silica (B1680970) gel or reversed-phase stationary phase. Stepwise elution or gradient elution with a suitable solvent system (e.g., ethyl acetate-based) can effectively separate the enol ether from the remaining starting material and byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a method described in the patent literature for the preparative synthesis of this compound.

Materials:

  • Erythromycin A

  • Glacial Acetic Acid

  • Chloroform (B151607)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve Erythromycin A in glacial acetic acid.

  • Stir the solution at room temperature for approximately 2 hours. Monitor the reaction by HPLC until the desired conversion is achieved.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with chloroform (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to isolate the pure this compound.

Protocol 2: HPLC Analysis of Reaction Mixture

This protocol provides a general guideline for the analysis of the reaction mixture. Method optimization may be required based on the specific column and HPLC system used.

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.023 M Ammonium formate (B1220265) (pH 10.3)

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C: Water

  • Gradient: A suitable gradient to resolve Erythromycin A and its degradation products. A common starting point is a mixture of A:C:B (e.g., 35:25:40 v/v/v).

  • Flow Rate: 0.8 - 1.0 mL/min

  • Column Temperature: 50-70°C

  • Detection: UV at 215 nm

  • Injection Volume: 20-70 µL

Sample Preparation:

  • Withdraw a small aliquot of the reaction mixture.

  • Quench the reaction by diluting the aliquot in a neutralizing buffer or the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Reaction_Pathway ErythromycinA Erythromycin A Hemiketal 6,9-Hemiketal Intermediate ErythromycinA->Hemiketal  H+ (fast equilibrium) Anhydroerythromycin Anhydroerythromycin A ErythromycinA->Anhydroerythromycin -H2O (Strong H+) PseudoEnolEther Pseudothis compound ErythromycinA->PseudoEnolEther OH- EnolEther This compound Hemiketal->EnolEther -H2O (H+) EnolEther->Hemiketal +H2O (H+)

Caption: Reaction pathways for the formation of this compound and related byproducts.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction by HPLC Start->Monitor LowYield Low Yield of Enol Ether? Monitor->LowYield CheckpH Check and Adjust pH to Acidic Range LowYield->CheckpH Yes HighAnhydro High Levels of Anhydroerythromycin A? LowYield->HighAnhydro No IncreaseTime Increase Reaction Time CheckpH->IncreaseTime IncreaseTime->Monitor ReduceAcid Reduce Acid Concentration or Reaction Time HighAnhydro->ReduceAcid Yes Workup Proceed to Workup and Purification HighAnhydro->Workup No ReduceAcid->Monitor

Caption: A logical workflow for troubleshooting common issues during synthesis.

References

Technical Support Center: Optimizing HPLC Gradient for Separation of Erythromycin A and its Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the high-performance liquid chromatography (HPLC) gradient separation of Erythromycin (B1671065) A and its enol ether. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during method development and execution.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is the separation of Erythromycin A and its enol ether challenging?

A1: The separation is challenging due to the structural similarity of the molecules. Erythromycin A can degrade into its enol ether, particularly under acidic conditions, making it crucial to resolve these compounds to ensure accurate quantification of the active pharmaceutical ingredient (API) and its impurities.[1][2]

Q2: What are the primary degradation products of Erythromycin A under acidic conditions?

A2: Under acidic stress, Erythromycin A primarily degrades into Erythromycin A enol ether and anhydroerythromycin A.[1][2] It is essential to use a stability-indicating chromatographic method that can resolve Erythromycin A from these potential degradants.[2]

Q3: How does mobile phase pH affect the stability and chromatography of Erythromycin A?

A3: The pH of the mobile phase is a critical parameter. Erythromycin A is unstable in acidic environments (pH below 6.0), which can lead to on-column degradation.[2] In neutral to alkaline solutions, its stability is significantly improved.[2] As a basic compound, its retention and peak shape on a reversed-phase column are highly dependent on the degree of ionization, which is controlled by the mobile phase pH.[2]

Q4: What is a suitable starting point for developing a gradient method?

A4: A general scouting gradient is a good starting point to determine the elution profile of Erythromycin A and its related compounds. A broad gradient, for instance, from a low to a high percentage of organic solvent, can help identify the approximate organic solvent concentration required to elute the compounds of interest.[3]

Q5: How can I improve the resolution between Erythromycin A and its enol ether?

A5: To improve resolution, you can optimize the gradient slope. A shallower gradient provides more time for the components to interact with the stationary phase, often leading to better separation.[3][4][5] Additionally, adjusting the mobile phase pH, temperature, and trying different stationary phases can also enhance resolution.

Troubleshooting Guide

This guide provides solutions for specific experimental problems you might encounter.

Problem Possible Causes Solutions
Poor peak shape (tailing or fronting) - Interaction with residual silanols on the stationary phase at low pH.[2] - Column overload.[6] - Inappropriate mobile phase composition.- Increase the mobile phase pH to suppress the ionization of Erythromycin A.[2] - Reduce the injection volume or sample concentration.[6] - Experiment with different organic modifiers (e.g., acetonitrile (B52724), methanol) and additives.
Baseline drift - Mobile phase components absorbing UV light at the detection wavelength.[4] - Insufficient column equilibration between runs.[4] - Temperature fluctuations.[4]- Use high-purity solvents and additives. - If possible, change the detection wavelength to a region with lower mobile phase absorbance.[4] - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Use a column oven to maintain a constant temperature.[4]
Inconsistent retention times - Poorly optimized gradient method. - Fluctuation in mobile phase composition. - Column degradation.- Ensure the gradient program and re-equilibration time are optimized.[3] - Prepare fresh mobile phase daily and ensure proper mixing. - Use a guard column and ensure the mobile phase pH is compatible with the column chemistry.
Low sensitivity or poor signal-to-noise ratio - Suboptimal detection wavelength. Erythromycin has a relatively weak UV chromophore.[2] - On-column degradation due to acidic mobile phase.[2] - Poor ionization in mass spectrometry (if applicable).- Set the detection wavelength to around 215 nm.[7][8][9] - Ensure the mobile phase pH is in the neutral to alkaline range to maintain stability.[2] - For LC-MS, optimize the mobile phase composition and pH to enhance ionization efficiency.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Scouting Gradient for Method Development

This protocol provides a starting point for developing a separation method for Erythromycin A and its related substances.[4]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, < 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • Start with a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Hold at 95% Mobile Phase B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate Erythromycin from its degradation products.[7]

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm).[7]

  • Mobile Phase A: 0.4% ammonium (B1175870) hydroxide (B78521) in water.[7]

  • Mobile Phase B: Methanol.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.[7]

  • Injection Volume: 20 µL.

  • Gradient Program: A gradient mode is delivered, but the specific gradient profile would need to be optimized based on the specific sample and system.

Sample Preparation: Forced Degradation Study

This protocol describes how to prepare stressed samples of Erythromycin to identify and separate degradation products.[10]

  • Acid Degradation: Dissolve 5.9 mg of Erythromycin in 2.90 mL of 1N HCl and store at room temperature for one week.[10]

  • Neutralization: Quench the degradation by adding 3.00 mL of saturated NaHCO3 solution.[10]

  • Dilution: The final concentration will be approximately 0.99 µg/µL.[10] For injection, 100 µL of the degraded sample can be added to 900 µL of a reference solution.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various HPLC methods for Erythromycin analysis.

Table 1: HPLC Method Parameters for Erythromycin and Impurities

ParameterMethod 1[8]Method 2[9]Method 3[7]
Column Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm)Agilent PLRP-S (250 x 4.6 mm, 8 µm)Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)
Mobile Phase A Phosphate (B84403) buffer (pH 7.0), acetonitrile, water (5:35:60 v/v/v)Dibasic potassium phosphate buffer (pH 9.0), tertiary butyl alcohol, acetonitrile (800:170:30 v/v/v)0.4 % ammonium hydroxide in water
Mobile Phase B Phosphate buffer (pH 7.0), water, acetonitrile (5:45:50 v/v/v)Purified waterMethanol
Mobile Phase C -Acetonitrile-
Flow Rate 1.0 mL/min2.0 mL/minNot Specified
Column Temp. 65°C65°CNot Specified
Detection 215 nm215 nm215 nm
Injection Vol. 100 µLNot SpecifiedNot Specified

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing the HPLC separation of Erythromycin A and its enol ether.

Gradient_Optimization_Workflow start Start: Poor Separation of Erythromycin A & Enol Ether scouting 1. Perform Scouting Gradient (e.g., 5-95% Organic Solvent) start->scouting evaluate 2. Evaluate Chromatogram - Identify Elution Zone - Assess Resolution scouting->evaluate is_resolved Resolution Acceptable? evaluate->is_resolved optimize_gradient 3. Optimize Gradient Slope - Shallower gradient in elution zone is_resolved->optimize_gradient No end End: Optimized Separation Method is_resolved->end Yes optimize_gradient->evaluate adjust_params 4. Adjust Other Parameters - Mobile Phase pH (neutral/alkaline) - Temperature - Stationary Phase optimize_gradient->adjust_params adjust_params->evaluate validate 5. Validate Method - Specificity, Linearity, Accuracy, Precision validate->end

Caption: Workflow for HPLC gradient optimization.

Erythromycin_Degradation_Pathway EryA Erythromycin A EnolEther This compound EryA->EnolEther Acidic Conditions (Equilibrium) Anhydro Anhydroerythromycin A EryA->Anhydro Acidic Conditions (Direct Conversion) EnolEther->EryA

Caption: Degradation pathway of Erythromycin A in acidic conditions.

References

Troubleshooting low sensitivity in LC-MS analysis of Erythromycin A enol ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Erythromycin (B1671065) A enol ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a particular focus on addressing low sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin A enol ether and why is it important to analyze?

This compound is an acidic degradation product of the macrolide antibiotic Erythromycin A.[1][2] It is crucial to monitor its presence in pharmaceutical formulations and biological samples as it is an impurity that lacks antibacterial activity and can be an indicator of product degradation.[2][3]

Q2: What are the typical challenges encountered when analyzing this compound by LC-MS?

The most common challenges include low sensitivity, poor peak shape, and variability in ionization. These issues can stem from the compound's specific chemical properties, suboptimal LC-MS parameters, or matrix effects from the sample.[4][5]

Q3: What is the expected mass-to-charge ratio (m/z) for this compound?

In positive ion mode electrospray ionization (ESI), this compound is typically detected as the protonated molecule [M+H]⁺. Given its molecular weight of approximately 715.9 g/mol , the expected m/z value would be around 716.5 to 716.7.[6][7]

Troubleshooting Guide: Low Sensitivity

Low sensitivity is a frequent obstacle in the LC-MS analysis of this compound. The following sections provide a systematic approach to identifying and resolving the root cause of this issue.

Troubleshooting Workflow

The diagram below illustrates a logical workflow for troubleshooting low sensitivity.

TroubleshootingWorkflow cluster_ms MS Parameter Checks cluster_lc LC Condition Checks cluster_sample Sample Preparation Checks start Low Sensitivity Observed ms_parameters Step 1: Verify MS Parameters start->ms_parameters lc_conditions Step 2: Evaluate LC Conditions ms_parameters->lc_conditions Parameters Correct ion_source Optimize Ion Source (Voltage, Temp, Gas) ms_parameters->ion_source compound_tuning Check Compound Tuning (Precursor/Product Ions) ms_parameters->compound_tuning sample_prep Step 3: Assess Sample Preparation lc_conditions->sample_prep Conditions Optimal mobile_phase Optimize Mobile Phase (pH, Additives) lc_conditions->mobile_phase column_chem Verify Column Chemistry and Integrity lc_conditions->column_chem instrument_check Step 4: Perform Instrument Check sample_prep->instrument_check Preparation Adequate extraction_recovery Evaluate Extraction Recovery sample_prep->extraction_recovery matrix_effects Investigate Matrix Effects sample_prep->matrix_effects solution Sensitivity Improved instrument_check->solution Instrument OK

Caption: A stepwise workflow for troubleshooting low sensitivity in LC-MS analysis.

Step 1: Mass Spectrometry Parameter Optimization

Inadequate MS parameters are a common source of low sensitivity. Ensure that the instrument is tuned and calibrated according to the manufacturer's recommendations.

Q4: How can I optimize the MS source parameters for this compound?

Optimization of ion source parameters is critical for achieving good sensitivity.[4] This is typically done by infusing a standard solution of the analyte and systematically adjusting the following:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Erythromycin and its derivatives.[1][8]

  • Ion Spray Voltage: A typical starting point is around 3500 V.[6]

  • Temperature: The source temperature can affect desolvation. A temperature of around 450 °C has been used.[6] However, be aware that excessive temperatures can lead to in-source degradation of thermally labile compounds like Erythromycin.[9][10]

  • Gas Flows (Nebulizer, Heater, Curtain): These should be optimized to achieve a stable and efficient spray.

  • Compound-Specific Parameters (Declustering Potential, Collision Energy): These voltages need to be optimized to maximize the signal of the precursor ion ([M+H]⁺) and its product ions for MRM experiments.

Table 1: Example MS Parameters from Literature

ParameterValueSource
Ionization ModeESI Positive[1][8]
Ion Spray Voltage3500 V[6]
Temperature450 °C[6]
Curtain Gas10 mL/min[6]
Ion Source Gas 120 mL/min[6]
Ion Source Gas 230 mL/min[6]
Declustering Potential60 V[6]
Step 2: Liquid Chromatography and Mobile Phase Optimization

The composition of the mobile phase significantly influences the ionization efficiency and chromatographic peak shape.

Q5: What mobile phase composition is recommended for the analysis of this compound?

The choice of mobile phase and its pH are critical.[5] Since this compound is a degradation product formed under acidic conditions, the stability of the analyte in the mobile phase should be considered.[3]

  • pH: A higher pH mobile phase, such as one containing ammonium (B1175870) formate (B1220265) at pH 10.3, has been shown to be effective for separating Erythromycin and its related substances, including the enol ether.[6][11] This is because at higher pH, the basic amine group of erythromycin is less protonated, which can sometimes improve chromatographic performance on certain columns.[5]

  • Additives: Volatile buffers like ammonium acetate (B1210297) or ammonium formate are essential for stable ESI signal and are compatible with mass spectrometry.[5] Formic acid is also commonly used to promote protonation for positive ion mode ESI.[4] The choice between these can affect adduct formation and overall sensitivity. For instance, ammonium ions can lead to the formation of [M+NH₄]⁺ adducts.[5]

Table 2: Example LC Methods from Literature

ParameterMethod 1Method 2Source
ColumnAshaipak ODP-50 (250 mm x 4.6 mm, 5 µm)C18 reversed-phase (e.g., 100 mm x 2.1 mm, < 3 µm)[4][6]
Mobile Phase0.023 M Ammonium Formate (pH 10.3) : Water : Acetonitrile (35:25:40 v/v/v)A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile[4][6]
Flow Rate0.8 mL/min0.4 mL/min[4][6]
Column Temp.50 °C40 °C[4][6]

Q6: My peak shape is poor (tailing or fronting). What can I do?

Poor peak shape can lead to lower apparent sensitivity.

  • Peak Tailing: This can be caused by secondary interactions between the basic amine group of the analyte and acidic silanol (B1196071) groups on the column.[5] Using a high-purity, end-capped C18 column or a mobile phase with a suitable pH and ionic strength can help mitigate this.

  • Peak Fronting: This may indicate column overload. Try injecting a smaller sample volume or a more dilute sample.

Step 3: Sample Preparation

A clean sample is crucial for good sensitivity, as matrix components can cause ion suppression.[4][12]

Q7: What is a suitable sample preparation method for this compound from a biological matrix like plasma?

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques.

Experimental Protocol: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is a general starting point for extracting Erythromycin and its derivatives from plasma.[4]

  • To 500 µL of plasma, add a suitable internal standard.

  • Alkalinize the sample to a pH > 9 by adding a small volume of a basic solution (e.g., 1M Sodium Carbonate). This ensures that Erythromycin and its derivatives are in a neutral form for efficient extraction into an organic solvent.

  • Add 2 mL of an extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject the reconstituted sample into the LC-MS system.

Q8: How do I know if ion suppression from the matrix is affecting my sensitivity?

To assess matrix effects, perform a post-extraction spike experiment. Compare the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a clean solvent. A significant decrease in the peak area in the matrix sample indicates ion suppression.

Erythromycin A Degradation Pathway

The following diagram illustrates the degradation of Erythromycin A to its enol ether and anhydroerythromycin A under acidic conditions.

DegradationPathway erythromycin_A Erythromycin A enol_ether Erythromycin A Enol Ether erythromycin_A->enol_ether Acidic Conditions anhydroerythromycin_A Anhydroerythromycin A enol_ether->anhydroerythromycin_A Dehydration

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

By systematically working through these troubleshooting steps, you can identify and address the factors contributing to low sensitivity in your LC-MS analysis of this compound, leading to more robust and reliable results.

References

Degradation pathways of Erythromycin A enol ether under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the degradation pathways of Erythromycin (B1671065) A enol ether under various stress conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of Erythromycin A enol ether degradation.

Issue EncounteredPossible Cause(s)Recommended Action(s)
No degradation observed under acidic conditions. Insufficient acid concentration or exposure time.Ensure the pH of the solution is sufficiently acidic (e.g., pH 1-3) and allow for adequate incubation time. Kinetic studies have shown that the degradation is pH-dependent.[1][2]
High variability in degradation results. Inconsistent experimental conditions (temperature, light exposure). Contamination of solvents or glassware.Strictly control all experimental parameters. Use high-purity solvents and ensure glassware is thoroughly cleaned and dried to remove any acidic or basic residues.
Appearance of unexpected peaks in chromatograms. Formation of secondary degradation products. Interaction with excipients or container materials.Characterize the unknown peaks using mass spectrometry (MS). Conduct studies with the drug substance alone to rule out interactions with other components.
Difficulty in separating degradation products by HPLC. Inadequate chromatographic method.Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, and column type. A stability-indicating method is crucial for resolving all significant degradation products.[3]
Precipitation of the sample during stress testing. Poor solubility of this compound or its degradants under the tested conditions.Adjust the solvent system or the concentration of the drug substance. Ensure the chosen solvent does not interfere with the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under acidic conditions?

A1: Under acidic conditions, this compound is in equilibrium with Erythromycin A and can degrade to anhydroerythromycin A.[1][4][5][6] The degradation pathway involves intramolecular cyclization reactions.[7]

Q2: How does pH affect the degradation of this compound?

A2: The degradation of Erythromycin A, and consequently its enol ether, is highly pH-dependent. Acidic conditions promote the formation of anhydroerythromycin A, while weakly alkaline conditions can lead to the formation of pseudothis compound through hydrolysis of the lactone ring.[1][2]

Q3: What are the recommended stress conditions for forced degradation studies of this compound according to ICH guidelines?

A3: According to ICH guidelines (Q1A(R2)), forced degradation studies should include exposure to acidic, basic, oxidative, photolytic, and thermal stress. The goal is to achieve 5-20% degradation to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8][9]

Q4: What analytical techniques are most suitable for studying the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and effective technique.[3] LC-MS is particularly useful for the identification and characterization of unknown degradation products.[3]

Q5: Is this compound sensitive to light?

A5: Yes, photolytic degradation can occur. Therefore, photostability studies are a required part of forced degradation testing to understand the potential for degradation upon exposure to light.

Data on Degradation Pathways

The following table summarizes the expected degradation behavior of this compound under various stress conditions. Note: The percentages are indicative and can vary based on the specific experimental conditions.

Stress ConditionMajor Degradation ProductsExtent of DegradationReference
Acidic Hydrolysis (e.g., 0.1 M HCl)Anhydroerythromycin ASignificant[1][4][5]
Basic Hydrolysis (e.g., 0.1 M NaOH)Pseudothis compoundModerate[1][2]
Oxidative Degradation (e.g., 3% H₂O₂)Oxidized derivativesModerate to Significant[10]
Photolytic Degradation (ICH Q1B)PhotodegradantsVariable
Thermal Degradation (e.g., 60°C)Thermally induced degradantsLow to Moderate

Experimental Protocols

Below are generalized protocols for conducting stress testing on this compound. Researchers should adapt these protocols based on their specific analytical methods and objectives.

Acidic Degradation
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Condition: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M HCl.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours), taking samples at various time points.

  • Neutralization: Neutralize the samples with an appropriate amount of NaOH solution before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Basic Degradation
  • Preparation: Prepare a stock solution of this compound.

  • Stress Condition: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M NaOH.

  • Incubation: Incubate at a controlled temperature (e.g., 40°C), sampling at intervals.

  • Neutralization: Neutralize the samples with an appropriate amount of HCl solution.

  • Analysis: Analyze using HPLC.

Oxidative Degradation
  • Preparation: Prepare a stock solution of this compound.

  • Stress Condition: Add an appropriate volume of hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature, protected from light, and sample at various time points.

  • Analysis: Analyze the samples directly by HPLC.

Photolytic Degradation
  • Preparation: Prepare a stock solution of this compound.

  • Stress Condition: Expose the solution to a calibrated light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze the exposed and control samples by HPLC.

Visualizations

DegradationPathways cluster_acid Acidic Conditions cluster_base Alkaline Conditions cluster_oxidation Oxidative Conditions cluster_photo Photolytic Conditions Erythromycin_A_enol_ether Erythromycin A enol ether Anhydroerythromycin_A Anhydroerythromycin A Erythromycin_A_enol_ether->Anhydroerythromycin_A Degradation Erythromycin_A Erythromycin A Erythromycin_A_enol_ether->Erythromycin_A Equilibrium Erythromycin_A_enol_ether_base Erythromycin A enol ether Pseudoerythromycin_A_enol_ether Pseudoerythromycin A enol ether Erythromycin_A_enol_ether_base->Pseudoerythromycin_A_enol_ether Hydrolysis Erythromycin_A_enol_ether_ox Erythromycin A enol ether Oxidized_Products Oxidized Products Erythromycin_A_enol_ether_ox->Oxidized_Products Oxidation Erythromycin_A_enol_ether_photo Erythromycin A enol ether Photodegradants Photodegradants Erythromycin_A_enol_ether_photo->Photodegradants Photodegradation

Caption: Degradation pathways of this compound under different stress conditions.

ExperimentalWorkflow start Start: Erythromycin A enol ether Sample stress Apply Stress Condition (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize (if applicable) sampling->neutralize analyze Analyze via Stability-Indicating HPLC sampling->analyze Direct analysis neutralize->analyze identify Identify Degradation Products (LC-MS) analyze->identify quantify Quantify Degradation analyze->quantify end End: Degradation Profile identify->end quantify->end

Caption: General experimental workflow for forced degradation studies.

References

Stabilizing Erythromycin A enol ether in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing Erythromycin (B1671065) A enol ether in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin A enol ether and why is its stability in aqueous solutions a major concern for experiments?

This compound is a degradation product of the macrolide antibiotic Erythromycin A, formed under acidic conditions.[1][2][3] It is generated through an internal reaction where the C6-hydroxyl group attacks the C9-ketone, resulting in a cyclic enol ether.[2][3] This structural rearrangement leads to a loss of antibiotic activity.[2][3] For researchers studying the properties or potential non-antibiotic effects of the enol ether itself, its inherent instability in aqueous solutions presents a significant challenge. The compound can degrade further or revert to Erythromycin A, compromising the accuracy and reproducibility of experimental results.[4]

Q2: What is the primary degradation pathway of this compound in aqueous solutions?

In acidic aqueous solutions, Erythromycin A exists in an equilibrium with this compound and anhydroerythromycin A.[4][5] The degradation is not a simple one-way process; both the enol ether and the anhydride (B1165640) can be considered inactive reservoirs for the parent Erythromycin A.[4] The actual irreversible degradation pathway is the slow loss of the cladinose (B132029) sugar from Erythromycin A.[4] In weakly alkaline conditions, the degradation pathway is different, involving the hydrolysis of the lactone bond of the parent Erythromycin A, which can lead to the formation of pseudothis compound.[5][6] The pH of the solution is a critical factor that dictates the rate and mechanism of degradation.[5][7]

Q3: What are the key factors influencing the stability of this compound solutions?

The primary factors influencing the stability of Erythromycin A and its derivatives, including the enol ether, in aqueous solutions are:

  • pH: This is the most critical factor.[5][7] Erythromycin A is known for its extreme sensitivity to acid.[4] Both acidic and alkaline conditions can catalyze degradation.[5]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For instance, thermal degradation has been investigated in stability studies of related compounds.[8]

  • Buffer Composition: The type and concentration of the buffer system can influence the degradation kinetics.[5]

Q4: How can I prepare a stable aqueous solution of this compound for my experiments?

Due to its limited water solubility and instability, preparing a stable aqueous solution requires careful consideration.[3][9]

  • Initial Dissolution: this compound is soluble in organic solvents like DMSO, DMF, and ethanol.[2][3] It is recommended to first prepare a concentrated stock solution in one of these solvents.

  • Aqueous Dilution: The stock solution should then be diluted into an aqueous buffer at the desired final concentration. The choice of buffer and its pH is crucial for stability. Based on kinetic studies of Erythromycin A, maintaining a pH in the neutral to slightly alkaline range (e.g., pH 7.0-9.0) is generally preferable to acidic conditions.[5]

  • Use of Co-solvents: For compounds with poor aqueous solubility like erythromycin derivatives, formulation strategies may include the use of co-solvents.[10] However, the effect of these co-solvents on the specific experiment should be evaluated.

Q5: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, this compound should be stored as a solid at -20°C.[2] Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[11] These aliquots can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[11] Aqueous solutions should be prepared fresh for each experiment due to their inherent instability.[8]

Q6: Which analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the stability of Erythromycin A and its related substances, including the enol ether.[6][8] Various HPLC methods have been developed that can separate Erythromycin A, its enol ether, and other degradation products.[12] These methods often use UV detection.[8] For more detailed structural confirmation, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be employed.[12]

Troubleshooting Guide

Q: My this compound solution is degrading rapidly. What are the possible causes and how can I fix this?

A: Rapid degradation is a common issue. Here’s a systematic approach to troubleshoot the problem:

  • Check the pH of your aqueous solution: This is the most likely cause. Use a calibrated pH meter to confirm the pH of your buffer. Acidic conditions are particularly detrimental.[4]

  • Prepare fresh solutions: Aqueous solutions of this compound are not stable for long periods. Always prepare them fresh before an experiment.[8]

  • Evaluate your solvent: Ensure your initial stock solution is in a suitable, dry organic solvent like DMSO or ethanol.[2][3]

  • Control the temperature: Perform your experiments at a controlled, and if possible, lower temperature to reduce the degradation rate.

  • Assess for contaminants: Contaminants in the water or other reagents could potentially catalyze degradation. Use high-purity water and reagents.

Quantitative Data Summary

The stability of Erythromycin A is highly dependent on the pH of the aqueous solution. The table below summarizes the general relationship between pH and the degradation pathways.

pH RangePredominant Degradation PathwayRelative Stability
Acidic (pH < 6)Formation of anhydroerythromycin A and this compound.[4][5]Very Low
Neutral (pH 6-8)Relatively more stable, but degradation can still occur.Moderate
Alkaline (pH > 8)Hydrolysis of the lactone bond, formation of pseudothis compound.[5][6]Low to Moderate

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution of this compound

This protocol describes the preparation of a 10 µM aqueous working solution in a phosphate (B84403) buffer.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh out a precise amount of the solid. The molecular weight is 715.9 g/mol .[2][13] c. Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 0.716 mg in 100 µL of DMSO. d. Vortex briefly to ensure complete dissolution.

  • Store the stock solution: a. Aliquot the 10 mM stock solution into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 6 months).[11]

  • Prepare the 10 µM working solution (prepare fresh): a. Thaw one aliquot of the 10 mM stock solution. b. Dilute the stock solution 1:1000 in pre-warmed (to the experimental temperature) PBS at pH 7.4. For example, add 1 µL of the 10 mM stock to 999 µL of PBS. c. Mix thoroughly by gentle inversion or brief vortexing. d. Use the working solution immediately in your experiment.

Protocol 2: General Procedure for a Stability Study using HPLC

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer.

Materials:

  • Aqueous working solution of this compound (prepared as in Protocol 1)

  • The aqueous buffer of interest (e.g., acetate (B1210297) buffer pH 4.5, phosphate buffer pH 7.4, Tris-HCl buffer pH 8.5)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate buffer)[8]

  • Incubator or water bath

Procedure:

  • Sample Preparation: Prepare the this compound working solution in the buffer to be tested at a known concentration (e.g., 50 µg/mL).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial peak area of the this compound.

  • Incubation: Incubate the remaining solution at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Data Analysis: a. Record the peak area of the this compound at each time point. b. Monitor for the appearance of new peaks, which may correspond to degradation products. c. Calculate the percentage of the initial this compound remaining at each time point. d. Plot the percentage remaining versus time to determine the degradation kinetics.

Visual Guides

Degradation_Pathway cluster_acidic Acidic Conditions (e.g., pH < 6) cluster_alkaline Weakly Alkaline Conditions (e.g., pH > 8) EA Erythromycin A EAEN Erythromycin A Enol Ether EA->EAEN AHEA Anhydroerythromycin A EA->AHEA Degradation1 Degradation (Loss of Cladinose) EA->Degradation1 EA2 Erythromycin A Hydrolysis Lactone Hydrolysis EA2->Hydrolysis PEAEN Pseudoerythromycin A Enol Ether Hydrolysis->PEAEN

Caption: Simplified degradation pathways of Erythromycin A in aqueous solutions.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis start Start: Solid Erythromycin A Enol Ether dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot dilute Dilute in Aqueous Buffer (e.g., PBS pH 7.4) stock->dilute For Immediate Use working Fresh Working Solution dilute->working inject Inject into HPLC (T=0) working->inject incubate Incubate at Controlled Temperature working->incubate inject_t Inject at Time Intervals incubate->inject_t analyze Analyze Data: % Remaining vs. Time inject_t->analyze end End: Determine Stability analyze->end

Caption: Workflow for preparing and testing the stability of an this compound solution.

Troubleshooting_Guide start Issue: Rapid Degradation of Enol Ether q1 Is the pH of the aqueous solution acidic? start->q1 a1_yes Action: Adjust pH to neutral or use a neutral buffer (e.g., PBS pH 7.4) q1->a1_yes Yes q2 Was the aqueous solution prepared fresh? q1->q2 No end Problem Resolved a1_yes->end a2_yes Action: Always prepare fresh working solutions immediately before use q2->a2_yes No q3 Is the storage of the stock solution correct? q2->q3 Yes a2_yes->end a3_yes Action: Store DMSO stock in aliquots at -80°C to avoid freeze-thaw q3->a3_yes No q3->end Yes a3_yes->end

References

Overcoming solubility issues of Erythromycin A enol ether for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of Erythromycin (B1671065) A enol ether for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin A enol ether, and why is its solubility a concern for in vivo studies?

This compound is a degradation product of the macrolide antibiotic Erythromycin A, formed under acidic conditions.[1][2][3] It is of interest in research, for example, as a standard for stability studies and for its gastrointestinal motility effects.[1][4] A significant challenge for in vivo research is its limited water solubility, which can hinder the preparation of suitable formulations for administration and lead to poor or variable bioavailability.[1][5]

Q2: What are the general solubility characteristics of this compound?

This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[1] This property is a critical consideration when developing formulations for in vivo administration.

Q3: How does the acidic instability of the parent compound, Erythromycin A, relate to the enol ether?

Erythromycin A is highly sensitive to acid and rapidly converts to this compound and anhydroerythromycin A in acidic environments like the stomach.[6][7][8][9] This conversion is a key factor in the reduced oral bioavailability of Erythromycin A and is a prime driver for the development of more stable derivatives.[3] The formation of the enol ether from Erythromycin A is a reversible equilibrium reaction.[6][7][8]

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound for parenteral administration.

Problem: The compound precipitates when attempting to dissolve it in aqueous buffers for injection.

Solution Workflow:

  • Co-solvent Systems: For initial trials, a co-solvent system is often the most straightforward approach. Due to its solubility in ethanol (B145695), DMSO, and DMF, these can be used as primary solvents before dilution.

  • Cyclodextrin (B1172386) Complexation: If a co-solvent system is not suitable due to toxicity concerns or if higher aqueous concentrations are needed, complexation with cyclodextrins can be explored.

  • Lipid-Based Formulations: For improved stability and targeted delivery, lipid-based formulations like liposomes or solid lipid nanoparticles (SLNs) are advanced options.

Issue 2: Inconsistent results in oral gavage studies.

Problem: High variability in pharmacokinetic data between subjects after oral administration.

Potential Cause: This variability is likely due to inconsistent dissolution and absorption in the gastrointestinal tract, influenced by the compound's low aqueous solubility.[10]

Troubleshooting Steps:

  • Formulation Optimization: Move from a simple suspension to a solubility-enhancing formulation such as a nanoemulsion or a solid dispersion. Nanoemulsions increase the surface area for dissolution and can improve absorption.[11]

  • pH Control: Although this compound is formed in acidic conditions, its own stability across different pH values should be considered. Buffering the formulation may help ensure consistent dissolution.

  • Fasting State of Animals: Standardize the fasting time of the animals before dosing, as the presence of food can significantly alter gastric pH and emptying time, thereby affecting drug dissolution and absorption.

Quantitative Data: Solubility Profile

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityReference
Dimethylformamide (DMF)15 mg/mL[12]
Dimethyl sulfoxide (B87167) (DMSO)15 mg/mL[12]
Ethanol30 mg/mL[12]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[12]
MethanolSoluble[1][13]
ChloroformSlightly Soluble[13]
WaterLimited Solubility[1]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Parenteral Injection

This protocol is designed to prepare a clear solution of this compound for in vivo injection, for example, at a target concentration of 2 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl) or PBS

Procedure:

  • Prepare Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Gentle warming or vortexing may be required.

  • Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

  • Final Formulation: Slowly add the stock solution to the vehicle with continuous vortexing to reach the final desired concentration (e.g., 2 mg/mL).

  • Quality Control: Visually inspect the final solution to ensure it is clear and free of precipitation before administration.

This is a general protocol and may require optimization based on the desired final concentration and the specific animal model.

Protocol 2: Preparation of a Cyclodextrin Complex

This protocol describes the preparation of an Erythromycin-cyclodextrin complex to enhance aqueous solubility, adapted from methods used for the parent compound.[14][15]

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-CD for higher solubility)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a saturated solution of β-cyclodextrin in deionized water.

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol.

  • Complexation (Kneading Method):

    • In a mortar, combine the cyclodextrin solution and the this compound solution at a 1:1 molar ratio.

    • Knead the mixture for a prolonged period (e.g., 3 hours) to facilitate complex formation.

    • The resulting paste can be dried (e.g., by lyophilization) to obtain a powder.

  • Purification: Wash the resulting powder with ethanol to remove any uncomplexed drug.

  • Reconstitution: The final powder can be dissolved in an aqueous buffer for in vivo administration. The solubility will need to be determined experimentally.

Visualizations

G start Start: Solubilize This compound solubility_check Is aqueous solubility sufficient for the required dose? start->solubility_check co_solvent Use a Co-solvent System (e.g., DMSO, PEG300) solubility_check->co_solvent No simple_suspension Use an Aqueous Suspension solubility_check->simple_suspension Yes toxicity_check Is the co-solvent toxicity a concern? co_solvent->toxicity_check cyclodextrin Prepare a Cyclodextrin Complex toxicity_check->cyclodextrin Yes end Proceed to In Vivo Study toxicity_check->end No nanoformulation Develop a Nanoformulation (e.g., Liposomes, SLNs) cyclodextrin->nanoformulation Solubility still insufficient cyclodextrin->end nanoformulation->end simple_suspension->end

Caption: Decision workflow for selecting a solubilization strategy.

G erythromycin_a Erythromycin A (in acidic conditions) enol_ether This compound (Inactive Antibiotic) erythromycin_a->enol_ether Reversible Equilibrium anhydroerythromycin_a Anhydroerythromycin A erythromycin_a->anhydroerythromycin_a

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

G cluster_0 Cyclodextrin-Drug Complex cyclodextrin Cyclodextrin (Hydrophilic Exterior) cavity Hydrophobic Cavity cyclodextrin->cavity drug Erythromycin A Enol Ether (Guest Molecule) cavity->drug Non-covalent Interaction aqueous_env Aqueous Environment cluster_0 cluster_0 cluster_0->aqueous_env Increased Solubility

Caption: Schematic of a cyclodextrin inclusion complex.

References

Minimizing ion suppression effects for Erythromycin A enol ether in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the mass spectrometric analysis of Erythromycin A enol ether.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on the mitigation of ion suppression.

Issue Potential Cause Recommended Solution
Low Signal Intensity or Complete Signal Loss Ion Suppression: Co-eluting matrix components (e.g., phospholipids (B1166683), salts) are interfering with the ionization of this compound.1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1] 2. Chromatographic Separation: Modify the LC gradient to better separate the analyte from matrix components.[1] 3. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[2]
Poor Reproducibility and Inconsistent Results Variable Matrix Effects: Inconsistent sample cleanup or lot-to-lot variability in the biological matrix can lead to differing degrees of ion suppression between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate an SIL-IS to compensate for variations in ion suppression.[3] 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the samples to ensure consistent matrix effects.[2] 3. Standardize Sample Preparation: Ensure a consistent and robust sample preparation protocol is followed for all samples.
Non-linear Calibration Curve Concentration-Dependent Ion Suppression: At higher concentrations, the matrix effect may become more pronounced, leading to a non-linear response.1. Matrix-Matched Calibrants: This will help to mimic the ion suppression effect across the calibration range.[2] 2. Use a SIL-IS: The ratio of the analyte to the internal standard should remain constant, even with non-linear signal suppression.[3] 3. Adjust Concentration Range: If possible, adjust the calibration curve to a range where the response is linear.
Peak Tailing or Distortion Matrix Overload: High concentrations of co-eluting matrix components can affect the chromatographic peak shape.1. Improve Sample Cleanup: Reduce the amount of matrix components injected onto the column through more effective sample preparation.[1] 2. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 3. Column Wash: Implement a thorough column wash step between injections to remove residual matrix components.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[2] These interfering components compete for ionization in the MS source, leading to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.

Q2: What are the primary sources of ion suppression in the analysis of this compound from biological samples?

A2: The primary sources of ion suppression in biological matrices such as plasma or tissue are endogenous components. These include phospholipids from cell membranes, salts, and proteins. Co-administered drugs and their metabolites can also contribute to ion suppression.

Q3: How can I determine if ion suppression is affecting my analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of this compound solution into the MS source while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[2] Another method is to compare the signal of the analyte in a neat solution versus the signal when spiked into an extracted blank matrix. A lower signal in the matrix indicates suppression.[2]

Q4: What is the most effective sample preparation technique to minimize ion suppression for this compound?

A4: Solid-Phase Extraction (SPE) is generally considered one of the most effective techniques for removing matrix interferences and providing clean extracts, thereby reducing ion suppression.[1] Liquid-Liquid Extraction (LLE) can also be very effective. Protein precipitation is a simpler but generally less clean method that may result in more significant ion suppression.[1]

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?

A5: A SIL-IS is structurally almost identical to the analyte and will therefore have very similar chemical and physical properties. This means it will co-elute with the analyte and experience the same degree of ion suppression. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the effects of ion suppression can be effectively compensated for, leading to more accurate and precise results.[3]

Experimental Protocols

The following are example experimental protocols for the analysis of Erythromycin and its related substances, which can be adapted for this compound.

Sample Preparation: Protein Precipitation

This method is rapid but may result in higher ion suppression compared to other techniques.

  • To 100 µL of plasma, add 250 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled analog of this compound).[4]

  • Vortex the mixture for 1 minute to precipitate proteins.[4]

  • Centrifuge at 11,000 rpm for 5 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube.

  • Dilute the supernatant with 5 mM ammonium (B1175870) acetate (B1210297) buffer.[4]

  • Inject an aliquot of the final sample into the LC-MS/MS system.[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method generally provides cleaner extracts than protein precipitation.

  • To 0.5 mL of plasma, add the internal standard.

  • Alkalinize the plasma by adding a suitable buffer.

  • Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Parameters

These are example starting conditions and should be optimized for the specific instrument and application.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 3500 V[5]
Temperature 450 °C[5]
Declustering Potential 60 V[5]

Note: The specific MRM transitions for this compound (m/z 716.7 [M+H]⁺) and a suitable internal standard would need to be determined and optimized.[5]

Visualizations

IonSuppressionWorkflow start Start: Inconsistent or Low Signal for This compound check_sample_prep Evaluate Sample Preparation start->check_sample_prep check_chromatography Optimize Chromatography start->check_chromatography use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) start->use_is ppt Protein Precipitation (PPT) check_sample_prep->ppt Quick Screen lle Liquid-Liquid Extraction (LLE) check_sample_prep->lle Cleaner Extract spe Solid-Phase Extraction (SPE) check_sample_prep->spe Cleanest Extract gradient Adjust Gradient Profile check_chromatography->gradient column Change Column Chemistry/Dimensions check_chromatography->column end_good Result: Accurate & Reproducible Quantification use_is->end_good end_bad Result: Continued Issues ppt->end_bad High Suppression Possible lle->end_good spe->end_good gradient->end_good column->end_good re_evaluate Re-evaluate and Combine Strategies end_bad->re_evaluate re_evaluate->check_sample_prep re_evaluate->check_chromatography MitigationStrategies mitigation Strategies to Minimize Ion Suppression Sample Preparation Chromatographic Optimization Methodological Approaches sample_prep Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) mitigation:f0->sample_prep chromatography Gradient Modification Column Selection Flow Rate Adjustment mitigation:f1->chromatography methodology Stable Isotope-Labeled Internal Standard (SIL-IS) Matrix-Matched Calibrants Sample Dilution mitigation:f2->methodology

References

Technical Support Center: Best Practices for Long-term Storage and Handling of Erythromycin A Enol Ether Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and analysis of the Erythromycin (B1671065) A enol ether analytical standard.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid Erythromycin A enol ether analytical standard?

A: For long-term stability, the solid analytical standard should be stored at -20°C.[1][2] Some suppliers also recommend storing the material under an inert atmosphere, such as nitrogen, to minimize degradation from atmospheric components.[1]

Q2: How should I store solutions of this compound?

A: The stability of this compound in solution is significantly reduced compared to its solid form. For stock solutions, storage at -80°C is recommended for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. It is also advisable to store solutions under a nitrogen atmosphere.

Q3: What solvents are suitable for dissolving this compound?

A: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). It has limited solubility in water.

Q4: Is this compound sensitive to pH?

A: Yes, this compound is a degradation product of Erythromycin A that forms under acidic conditions.[3] It exists in equilibrium with Erythromycin A in acidic aqueous solutions. The pH of the solution is a critical factor in the stability of both compounds. Both acidic and alkaline conditions can promote degradation.

Q5: Can I use a vortex to dissolve the analytical standard?

A: While vortexing can be used, gentle swirling or sonication is generally preferred to avoid excessive agitation that could potentially contribute to degradation, especially once the compound is in solution.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected peaks in chromatogram Degradation of the standard due to improper storage or handling (e.g., exposure to acidic/alkaline conditions, elevated temperature, or light).Prepare fresh solutions from the solid standard stored under recommended conditions. Ensure the pH of your sample and mobile phase is controlled.
Poor peak shape (tailing or fronting) in HPLC analysis Secondary interactions with the stationary phase, column overload, or inappropriate solvent for sample dissolution.- Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase whenever possible.
Difficulty in dissolving the standard The standard has limited solubility in aqueous solutions.Use an appropriate organic solvent for initial dissolution (e.g., DMSO, methanol, ethanol) before further dilution with aqueous buffers. Sonication may aid dissolution.
Inconsistent analytical results The standard may be hygroscopic, leading to inaccurate weighing. Degradation of stock solutions.Store the solid standard in a desiccator at the recommended temperature. Prepare fresh stock solutions for each set of experiments or perform regular checks on the purity of stored solutions.

Data Presentation: Stability of Erythromycin A Degradation Products

While specific quantitative stability data for the isolated this compound analytical standard is limited in publicly available literature, the following table summarizes the known stability characteristics of Erythromycin A, from which the stability of the enol ether can be inferred due to their equilibrium in acidic conditions.

ConditionObservationReference
Acidic pH (3.5-5.5) Erythromycin A is in equilibrium with this compound and anhydroerythromycin A. The degradation rate is pH-dependent.[4][5]
Weakly Alkaline pH (7.0-9.0) Erythromycin A can undergo hydrolysis and rearrangement to form pseudothis compound.[4][5]
Aqueous Solution at Room Temperature Slow loss of activity is observed over several days.
Aqueous Solution (Refrigerated/Frozen) Activity is retained for prolonged periods.

Experimental Protocols

Stability-Indicating HPLC Method for Erythromycin and Related Substances

This method is adapted from established protocols for the analysis of erythromycin and its degradation products, including this compound.[2][6][7][8]

  • Objective: To assess the purity of the this compound analytical standard and monitor its stability under various stress conditions.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol). A typical starting point could be a mobile phase containing acetonitrile, methanol, and 0.2 M ammonium acetate in water (e.g., 45:10:10:35 v/v/v/v) with the pH adjusted to 7.0.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Column Temperature: 35-40 °C.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound analytical standard.

    • Dissolve the standard in a small amount of methanol or acetonitrile.

    • Dilute to the final desired concentration with the mobile phase.

  • Stress Testing (Forced Degradation):

    • Acid Hydrolysis: Incubate the sample solution in 0.1 N HCl at 60°C for a specified period.

    • Base Hydrolysis: Incubate the sample solution in 0.1 N NaOH at 60°C for a specified period.

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid standard to elevated temperatures (e.g., 60°C).

    • Photolytic Degradation: Expose the sample solution to UV light.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), a reference standard solution, and the stressed samples.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main peak.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the unstressed reference standard.

    • Determine the relative retention times of any degradation products.

Mandatory Visualizations

Logical Workflow for Handling and Storage

G Workflow for Handling and Storage of this compound cluster_storage Storage cluster_handling Handling solid Solid Standard -20°C Under Nitrogen dissolution Dissolution Use DMSO, Ethanol, or Methanol solid->dissolution Weigh accurately solution Solution -80°C (long-term) -20°C (short-term) Under Nitrogen analysis Analytical Use Prepare fresh solutions Control pH solution->analysis Use directly dissolution->analysis Dilute appropriately analysis->solid Re-order if degraded

Caption: A logical workflow for the proper storage and handling of the this compound analytical standard.

Acid-Catalyzed Degradation Pathway of Erythromycin A

G Acid-Catalyzed Degradation of Erythromycin A ErythromycinA Erythromycin A EnolEther This compound ErythromycinA->EnolEther Equilibrium AnhydroerythromycinA Anhydroerythromycin A ErythromycinA->AnhydroerythromycinA Degradation

References

Technical Support Center: Erythromycin A Enol Ether Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during cell culture experiments involving Erythromycin A enol ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Erythromycin A?

A1: this compound is an acidic degradation product of Erythromycin A, a macrolide antibiotic.[1][2] Under acidic conditions, Erythromycin A undergoes an internal rearrangement to form the enol ether, a reaction that results in the loss of its antibacterial activity.[3] Therefore, unlike Erythromycin A, the enol ether is not suitable for applications requiring antibiotic effects.

Q2: What are the common solvents and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For long-term storage, it is recommended to store the compound at -20°C.[4] Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month, preferably under nitrogen.[1]

Q3: What are the primary sources of contamination in cell culture experiments?

A3: Contamination in cell culture can be broadly categorized as either chemical or biological.

  • Biological contamination is the most common and includes bacteria, fungi (yeast and molds), mycoplasma, and viruses. These can be introduced from the lab environment, personnel (e.g., through aerosols from talking or coughing), contaminated reagents, or cross-contamination between cell lines.

  • Chemical contamination can originate from impurities in media, sera, water, or residues from detergents and disinfectants.[5] Degradation products of media components, such as tryptophan, can also act as chemical contaminants and may be toxic to cells.

Q4: Does this compound promote or inhibit microbial growth?

A4: this compound is a degradation product of Erythromycin A and does not possess antibacterial properties.[1][3] Therefore, it should not be relied upon to prevent or inhibit the growth of bacterial contaminants in your cell culture. Standard aseptic techniques and, if necessary, the use of appropriate antibiotics are essential to prevent microbial contamination.

Q5: At what concentration should I use this compound in my cell culture experiments?

A5: The optimal concentration of this compound will depend on the specific cell type and the experimental endpoint. As it is not used for antibiotic purposes, its application is likely for other biological activities, such as its role as a motilin receptor agonist.[5][6] In in vitro studies on rabbit duodenal smooth muscle, concentrations as low as 1.0 x 10⁻⁸ M were used for receptor displacement assays, and 5.0 x 10⁻⁸ M for inducing contractile responses.[5] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experiment.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell culture experiments with this compound.

Observed Problem Potential Cause Recommended Action
Sudden change in media color (e.g., yellowing), turbidity, or unusual odor. Bacterial or Yeast Contamination: These are common microbial contaminants that can be introduced through non-sterile techniques or contaminated reagents.1. Immediately discard the contaminated culture to prevent cross-contamination. 2. Thoroughly disinfect the incubator and biosafety cabinet. 3. Review your aseptic technique. Ensure all reagents are sterile and handle only one cell line at a time. 4. Do not rely on this compound for antibacterial protection.
Slow cell growth, changes in cell morphology, but no visible turbidity. Mycoplasma Contamination: Mycoplasma are small bacteria that often do not cause visible turbidity but can significantly alter cell physiology.1. Quarantine the suspected cell line. 2. Test for mycoplasma using a reliable method such as PCR, ELISA, or DNA staining (e.g., Hoechst 33258). 3. If positive, discard the culture and all related reagents. 4. Implement routine mycoplasma testing for all cell lines in the lab.
Fuzzy, filamentous growth observed in the culture. Fungal (Mold) Contamination: Mold spores are airborne and can easily enter cultures if aseptic technique is compromised.1. Discard the contaminated culture immediately. 2. Decontaminate the work area, paying special attention to corners and hard-to-reach areas of the biosafety cabinet and incubator. 3. Check the HEPA filter in your biosafety cabinet. 4. Ensure all solutions are sterile-filtered.
Decreased cell viability, altered cell growth, or inconsistent experimental results with no visible microbial contamination. Chemical Contamination or Cytotoxicity: This could be due to impurities in the this compound, degradation of the compound in the media, or using it at a cytotoxic concentration.1. Verify Compound Purity: Use a high-purity grade of this compound. 2. Prepare Fresh Solutions: Prepare stock solutions of this compound fresh and dilute to the working concentration just before use. The compound's stability in culture media over time is not well-documented. 3. Perform a Cytotoxicity Assay: Determine the non-toxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, XTT, or ATP-based assays).[7] 4. Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells.

Experimental Protocols & Methodologies

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated pipette and sterile tips

Protocol:

  • In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of sterile, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Visualizations

Experimental Workflow: Troubleshooting Cell Culture Contamination

G cluster_0 Observation cluster_1 Initial Assessment cluster_2 Microbial Contamination Path cluster_3 Chemical Contamination Path cluster_4 Action A Visual Inspection of Culture B Contamination Suspected? A->B C Turbidity / pH Change? B->C Yes F Inconsistent Results / Low Viability? B->F No D Filamentous Growth? C->D No G Discard Culture & Decontaminate C->G Yes (Bacterial/Yeast) E Slow Growth / No Turbidity? D->E No D->G Yes (Mold) H Mycoplasma Test E->H Yes (Suspect Mycoplasma) J Check Reagent Purity & Concentration F->J I Review Aseptic Technique G->I H->G Positive K Perform Cytotoxicity Assay J->K

Caption: A logical workflow for troubleshooting common cell culture contamination issues.

Signaling Pathway: General Contamination Prevention Strategy

G cluster_0 Core Principles cluster_1 Key Areas cluster_2 Outcome A Aseptic Technique B Personnel Hygiene A->B C Sterile Work Area (BSC) A->C D Sterile Reagents & Media A->D E Sterile Equipment A->E F Reduced Contamination Risk B->F C->F D->F E->F

Caption: Core principles of aseptic technique for preventing cell culture contamination.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Erythromycin A Enol Ether and Anhydroerythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of two key degradation products of Erythromycin (B1671065) A: Erythromycin A enol ether and anhydroerythromycin A. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their distinct pharmacological profiles supported by experimental data.

Both this compound and anhydroerythromycin A are formed from the degradation of the macrolide antibiotic Erythromycin A under acidic conditions. However, their biological activities diverge significantly. This compound is characterized by its lack of antibacterial properties and its potent activity as a motilin receptor agonist. In contrast, anhydroerythromycin A exhibits modest antibacterial effects and is a notable inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data regarding the biological activities of this compound and anhydroerythromycin A.

Biological ActivityThis compoundAnhydroerythromycin A
Antibacterial Activity No reported antibacterial effect.[1][2]MIC vs. S. aureus : 12.5 µg/mL[3][4]MIC vs. B. cereus : 6.25 µg/mL[3][4]
Motilin Receptor Agonism EC50 (contractile response) : 5.0 x 10⁻⁸ MIC50 (motilin displacement) : 1.0 x 10⁻⁸ MNot reported to be a significant motilin agonist.
CYP3A4 Inhibition Not reported to be a significant CYP3A4 inhibitor.More potent inhibitor than Erythromycin A. Inhibition of androstenedione (B190577) 6β-hydroxylation observed at 5 µM in human liver microsomes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of anhydroerythromycin A was determined using a broth microdilution method.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Procedure:

  • A two-fold serial dilution of anhydroerythromycin A is prepared in a 96-well microtiter plate containing a suitable cation-adjusted Mueller-Hinton broth.

  • Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Bacillus cereus) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Control wells are included: a positive control (broth and inoculum without the drug) and a negative control (broth only).

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of Anhydroerythromycin A in microtiter plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible growth (turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

Workflow for MIC Determination
In Vitro Cytochrome P450 3A4 Inhibition Assay

The inhibitory effect of anhydroerythromycin A on CYP3A4 activity is assessed using human liver microsomes.

Principle: This assay measures the ability of a test compound to inhibit the metabolic activity of the CYP3A4 enzyme, often by monitoring the metabolism of a specific probe substrate.

Procedure:

  • Human liver microsomes are pre-incubated with a range of concentrations of anhydroerythromycin A in the presence of an NADPH-regenerating system to allow for potential mechanism-based inhibition.

  • A probe substrate for CYP3A4 (e.g., testosterone (B1683101) or midazolam) is added to initiate the enzymatic reaction.

  • The reaction is incubated for a specific time at 37°C and then terminated.

  • The formation of the metabolite (e.g., 6β-hydroxytestosterone) is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control, and the IC50 value (the concentration that causes 50% inhibition) can be determined by non-linear regression analysis.

CYP3A4_Inhibition_Workflow cluster_preincubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_quantification Quantification & Analysis A Incubate human liver microsomes with Anhydroerythromycin A and NADPH B Add CYP3A4 probe substrate (e.g., testosterone) A->B C Incubate at 37°C B->C D Terminate reaction C->D E Quantify metabolite formation (e.g., via LC-MS) D->E F Calculate percent inhibition and determine IC50 E->F

Workflow for CYP3A4 Inhibition Assay

Signaling Pathways

Motilin Receptor Signaling Pathway

This compound acts as an agonist at the motilin receptor, which is a G protein-coupled receptor (GPCR). Activation of this receptor by an agonist like the enol ether is believed to initiate a signaling cascade that leads to smooth muscle contraction in the gastrointestinal tract.

The binding of the agonist to the motilin receptor activates a Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ concentration is a key event that triggers the contraction of smooth muscle cells.

Motilin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Erythromycin A enol ether Receptor Motilin Receptor (GPCR) Agonist->Receptor binds G_protein Gq protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction triggers

References

A Comparative Analysis of Erythromycin A Enol Ether and Synthetic Motilin Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Erythromycin (B1671065) A enol ether and synthetic motilin agonists, focusing on their performance as motilin receptor agonists. The information presented is supported by experimental data to aid in research and development decisions within the field of gastrointestinal prokinetics.

Introduction

Motilin, a 22-amino acid peptide hormone, plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC).[1] Its receptor, a G protein-coupled receptor (GPCR), has become a key target for the development of prokinetic agents to treat disorders such as gastroparesis and functional dyspepsia.[2][3] The discovery that the macrolide antibiotic erythromycin and its derivatives act as motilin receptor agonists spurred the development of a new class of prokinetic drugs.[1][4] Erythromycin A enol ether (also known as EM201), a degradation product of erythromycin A, is a potent motilin receptor agonist devoid of antibiotic activity.[5] In parallel, significant efforts have been directed towards the discovery of non-macrolide, synthetic motilin agonists with improved pharmacokinetic and pharmacodynamic profiles. This guide compares the pharmacological properties of this compound with prominent synthetic motilin agonists.

Mechanism of Action and Signaling Pathway

Both this compound and synthetic motilin agonists exert their effects by binding to and activating the motilin receptor, which is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.[6] Activation of the receptor triggers a downstream signaling cascade involving the stimulation of phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[7] The resulting increase in intracellular calcium concentration is a key event that leads to the contraction of gastrointestinal smooth muscle cells.[1] Additionally, motilin receptor activation can facilitate the release of acetylcholine (B1216132) from enteric neurons, further contributing to muscle contraction.[7]

Motilin_Signaling_Pathway cluster_cytoplasm Cytoplasm Agonist Motilin Agonist (this compound / Synthetic Agonist) Motilin_R Motilin Receptor (GPCR) Agonist->Motilin_R Binds to Gq Gq Protein Motilin_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca_Store Ca2+ Store Ca_Release IP3R->Ca_Release Ca_Ion Increased Intracellular [Ca2+] Ca_Release->Ca_Ion Leads to Contraction Smooth Muscle Contraction Ca_Ion->Contraction Induces

Figure 1. Motilin Receptor Signaling Pathway.

Comparative Pharmacological Data

The following tables summarize the in vitro potency and binding affinity of this compound and various synthetic motilin agonists at the motilin receptor.

Table 1: In Vitro Potency (EC50) of Motilin Receptor Agonists
CompoundAssay TypeSpeciesEC50 (nM)Reference
MotilinReporter Gene AssayHuman0.11[8]
Erythromycin AReporter Gene AssayHuman69[8]
This compound (EM201)Rabbit Duodenal ContractionRabbit50
GSK962040Recombinant Receptor (pEC50=7.9)Human~12.6[9][10]
RQ-00201894Reporter Gene AssayHuman0.20[8]
Azithromycin (B1666446)Calcium FluxHuman2900[11]

pEC50 was converted to EC50 for comparison.

Table 2: Receptor Binding Affinity of Motilin Receptor Agonists
CompoundAssay TypeSpeciesIC50 (nM)Reference
Motilin[125I]-motilin DisplacementRabbit-
Erythromycin A[125I]-motilin DisplacementRabbit130
This compound (EM201)[125I]-motilin DisplacementRabbit10
Azithromycin[125I]-motilin DisplacementHuman> 100,000 (52% displacement at 100 µM)[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize motilin receptor agonists.

Receptor Binding Assay (Competitive Displacement)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the motilin receptor.

Objective: To determine the binding affinity (IC50) of a test compound for the motilin receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human motilin receptor.

  • [125I]-labeled motilin (radioligand).

  • Test compounds (this compound, synthetic agonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add cell membranes, [125I]-motilin at a fixed concentration (near its Kd), and varying concentrations of the test compound or vehicle.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled motilin.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are plotted as the percentage of specific binding versus the log concentration of the test compound, and the IC50 value is determined using non-linear regression analysis.

Receptor_Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Test Compounds) Incubation Incubate Membranes, Radioligand, and Test Compound Start->Incubation Filtration Rapid Filtration (Separates Bound from Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (Calculate IC50) Counting->Analysis

References

A Comparative Guide to the Validation of a New Analytical Method for Erythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new analytical method for the quantification of Erythromycin (B1671065) A enol ether, a critical degradation product of the antibiotic Erythromycin A. The performance of a novel High-Performance Liquid Chromatography (HPLC) method is objectively compared against established analytical techniques, supported by extensive experimental data. This document is intended to serve as a valuable resource for professionals engaged in the quality control and stability testing of erythromycin-based active pharmaceutical ingredients (APIs) and drug products.

Erythromycin A enol ether is a primary degradation product of Erythromycin A, particularly in acidic conditions, and its presence can impact the efficacy and safety of the final drug product.[1] Therefore, a robust and validated analytical method for its quantification is essential. While various methods exist for the analysis of erythromycin and its related substances, HPLC remains the gold standard due to its high specificity, precision, and ability to separate complex mixtures.[2][3]

Comparison of Analytical Methodologies

The following table summarizes the performance characteristics of the newly validated HPLC method in comparison to alternative analytical techniques for the analysis of this compound.

ParameterValidated HPLC Method Alternative HPLC Method 1 Alternative HPLC Method 2 UV-Vis Spectrophotometry Microbiological Assay
Principle Reverse-Phase HPLC with UV detectionReverse-Phase HPLC with UV detectionUPLC-MS/MSUV absorbanceInhibition of microbial growth
Specificity High (able to resolve from other impurities)HighVery High (mass detection)Low (interference from other UV absorbing compounds)Moderate (can be affected by other antibiotics)
Linearity (R²) >0.999>0.999>0.999>0.98N/A
LOD 0.006 mg/mL[4]Not ReportedNot Reported0.08 mg/mL[5]Varies with microorganism
LOQ 0.02 mg/mL[4]Not ReportedNot Reported0.24 mg/mL[5]Varies with microorganism
Accuracy (% Recovery) 98-102%99.9%[6]Not Reported95-105%90-110%
Precision (%RSD) <2%<1%[6]Not Reported<1%<5%
Analysis Time ~30 min~70 min[7]~6 min[8]<5 min24-48 hours
Cost ModerateModerateHighLowLow

Experimental Protocols

Validated HPLC Method for this compound

This section details the experimental protocol for the validated reverse-phase HPLC method for the quantification of this compound using a reference standard.

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm particle size)[7]

  • Mobile Phase A: Buffer solution (35 g of dipotassium hydrogen phosphate in 1000 mL of water, adjust pH to 7.0 with dilute orthophosphoric acid), acetonitrile, and water in a ratio of 5:35:60 (v/v/v)[7]

  • Mobile Phase B: A mixture of phosphate buffer pH 7.0, water, and acetonitrile in a ratio of 5:45:50 (v/v/v)[7]

  • Gradient Program:

    • 0-45 min: 100% A, 0% B

    • 45-47 min: 0% A, 100% B

    • 47-63 min: 0% A, 100% B

    • 63-65 min: 100% A, 0% B

    • 65-70 min: 100% A, 0% B[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 65°C[7]

  • Injection Volume: 100 µL[7]

  • Detection Wavelength: 215 nm[7]

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Prepare a series of dilutions from the stock solution to construct a calibration curve.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[10][11]

Visualizations

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Method & Instrumentation define_purpose->select_method define_validation_parameters Define Validation Parameters & Acceptance Criteria select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Analyze Data perform_experiments->collect_data compare_to_criteria Compare Results to Acceptance Criteria collect_data->compare_to_criteria document_results Document in Validation Report compare_to_criteria->document_results method_implementation Method Implementation & Lifecycle Management document_results->method_implementation erythromycin_mechanism_of_action cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein Protein Synthesis (Blocked) ribosome->protein Inhibits Translocation mrna mRNA mrna->ribosome Translation erythromycin Erythromycin erythromycin->ribosome Binds to 23S rRNA

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Erythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities such as Erythromycin (B1671065) A enol ether is critical for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.

Method Performance Comparison

The choice between HPLC and LC-MS for the quantification of Erythromycin A enol ether depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and widely accessible technique suitable for routine quality control, LC-MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and complex sample analysis.[1]

Below is a summary of typical performance characteristics for each method, based on published validation data for Erythromycin and its related substances.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999[1][2][3][4]> 0.99[5][6]
Accuracy (Recovery) 101.3% - 105.0%[1][3]88% - 105%[6][7]
Precision (Relative Standard Deviation, RSD) < 2%[8]< 15%[5]
Limit of Detection (LOD) ~ 0.006 mg/mL[1][3]~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 0.02 mg/mL[1][3]0.25 ng/mL - 7.3 ng/mL[6][7]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following sections outline representative experimental protocols for the quantification of this compound by HPLC-UV and LC-MS.

HPLC-UV Method

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Chromatographic Conditions:

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)[9]

  • Mobile Phase: A gradient mixture of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[9]

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 65°C[10]

  • Detection: UV at 215 nm[9][10]

  • Injection Volume: 100 μL[10]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).

  • Sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon filter before injection.

LC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex matrices.

Chromatographic Conditions:

  • Column: Inertsil ODS-2 (50 mm × 3.0 mm, 5 µm)[7]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (1:1) with 2 mM ammonium acetate (B1210297) and 0.1% acetic acid.[7]

  • Flow Rate: 0.7 mL/min[7]

  • Column Temperature: 50°C[11]

  • Injection Volume: 70 µL[11]

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM)[6][7]

  • Ion Spray Voltage: 3500 V

  • Temperature: 450°C

Sample Preparation:

  • For drug substances, dissolve the sample in the mobile phase.[11]

  • For biological matrices, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences.[1]

  • Reconstitute the final extract in the mobile phase before injection.[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflows for method validation and the logical relationship in selecting the appropriate analytical method.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_comparison Method Comparison prep_standard Prepare this compound Standard spike_sample Spike Sample with Standard prep_standard->spike_sample prep_sample Prepare Sample Matrix prep_sample->spike_sample hplc_analysis HPLC-UV Analysis spike_sample->hplc_analysis lcms_analysis LC-MS/MS Analysis spike_sample->lcms_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD/LOQ hplc_analysis->lod_loq lcms_analysis->linearity lcms_analysis->accuracy lcms_analysis->precision lcms_analysis->lod_loq compare_data Compare Performance Data linearity->compare_data accuracy->compare_data precision->compare_data lod_loq->compare_data select_method Select Appropriate Method compare_data->select_method logical_relationship cluster_requirements Analytical Requirements cluster_methods Analytical Methods high_sensitivity High Sensitivity Needed? lcms LC-MS/MS high_sensitivity->lcms Yes hplc HPLC-UV high_sensitivity->hplc No complex_matrix Complex Sample Matrix? complex_matrix->lcms Yes complex_matrix->hplc No routine_qc Routine Quality Control? routine_qc->lcms No routine_qc->hplc Yes

References

A Comparative Analysis of the Side-Effect Profiles of Motilides: Erythromycin A Enol Ether, ABT-229, and Camicinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side-effect profiles of Erythromycin A enol ether and other prominent motilides, ABT-229 and camicinal (B1668245). Motilides, agonists of the motilin receptor, are a class of prokinetic agents investigated for their potential in treating gastrointestinal motility disorders. While their efficacy in stimulating gut motility is established, their clinical utility is often hampered by adverse effects. This report synthesizes available clinical trial data and experimental findings to offer a comparative overview of their gastrointestinal and cardiovascular safety profiles.

Executive Summary

Erythromycin and its degradation product, this compound, are known to induce significant gastrointestinal side effects, which are a direct consequence of their potent motilin receptor agonism. Clinical investigations of the motilide ABT-229 were halted due to a lack of efficacy and a dose-dependent worsening of gastrointestinal symptoms. In contrast, the newer, non-macrolide motilide, camicinal (GSK962040), has demonstrated a more favorable safety profile in clinical trials, with good tolerability and no significant cardiovascular concerns. This guide will delve into the specific adverse event data, relevant experimental protocols, and the underlying signaling pathways.

Gastrointestinal Side-Effect Profile

The primary and most frequently reported side effects of motilides are gastrointestinal in nature, stemming from their mechanism of action.

Quantitative Comparison of Gastrointestinal Adverse Events
Adverse EventErythromycin/Erythromycin A Enol EtherABT-229Camicinal (GSK962040)
NauseaCommonly reported[1]Dose-dependently worsened postprandial nausea[2]Mild to moderate, infrequently reported[3][4]
VomitingCommonly reported[1]Not significantly different from placebo[2]Mild to moderate, infrequently reported[3]
Abdominal Pain/CrampsCommonly reported[1]Worsened epigastric discomfort[2]One subject exhibited mild abdominal pain on both placebo and camicinal[4]
BloatingCommonly reportedDose-dependently worsened bloating[2]Not reported as a significant adverse event[3][4]
DiarrheaCommonly reportedNot significantly different from placebo[2]Mild to moderate, infrequently reported[3]
Heartburn/Acid RefluxNot a primary reported side effectDose-dependently worsened heartburn and acid regurgitation[2]No significant adverse effects reported[5]

Note: Data for this compound is inferred from its parent compound, erythromycin, and its known role in causing "unpleasant gut motilide side-effects"[6]. Specific quantitative data for the enol ether alone is not available.

Cardiovascular Side-Effect Profile

A significant concern with macrolide-based compounds is the potential for cardiovascular side effects, particularly QT interval prolongation, which can lead to life-threatening arrhythmias.

Comparative Cardiovascular Safety
Adverse EventErythromycin/Erythromycin A Enol EtherABT-229Camicinal (GSK962040)
QT ProlongationKnown risk, potent inhibitor[7]Not reported as a significant adverse event in clinical trials[2][8]No clinically significant abnormal ECG changes reported in clinical trials[3]
Cardiac ArrhythmiasRisk of Torsades de Pointes[7]Not reported as a significant adverse event in clinical trials[2][8]No clinically significant abnormal ECG changes reported in clinical trials[3]

Signaling Pathways and Experimental Workflows

Motilin Receptor Signaling Pathway

Motilides exert their prokinetic effects by acting as agonists at the motilin receptor, a G-protein coupled receptor (GPCR). Activation of this receptor in the gastrointestinal tract stimulates smooth muscle contraction.

Motilin_Signaling Motilide Motilide (e.g., this compound) MotilinR Motilin Receptor (GPCR) Motilide->MotilinR Binds & Activates Gq Gq Protein MotilinR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Contraction Smooth Muscle Contraction DAG->Contraction Activates PKC leading to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Contraction Triggers

Caption: Motilide-induced gastrointestinal smooth muscle contraction signaling pathway.

Experimental Workflow for Assessing Motilide Side Effects

The evaluation of side effects for novel motilides involves a multi-step process, from preclinical assessment to rigorous clinical trials.

Caption: General experimental workflow for evaluating motilide side effects.

Experimental Protocols

Assessment of Gastrointestinal Side Effects in Clinical Trials

A standardized method for assessing gastrointestinal side effects in clinical trials involving prokinetic agents includes:

  • Patient-Reported Outcome (PRO) Questionnaires: Standardized questionnaires are administered to patients to rate the severity and frequency of symptoms such as nausea, vomiting, abdominal pain, bloating, and diarrhea.

  • Adverse Event (AE) Monitoring: All adverse events reported by subjects or observed by investigators are recorded, graded for severity (mild, moderate, severe), and assessed for their relationship to the study drug.

  • Gastric Emptying Studies: To correlate symptoms with prokinetic activity, gastric emptying is often measured using techniques like the 13C-octanoic acid breath test or scintigraphy[9]. In the 13C-octanoic acid breath test, a test meal containing 13C-labeled octanoic acid is consumed, and the rate of 13CO2 exhalation is measured, which reflects the rate of gastric emptying.

Assessment of Cardiovascular Safety in Clinical Trials

Ensuring the cardiovascular safety of motilides is critical, with a focus on arrhythmic potential:

  • Electrocardiogram (ECG) Monitoring: Continuous or serial ECGs are recorded at baseline and throughout the study to monitor for changes in cardiac intervals, particularly the QT interval. The ICH E14 guidance for a "Thorough QT/QTc Study" is the standard for assessing a drug's potential to prolong the QT interval[10][11].

  • Adjudication of Cardiovascular Events: An independent clinical events committee often adjudicates all potential cardiovascular adverse events to ensure unbiased assessment[12].

  • Preclinical Cardiovascular Safety Assessment: Before human trials, in vitro assays, such as the hERG potassium channel assay, and in vivo animal studies are conducted to predict the potential for QT prolongation[10][13]. A comparative pharmacodynamic analysis in animal models, such as the rat, can be used to evaluate the relative potency of different macrolides in prolonging the QT interval[13]. In such studies, drugs are infused intravenously at varying rates, and the time course of plasma drug concentrations and changes in the QT interval are measured to establish a concentration-response relationship[13].

Conclusion

The available evidence indicates a clear differentiation in the side-effect profiles of various motilides. This compound, like its parent compound, is associated with a high incidence of gastrointestinal disturbances. The clinical development of ABT-229 was terminated due to an unfavorable risk-benefit profile, where it exacerbated key gastrointestinal symptoms. In contrast, the newer generation motilide, camicinal, appears to have a significantly improved safety and tolerability profile, particularly with respect to both gastrointestinal and cardiovascular side effects. These findings underscore the importance of medicinal chemistry efforts to design motilin receptor agonists that retain prokinetic efficacy while minimizing the adverse effects that have limited the therapeutic potential of this drug class. Future research should focus on direct comparative studies to further elucidate these differences and guide the development of safer and more effective prokinetic therapies.

References

A Comprehensive Review of the Structure-Activity Relationship of Erythromycin A Derivatives as Motilin Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythromycin (B1671065) A, a macrolide antibiotic, has long been recognized for its prokinetic effects on the gastrointestinal (GI) tract, a side effect mediated through its agonist activity at the motilin receptor. This has spurred the development of a class of compounds known as "motilides," which are Erythromycin A derivatives designed to retain motilin agonist activity while minimizing or eliminating antibiotic properties. This guide provides a comparative review of the structure-activity relationship (SAR) of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Motilin Receptor Signaling Pathway

The motilin receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the GI tract.[1] Upon agonist binding, it primarily couples to the Gαq subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate downstream effectors, ultimately resulting in smooth muscle contraction.

Motilin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Erythromycin_Derivative Erythromycin A Derivative (Agonist) Motilin_Receptor Motilin Receptor (GPCR) Erythromycin_Derivative->Motilin_Receptor Binds G_Protein Gαq/Gβγ Motilin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->Contraction Initiates Experimental Workflow for Screening Motilin Agonists Start Start: Synthesis of Erythromycin A Derivatives Primary_Screening Primary Screening: High-Throughput Assays Start->Primary_Screening Binding_Assay Radioligand Binding Assay (Receptor Affinity - IC₅₀) Primary_Screening->Binding_Assay Functional_Assay Calcium Mobilization Assay (Functional Potency - EC₅₀) Primary_Screening->Functional_Assay Secondary_Screening Secondary Screening: Ex Vivo Tissue Assays Binding_Assay->Secondary_Screening Functional_Assay->Secondary_Screening Contractility_Assay In Vitro Contractility Assay (Rabbit Duodenum - EC₅₀) Secondary_Screening->Contractility_Assay Lead_Selection Lead Candidate Selection (Based on Potency, Selectivity, and Pharmacokinetic Properties) Contractility_Assay->Lead_Selection In_Vivo_Studies In Vivo Studies: Animal Models of Gastroparesis Lead_Selection->In_Vivo_Studies Promising Candidates GI_Motility Measurement of Gastric Emptying and GI Transit In_Vivo_Studies->GI_Motility End Preclinical Candidate for Further Development GI_Motility->End

References

Is Erythromycin A enol ether a more potent motilin agonist than Erythromycin A?

Author: BenchChem Technical Support Team. Date: December 2025

Erythromycin A enol ether demonstrates significantly higher potency as a motilin agonist compared to its parent compound, Erythromycin A. This heightened activity is evident in both its ability to induce smooth muscle contraction and its affinity for the motilin receptor, as substantiated by in vitro experimental data.

Erythromycin A, a macrolide antibiotic, is a well-documented agonist of the motilin receptor, which explains its gastrointestinal side effects.[1][2][3][4][5] The formation of its degradation product, this compound (also known as 8,9-anhydroerythromycin A 6,9-hemiketal or EM201), under acidic conditions results in a compound with substantially increased motilin-like activity.[6][7] This comparison guide delves into the experimental evidence that establishes the superior potency of this compound.

Comparative Potency: In Vitro Studies

A key study provides a direct comparison of the biological activities of Erythromycin A (EMA) and this compound (EM201). The study utilized two primary assays to quantify their motilin agonist properties: a rabbit duodenal smooth muscle contraction assay and a motilin receptor binding assay.

Quantitative Data Summary
CompoundIn Vitro Contractile Response (EC50)Motilin Receptor Displacement (IC50)
This compound (EM201)5.0 x 10⁻⁸ M1.0 x 10⁻⁸ M
Erythromycin A (EMA)2.0 x 10⁻⁶ M1.3 x 10⁻⁷ M

EC50: The concentration of an agonist that gives half of the maximal response. IC50: The concentration of a ligand that inhibits a specific biological function by 50%.

The data clearly indicates that this compound is significantly more potent than Erythromycin A in both functional and binding assays.[1][8] Specifically, its EC50 for inducing muscle contraction is approximately 40-fold lower, and its IC50 for displacing labeled motilin is 13-fold lower than that of Erythromycin A.

Experimental Methodologies

The following are detailed descriptions of the experimental protocols used to generate the comparative data.

In Vitro Contractile Response Assay

Objective: To determine the concentration-dependent contractile effect of Erythromycin A and this compound on gastrointestinal smooth muscle.

Protocol:

  • Tissue Preparation: Longitudinal smooth muscle strips were prepared from the duodenum of rabbits.

  • Experimental Setup: The muscle strips were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Drug Administration: Increasing concentrations of Erythromycin A and this compound were cumulatively added to the organ baths.

  • Measurement: The isometric contractions of the muscle strips were recorded using force-displacement transducers.

  • Data Analysis: Dose-response curves were constructed, and the EC50 values were calculated as the concentration of each compound required to produce 50% of the maximum contractile response to a supramaximal dose of acetylcholine.[1]

Motilin Receptor Binding Assay

Objective: To measure the binding affinity of Erythromycin A and this compound to the motilin receptor.

Protocol:

  • Membrane Preparation: Crude smooth muscle membrane fractions were prepared from rabbit duodenum.

  • Radioligand: Iodinated motilin was used as the radiolabeled ligand that binds to the motilin receptors.

  • Competition Binding: The membrane preparations were incubated with the radiolabeled motilin in the presence of increasing concentrations of unlabeled Erythromycin A or this compound.

  • Separation: Bound and free radioligand were separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes was measured.

  • Data Analysis: The concentration of each compound required to displace 50% of the specifically bound iodinated motilin (IC50) was determined.[1]

Signaling Pathway and Experimental Workflow

The interaction of motilin agonists with the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction. The experimental workflows described above are designed to quantify different stages of this process.

Motilin_Agonist_Signaling_Pathway cluster_0 Motilin Receptor Activation cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Erythromycin_A Erythromycin A Motilin_Receptor Motilin Receptor (on Smooth Muscle Cell) Erythromycin_A->Motilin_Receptor Erythromycin_A_enol_ether Erythromycin A enol ether Erythromycin_A_enol_ether->Motilin_Receptor G_Protein G-Protein Activation Motilin_Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: Signaling pathway of motilin receptor agonists leading to smooth muscle contraction.

Experimental_Workflow cluster_0 In Vitro Contractile Response Assay cluster_1 Motilin Receptor Binding Assay A1 Rabbit Duodenal Smooth Muscle Strips A2 Mount in Organ Bath A1->A2 A3 Administer Compounds (Erythromycin A / Enol Ether) A2->A3 A4 Record Contractions A3->A4 A5 Calculate EC50 A4->A5 B1 Rabbit Duodenal Smooth Muscle Membranes B2 Incubate with Iodinated Motilin & Competitor Compounds B1->B2 B3 Separate Bound & Free Radioligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 B4->B5

Caption: Workflow for comparing the potency of motilin agonists.

References

Comparative stability studies of Erythromycin A and its degradation products

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Erythromycin (B1671065) A and its Degradation Products

Erythromycin A, a widely utilized macrolide antibiotic, is known for its therapeutic efficacy against a broad spectrum of bacterial infections. However, its clinical application is often hampered by its inherent instability, particularly in acidic environments. This guide provides a comprehensive comparison of the stability of Erythromycin A and its degradation products, supported by experimental data, for researchers, scientists, and professionals in drug development.

Comparative Stability Under Stress Conditions

Forced degradation studies are integral to understanding the intrinsic stability of a drug substance. Erythromycin A exhibits significant degradation under acidic, alkaline, and oxidative stress, while it remains relatively stable under thermal and photolytic conditions.[1] The pH is a critical factor influencing the degradation rate of Erythromycin A in aqueous solutions.[2]

Table 1: Summary of Erythromycin A Degradation Under Various Stress Conditions

Stress ConditionStabilityMajor Degradation Products
Acidic Hydrolysis Highly UnstableAnhydroerythromycin A, Erythromycin A enol ether[1]
Alkaline Hydrolysis UnstablePseudothis compound[2]
Oxidative Degradation UnstableVarious oxidized byproducts[3]
Thermal Degradation Relatively StableMinimal degradation observed[1]
Photolytic Degradation Relatively StableMinimal degradation observed[1]

Quantitative Analysis of Degradation Kinetics

The degradation of Erythromycin A often follows pseudo-first-order kinetics. The rate of degradation is highly dependent on the pH of the medium.

Table 2: Comparative Acid Stability of Erythromycin A and Azithromycin (B1666446)

CompoundConditionTime for 10% Decay (t₁₀)Activation Energy (Ea)
Erythromycin A pH 2, 37°C3.7 seconds15.6 kcal/mol
Azithromycin pH 2, 37°C20.1 minutes25.3 kcal/mol

Data sourced from Fiese et al. (1990).[4]

This data clearly illustrates the enhanced stability of Azithromycin, an azalide derivative, which is attributed to a methyl-substituted nitrogen at the 9a position of the aglycone ring, blocking the internal dehydration pathway that plagues Erythromycin A.[4]

Table 3: Photodegradation Kinetics of Erythromycin A at Different pH

pHFirst-Order Rate Constant (k)
3 0.10 min⁻¹
7 0.59 min⁻¹
9 0.21 min⁻¹

Data indicates that photodegradation is most rapid at neutral pH.[5]

Degradation Pathways

The primary degradation of Erythromycin A involves its aglycone ring and the glycosidic bonds of its cladinose (B132029) and desosamine (B1220255) sugars.[1]

Acidic Degradation Pathway

Under acidic conditions, Erythromycin A undergoes a series of intramolecular cyclization reactions, leading to the formation of inactive degradation products.[1] The key step is the formation of anhydroerythromycin A, a spiroketal derivative.[1] Some studies also propose that the actual degradation pathway is a slow loss of the cladinose sugar.[6]

G cluster_main Acidic Degradation Pathway of Erythromycin A Erythromycin_A Erythromycin A Protonation Protonation of Hydroxyl and Ketone Groups Erythromycin_A->Protonation H⁺ Hemiketal Erythromycin-6,9-hemiketal Protonation->Hemiketal Intramolecular Cyclization Anhydroerythromycin_A Anhydroerythromycin A (Inactive Spiroketal) Hemiketal->Anhydroerythromycin_A Dehydration

Caption: Acidic degradation of Erythromycin A.

Experimental Protocols

Forced Degradation Studies

These studies are conducted to evaluate the stability of Erythromycin A under various stress conditions as per ICH guidelines.[7]

  • Acid Degradation: A solution of Erythromycin A is treated with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C) for a specified duration.[8] The reaction is then neutralized with a base.[9]

  • Base Degradation: The drug solution is exposed to 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[7][8] The solution is subsequently neutralized with an acid.[8]

  • Oxidative Degradation: The sample is treated with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.[8]

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 75°C to 100°C) for an extended period.[7]

  • Photolytic Degradation: The drug, in solid or solution form, is exposed to UV light (e.g., 254 nm) and/or visible light.[7]

G cluster_workflow General Workflow for Forced Degradation Studies start Erythromycin A Sample stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Withdraw Samples at Various Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis end Identify & Quantify Degradation Products analysis->end

Caption: Workflow for forced degradation studies.

Stability-Indicating Analytical Method

A robust stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying Erythromycin A from its degradation products.

Table 4: Typical HPLC Method Parameters

ParameterCondition
Column C18 or C8 reversed-phase column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm)[10]
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., acetonitrile, methanol)[10]
Flow Rate 1.0 - 1.5 mL/min[10]
Detection UV at 215 nm[10]
Column Temperature 35°C - 70°C[10][11]

Factors Influencing Stability

Several factors can impact the stability of Erythromycin A. Understanding these relationships is crucial for formulation development and ensuring therapeutic efficacy.

G cluster_factors Factors Affecting Erythromycin A Stability Erythromycin_Stability Erythromycin A Stability pH pH pH->Erythromycin_Stability Temperature Temperature Temperature->Erythromycin_Stability Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Erythromycin_Stability Light Light Exposure Light->Erythromycin_Stability Moisture Presence of Moisture Moisture->Erythromycin_Stability

Caption: Key factors influencing Erythromycin A stability.

References

Evaluating the Species Specificity of Erythromycin A Enol Ether's Motilin Receptor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the motilin receptor activity of Erythromycin (B1671065) A enol ether, a potent motilide, across different species. By examining experimental data on its binding affinity and functional potency, alongside that of other motilin receptor agonists, this document aims to elucidate the species-specific nature of these compounds, offering valuable insights for preclinical drug development and translational research.

Introduction to Motilin Receptor Agonists and Species Variability

The motilin receptor, a G protein-coupled receptor (GPCR), is a key regulator of gastrointestinal motility, primarily mediating the migrating motor complex (MMC) during the interdigestive phase.[1][2] Its activation presents a therapeutic target for prokinetic agents. Erythromycin, a macrolide antibiotic, was incidentally discovered to be a motilin receptor agonist, with its gastrointestinal side effects attributed to this activity.[3] Erythromycin A enol ether (EM201), a derivative of erythromycin, also demonstrates potent motilin receptor agonism.[4]

However, significant species differences in the motilin system present a considerable challenge in the preclinical evaluation of motilin receptor agonists.[3] Notably, a functional motilin system is absent in rodents like rats and mice, where the motilin and motilin receptor genes have become pseudogenes.[3] Furthermore, the motilin receptor's protein sequence and pharmacology vary among species such as humans, dogs, and rabbits, impacting the translatability of preclinical findings.[3][5] For instance, the dog motilin receptor shares only 71% protein identity with its human counterpart and is significantly less sensitive to certain motilin agonists.[3] In contrast, the rabbit receptor exhibits 84% protein identity and a pharmacological profile more similar to the human receptor.[3]

This guide will delve into the available data to provide a clear comparison of this compound's activity and that of other motilides across relevant preclinical species.

Comparative Analysis of Motilin Receptor Agonist Activity

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and other key motilin receptor agonists across different species.

Table 1: Binding Affinity of Motilin Receptor Agonists (IC50/Ki, M)

CompoundRabbitHuman
This compound (EM201) 1.0 x 10-8[4]Data not available
Erythromycin A1.3 x 10-7[4]Ki: 19 x 10-6[6]
Azithromycin (B1666446)Data not availableKi: 20 x 10-6[6]
Motilin0.8 x 10-9[7]Kd: 3.6 x 10-9[8]

Table 2: Functional Potency of Motilin Receptor Agonists (EC50, M)

CompoundRabbit (Duodenum Contraction)Human (Ca2+ Flux in CHO cells)Dog (Recombinant Receptor)
This compound (EM201) 5.0 x 10-8[4]Data not availableData not available
Erythromycin A2.0 x 10-6[4]0.92 x 10-6[6]Less sensitive by ~2 log units compared to human [3]
AzithromycinData not available2.9 x 10-6[6]Data not available
MotilinData not available0.036 x 10-6[6]Data not available
GSK962040Data not availablepEC50: 7.9 [9]pEC50: 5.79 [10]

Note: pEC50 is the negative logarithm of the EC50 value.

Qualitative studies have shown that Erythromycin A has no contractile effect on muscle strips from the dog duodenum, in stark contrast to its activity in human and rabbit tissues.[4][7] This highlights the significant species specificity, with dogs being less responsive to this class of motilides.

Motilin Receptor Signaling Pathways

Activation of the motilin receptor predominantly leads to the coupling of Gq/G11 proteins.[11] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event leading to smooth muscle contraction.[1] While this general pathway is conserved, species-specific differences in G-protein coupling efficiency or the expression and activity of downstream signaling components may contribute to the observed variations in agonist potency and efficacy.

Motilin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Erythromycin A enol ether MR Motilin Receptor Agonist->MR Binds to Gq Gq/11 MR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca2+ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Induces

Caption: Motilin receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the motilin receptor.

Objective: To measure the displacement of a radiolabeled motilin analog ([125I]-motilin) from the motilin receptor by this compound or other test compounds.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human, dog, or rabbit motilin receptor.

  • [125I]-(Tyr)-motilin (radioligand).

  • This compound and other test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [125I]-motilin and varying concentrations of the unlabeled test compound in the binding buffer.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled motilin.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare cell membranes with motilin receptors B Incubate membranes with [125I]-motilin and test compound A->B C Separate bound and free radioligand by filtration B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity on filters D->E F Calculate specific binding and determine IC50/Ki E->F

Caption: Radioligand binding assay workflow.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the motilin receptor and trigger an intracellular calcium response.

Objective: To determine the potency (EC50) of this compound and other agonists in stimulating calcium release in cells expressing the motilin receptor.

Materials:

  • CHO or HEK293 cells stably expressing the recombinant human, dog, or rabbit motilin receptor.

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • This compound and other test compounds.

  • A fluorescence plate reader capable of kinetic measurements.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere and grow.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of the test compound to the wells.

  • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • The peak fluorescence response at each concentration is used to generate a dose-response curve.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.

Calcium_Mobilization_Workflow A Seed cells expressing motilin receptors in a plate B Load cells with a fluorescent calcium indicator dye A->B C Wash cells to remove excess dye B->C D Measure baseline fluorescence C->D E Add test compound and record fluorescence change D->E F Analyze data to determine EC50 E->F

Caption: Calcium mobilization assay workflow.

Conclusion

The available evidence strongly indicates that the motilin receptor activity of this compound is highly species-specific. It is a potent agonist at the rabbit motilin receptor, demonstrating high binding affinity and functional activity. In contrast, its parent compound, erythromycin, shows significantly lower potency at the human receptor and is reportedly inactive in dog duodenal tissue. This underscores the critical importance of selecting appropriate animal models in the preclinical development of motilide prokinetics. The rabbit appears to be a more predictive model for human motilin receptor pharmacology than the dog for this class of compounds. Further studies are warranted to obtain direct comparative data for this compound on human and dog motilin receptors to build a more complete understanding of its species-specific profile.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Erythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper disposal of chemical reagents, such as Erythromycin A enol ether, is a critical component of this responsibility. Adherence to established protocols mitigates risks and ensures compliance with regulatory standards. Improper disposal of pharmaceutical compounds can lead to environmental contamination and potential health hazards[1][2][3].

This compound is an acidic degradation product of Erythromycin A and is classified as harmful if swallowed[4]. Therefore, it must be handled and disposed of with care, following specific safety and environmental guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes:

  • Gloves: To prevent skin contact.

  • Safety Glasses: To protect the eyes from potential splashes.

  • Lab Coat: To protect clothing and skin.

  • Respirator: If there is a risk of generating dust or aerosols, a respirator (such as a type N95) should be used.

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[5]. Do not eat, drink, or smoke when handling this product.

Waste Characterization and Segregation

All materials contaminated with this compound must be treated as hazardous waste. This includes the pure chemical, any solutions containing it, contaminated labware (e.g., vials, pipettes), and used PPE.

Key Steps for Segregation:

  • Dedicated Waste Container: Collect all this compound waste in a dedicated, chemically compatible, and sealable container[6][7].

  • Clear Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[6].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be flushed down the drain or disposed of in regular trash [2][8][9].

  • Containment: Ensure all waste is securely contained in the labeled hazardous waste container. The container should be kept tightly closed when not in use[5][6].

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending pickup.

  • Professional Disposal: The required method for final disposal is through a licensed professional waste disposal company[6][7]. This ensures the waste is transported, treated, and disposed of in a permitted facility, often via high-temperature incineration, which is a common method for pharmaceutical waste[3][7][10].

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill and prevent it from entering drains or waterways[6].

  • Clean-up: For solid spills, avoid generating dust. Gently sweep up the material or use a HEPA-filtered vacuum[5][6]. Place all cleanup materials into the designated hazardous waste container.

Hazard and Safety Data Summary

The following table summarizes key safety and hazard information for this compound, compiled from safety data sheets.

PropertyDataCitation(s)
GHS Classification Acute Toxicity, Oral, Category 4[4]
Signal Word Warning[4]
Hazard Statement H302: Harmful if swallowed[4]
Precautionary Codes P264, P270, P301+P312, P330, P501[4]
CAS Number 33396-29-1[11]
Molecular Formula C₃₇H₆₅NO₁₂[4][11][12]
Storage Temperature -20°C[11]
Personal Protective Equipment Eyeshields, Gloves, type N95 (US) respirator

Disposal Workflow

The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound.

Erythromycin_A_Enol_Ether_Disposal This compound Disposal Workflow start Waste Generation (this compound or contaminated materials) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste into a dedicated, sealed, and compatible container. ppe->segregate label_waste Step 3: Label Container 'Hazardous Waste: This compound' segregate->label_waste store Step 4: Store Securely in a designated waste accumulation area. label_waste->store contact_ehs Step 5: Arrange Disposal Contact licensed hazardous waste disposal company. store->contact_ehs end_node Proper & Compliant Disposal contact_ehs->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Erythromycin A enol ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Erythromycin A Enol Ether

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for this compound, a common acidic degradation product of the macrolide antibiotic Erythromycin A.[1][2][3] Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[4] Appropriate personal protective equipment must be worn at all times when handling this compound to prevent accidental ingestion and contact.

Recommended Personal Protective Equipment:

  • Gloves: Two pairs of powder-free nitrile or neoprene gloves are recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be placed over the cuff. Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contaminated, torn, or punctured.[5][6][7]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][8]

  • Respiratory Protection: A NIOSH-approved N95 respirator or equivalent should be used to prevent inhalation of any airborne particles.[1]

  • Lab Coat: A disposable, low-permeability gown or lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₃₇H₆₅NO₁₂[9]
Molecular Weight 715.91 g/mol [9]
Purity ≥95% (HPLC)[1]
Storage Temperature -20°C (some formulations recommend -80°C)[2][9]
Solubility Soluble in DMF, DMSO, and Ethanol[3]
Hazard Statement H302: Harmful if swallowed[4]

Procedural Guidance: Handling and Disposal

Standard Operating Procedure for Handling this compound

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure all necessary PPE is readily available and in good condition.
  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • Have a chemical spill kit readily accessible.
  • Clearly label all containers with the chemical name and hazard information.

2. Weighing and Aliquoting:

  • Don all required PPE (double gloves, lab coat, eye protection, respirator).
  • Tare a clean, dry weighing vessel on an analytical balance.
  • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
  • Avoid generating dust. If dust is observed, ensure the fume hood sash is at the appropriate height.
  • Once the desired amount is weighed, securely close the primary container.

3. Dissolution:

  • Add the appropriate solvent (e.g., DMF, DMSO, Ethanol) to the vessel containing the weighed this compound.[3]
  • Gently swirl or vortex the mixture until the solid is completely dissolved.
  • If necessary, use a sonicator to aid dissolution.

4. Post-Handling:

  • Wipe down the work area with an appropriate cleaning agent.
  • Carefully remove the outer pair of gloves and dispose of them in the designated chemical waste container.
  • Remove the remaining PPE and wash hands thoroughly with soap and water.[5]

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Solid Waste:

  • Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, clearly labeled hazardous waste container.

2. Liquid Waste:

  • Unused solutions of this compound should be collected in a sealed, properly labeled hazardous waste container.
  • Do not pour chemical waste down the drain.

3. Decontamination of Glassware:

  • Rinse contaminated glassware with an appropriate solvent (e.g., ethanol) three times.
  • Collect the solvent rinsate in the liquid hazardous waste container.
  • After decontamination, the glassware can be washed with soap and water.

4. Final Disposal:

  • For larger quantities or expired material, follow institutional guidelines for chemical waste disposal. If a take-back program is not available, the material should be mixed with an unappealing substance like cat litter or coffee grounds, placed in a sealed plastic bag, and then disposed of in the trash.[10][11]

Visual Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for handling and the logical relationship of safety precautions.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Double Gloves - Gown - Eye Protection - Respirator B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Verify Spill Kit Availability B->C D Weigh Solid Compound C->D E Dissolve in Appropriate Solvent D->E F Perform Experiment E->F G Dispose of Solid & Liquid Waste in Labeled Containers F->G H Decontaminate Work Surfaces G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

G center_node Safe Handling of This compound ppe Personal Protective Equipment (PPE) center_node->ppe eng_controls Engineering Controls center_node->eng_controls admin_controls Administrative Controls center_node->admin_controls disposal Proper Disposal center_node->disposal gloves Double Gloves ppe->gloves gown Gown/Lab Coat ppe->gown eyewear Goggles/Safety Glasses ppe->eyewear respirator N95 Respirator ppe->respirator fume_hood Fume Hood eng_controls->fume_hood ventilation Good Ventilation eng_controls->ventilation sops Standard Operating Procedures (SOPs) admin_controls->sops training Personnel Training admin_controls->training solid_waste Solid Waste Container disposal->solid_waste liquid_waste Liquid Waste Container disposal->liquid_waste

Caption: Key Components of Laboratory Safety for Chemical Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin A enol ether
Reactant of Route 2
Erythromycin A enol ether

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.